Urease-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20N2O3S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-butylacetamide |
InChI |
InChI=1S/C16H20N2O3S/c1-2-3-9-17-14(19)10-13-15(20)18(16(21)22-13)11-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11H2,1H3,(H,17,19) |
InChI Key |
HDZRUMSRTVZMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N(C(=O)S1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Urease Inhibitors: A Technical Guide to Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease, a nickel-dependent metalloenzyme, is a critical factor in the pathogenesis of various human and animal diseases, as well as in agricultural nitrogen loss.[1][2][3] Its role in hydrolyzing urea to ammonia and carbon dioxide, leading to a significant increase in local pH, is a key survival mechanism for pathogens like Helicobacter pylori and contributes to the formation of infection-induced urinary stones.[1][4][5] Consequently, the inhibition of urease activity has emerged as a promising therapeutic and agricultural strategy. This technical guide provides an in-depth exploration of the mechanisms of action of urease inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
The Urease Enzyme: Structure and Catalytic Mechanism
Urease enzymes are highly conserved proteins that catalyze the hydrolysis of urea with remarkable efficiency, accelerating the reaction rate by approximately 1014 times compared to the uncatalyzed reaction.[6]
Structural Overview
Bacterial ureases are complex, high molecular weight enzymes typically composed of multiple subunits.[1][4] A key feature of all ureases is the bi-nickel catalytic center located in the active site.[3][7] These two nickel ions (Ni2+) are crucial for the enzyme's catalytic activity and are coordinated by a combination of amino acid residues, most notably a carbamylated lysine.[7] The active site also contains a mobile "flap" region, composed of amino acid residues that act as a gate, controlling substrate access.[4][8]
Catalytic Cycle
The hydrolysis of urea by urease occurs in a two-step process.[4] First, urea is hydrolyzed to produce ammonia and carbamic acid. The carbamic acid then spontaneously decomposes into a second molecule of ammonia and carbonic acid.[4] This process leads to a significant increase in the surrounding pH.
Several mechanisms for the catalytic action of urease have been proposed.[4][8] The currently accepted model involves the two nickel ions playing distinct roles. One nickel ion binds and activates the urea molecule, while the other activates a water molecule for nucleophilic attack.[4][8]
Caption: A simplified diagram of the urease catalytic cycle.
Mechanisms of Urease Inhibition
Urease inhibitors can be broadly categorized based on their mechanism of action, primarily as active site-directed or mechanism-based inhibitors.[9] These compounds interact with the enzyme through various non-covalent and covalent interactions, disrupting the catalytic process.
Competitive Inhibition
Competitive inhibitors typically resemble the substrate, urea, and bind to the active site, thereby preventing the substrate from binding.[2] This type of inhibition is often reversible and can be overcome by increasing the substrate concentration.
Non-competitive Inhibition
Non-competitive inhibitors bind to a site on the enzyme other than the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.
Uncompetitive Inhibition
Uncompetitive inhibitors bind only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the release of products.
Mixed Inhibition
Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition.
Caption: Visual representation of different enzyme inhibition mechanisms.
Quantitative Data on Urease Inhibitors
The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key quantitative data for representative urease inhibitors.
| Inhibitor Class | Example Compound | Source Organism of Urease | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |
| Flavonoids | Baicalin | Jack Bean | 2740 ± 510 | 3.89 (Ki), 0.147 (Ki*) | Competitive, Slow-binding | [2] |
| Biscoumarins | Compound 1 | Jack Bean | - | 15.0 | Competitive | [3] |
| Biscoumarins | Compound 1 | Bacillus pasteurii | - | 13.3 | Competitive | [3] |
| Hydroxamic Acids | Hippurohydroxamic acid | Jack Bean | 0.77 | ~5 | Competitive | [9] |
| Terpenes | Camphene | - | 0.147 (µg/mL) | - | Competitive | [6] |
Note: Ki represents the overall inhibition constant for slow-binding inhibitors.
Experimental Protocols for Assessing Urease Inhibition
The following protocols outline standard methodologies for determining the inhibitory potential and mechanism of action of novel compounds against urease.
Urease Inhibition Assay (Berthelot Method)
This is a widely used colorimetric assay to determine urease activity by measuring the amount of ammonia produced.
Materials:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (e.g., pH 7.2)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test inhibitor compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent.
-
In a 96-well plate, add the urease enzyme solution, phosphate buffer, and the test inhibitor solution.
-
Incubate the mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate for a further period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding the phenol-nitroprusside reagent.
-
Add the alkaline hypochlorite solution to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Kinetic Studies (Lineweaver-Burk Plot)
To determine the mode of inhibition, enzyme activity is measured at various substrate concentrations in the presence and absence of the inhibitor.
Procedure:
-
Perform the urease activity assay as described above.
-
For each concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate (urea).
-
Measure the initial reaction velocity (V0) for each combination of substrate and inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V0) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Analyze the changes in the Michaelis-Menten constant (KM) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.
Caption: Workflow for characterizing a novel urease inhibitor.
Cellular and Biological Effects of Urease
Beyond its enzymatic activity, urease can exhibit biological effects independent of urea hydrolysis.[10] For instance, some ureases can bind to glycoconjugates on cell surfaces, inducing cellular responses such as platelet aggregation and inflammation.[10][11] In the context of H. pylori infection, urease is a potent immunogen that elicits a strong immune response and can directly damage epithelial cells.[1][5]
Conclusion
The development of potent and specific urease inhibitors holds significant promise for the treatment of various medical conditions and for improving agricultural efficiency. A thorough understanding of the enzyme's structure, catalytic mechanism, and the diverse modes of inhibitor interaction is paramount for the rational design of novel therapeutic agents. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in this critical area of study.
References
- 1. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. scielo.br [scielo.br]
An In-depth Technical Guide to the Discovery and Synthesis of a Novel Urease Inhibitor: Urease-IN-T4
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent urease inhibitor, herein designated as Urease-IN-T4, a representative of the promising 1,2,4-triazole class of inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of enzyme inhibition and drug discovery.
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to peptic ulcers and gastric cancer. Consequently, the inhibition of urease is a key therapeutic strategy for the treatment of these conditions. Recent research has focused on the development of novel, potent, and safe urease inhibitors. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of such inhibitors.
Discovery of Urease-IN-T4
The discovery of Urease-IN-T4 was the result of a targeted drug design and screening program focused on identifying novel heterocyclic compounds with potent urease inhibitory activity. The design strategy was based on creating hybrid molecules that combine the 1,2,4-triazole core with other pharmacophoric features known to interact with the urease active site. A series of 1,2,4-triazole derivatives were synthesized and screened for their ability to inhibit jack bean urease. Among the synthesized compounds, Urease-IN-T4 demonstrated superior inhibitory potency.
Data Presentation
The quantitative data for Urease-IN-T4's urease inhibitory activity is summarized in the table below.
| Compound | IC50 (µM) vs. Jack Bean Urease | Standard Inhibitor | IC50 (µM) of Standard |
| Urease-IN-T4 | 16.7 ± 0.178 | Thiourea | 21.0 ± 0.011 |
| Derivative 4d | 16.1 ± 0.12 | Thiourea | 21.0 ± 0.011 |
| Derivative 5b | 18.9 ± 0.188 | Thiourea | 21.0 ± 0.011 |
Table 1: In vitro urease inhibitory activity of Urease-IN-T4 and related compounds compared to the standard inhibitor, thiourea.[1]
Synthesis of Urease-IN-T4
The synthesis of Urease-IN-T4 is a multi-step process starting from mandelic acid. The general synthetic scheme is outlined below.
Experimental Protocols
Step 1: Esterification of Mandelic Acid
Mandelic acid is first converted to its corresponding methyl ester.
-
Reagents: Mandelic acid, Methanol, Sulfuric acid (catalytic amount).
-
Procedure: A solution of mandelic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl mandelate.
Step 2: Hydrazide Synthesis
The methyl ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.
-
Reagents: Methyl mandelate, Hydrazine hydrate, Ethanol.
-
Procedure: To a solution of methyl mandelate in ethanol, hydrazine hydrate is added, and the mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the mandelic acid hydrazide.
Step 3: Synthesis of Thiosemicarbazide Intermediate
The hydrazide is reacted with an appropriate aryl isothiocyanate to yield the thiosemicarbazide intermediate.
-
Reagents: Mandelic acid hydrazide, Aryl isothiocyanate, Ethanol.
-
Procedure: A mixture of mandelic acid hydrazide and aryl isothiocyanate in ethanol is refluxed for 6-8 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.
Step 4: Cyclization to form the 1,2,4-triazole-3-thione (Urease-IN-T4)
The thiosemicarbazide intermediate undergoes cyclization in the presence of a base to form the final product, Urease-IN-T4.[1][2]
-
Reagents: Thiosemicarbazide intermediate, Sodium hydroxide, Water.
-
Procedure: The thiosemicarbazide derivative is dissolved in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure Urease-IN-T4.[2]
Urease Inhibition Assay Protocol
The urease inhibitory activity of Urease-IN-T4 was determined using a well-established in vitro spectrophotometric assay.
-
Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia is detected using the Berthelot method, where it reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is quantified spectrophotometrically.
-
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compound (Urease-IN-T4)
-
Standard inhibitor (Thiourea)
-
-
Procedure:
-
25 µL of Jack bean urease solution is mixed with 55 µL of buffer and 5 µL of the test compound at various concentrations in a 96-well plate.
-
The mixture is incubated at 30°C for 15 minutes.
-
The enzymatic reaction is initiated by adding 55 µL of 100 mM urea solution.
-
The plate is incubated for another 15 minutes at 30°C.
-
The reaction is stopped, and color is developed by adding 45 µL of phenol reagent and 70 µL of alkali reagent.
-
The plate is incubated for 10 minutes at 37°C.
-
The absorbance is measured at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the urease activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Synthetic Pathway of Urease-IN-T4
Caption: Synthetic route for Urease-IN-T4.
Urease Inhibition Assay Workflow
Caption: Workflow for the in vitro urease inhibition assay.
Conclusion
Urease-IN-T4, a novel 1,2,4-triazole derivative, has been identified as a potent inhibitor of urease. This technical guide has provided a detailed overview of its discovery, a step-by-step synthesis protocol, and the methodology for its biological evaluation. The data presented herein underscores the potential of the 1,2,4-triazole scaffold for the development of new therapeutic agents targeting urease-producing pathogens. Further investigation into the mechanism of action and in vivo efficacy of Urease-IN-T4 is warranted.
References
A Comprehensive Technical Guide on the Chemical and Biological Properties of Urease Inhibitors: A Case Study on Levofloxacin
Disclaimer: Initial searches for a specific compound designated "Urease-IN-4" did not yield any publicly available data. This suggests that the compound may be proprietary, in early-stage development, or designated by a different public name. This guide therefore provides a comprehensive overview of the chemical and biological properties of a well-characterized urease inhibitor, Levofloxacin, as a representative example for researchers, scientists, and drug development professionals.
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea to ammonia and carbamate, urease elevates local pH, enabling bacterial survival in acidic environments like the stomach and contributing to the formation of infection-induced urinary stones.[1][2] The inhibition of urease is a key therapeutic strategy to combat these pathogens.
I. Physicochemical Properties of Levofloxacin
Levofloxacin is a synthetic fluoroquinolone antibiotic. While its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, it has also been identified as a potent inhibitor of urease.
| Property | Value |
| IUPAC Name | (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| Molecular Formula | C₁₈H₂₀FN₃O₄ |
| Molecular Weight | 361.37 g/mol |
| Appearance | Pale yellow, crystalline powder |
| Solubility | Soluble in water, glacial acetic acid; slightly soluble in chloroform |
II. Biological Activity and Enzyme Kinetics
Levofloxacin has demonstrated significant inhibitory activity against jack bean urease, which is often used as a model for bacterial ureases due to its commercial availability and high homology in the active site.
Table 1: Urease Inhibitory Activity of Levofloxacin and Comparators
| Compound | IC₅₀ (µM) | Inhibition Type |
| Levofloxacin | 7.24 ± 0.29 | Competitive |
| Ofloxacin | 16.53 ± 0.85 | Competitive |
| Thiourea (Standard) | 21.25 ± 0.15 | Not Specified |
| Data sourced from in vitro studies on jack bean urease.[3] |
The competitive nature of inhibition by levofloxacin indicates that it likely binds to the active site of the urease enzyme, competing with the natural substrate, urea.
III. Experimental Protocols
A. Urease Activity Assay (Berthelot Method)
The in vitro inhibitory activity of compounds against urease is commonly determined using the Berthelot assay, which measures the concentration of ammonia produced from the hydrolysis of urea.
-
Enzyme and Substrate Preparation: A solution of jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer). A stock solution of urea is also prepared.
-
Inhibitor Preparation: The test compound (e.g., levofloxacin) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: The reaction is initiated by mixing the urease solution, the inhibitor at various concentrations, and the urea substrate in a 96-well plate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period.
-
Ammonia Quantification: After incubation, the amount of ammonia produced is quantified by the addition of phenol reagent (alkaline hypochlorite and sodium nitroprusside), which reacts with ammonia to form a colored indophenol complex.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 625 nm).
-
IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
IV. Visualizations of Mechanisms and Workflows
A. Urease Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of urea hydrolysis by urease.
Caption: The catalytic cycle of urease, depicting the binding of urea, formation of a tetrahedral intermediate, and subsequent release of ammonia and carbamate.
B. Competitive Inhibition of Urease
This diagram illustrates the principle of competitive inhibition, where the inhibitor competes with the substrate for binding to the enzyme's active site.
References
Urease-IN-4: A Comprehensive Structural and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Urease-IN-4, a potent urease inhibitor. This compound, also identified as compound 6e in the primary literature, has demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of various diseases, including those caused by Helicobacter pylori and Proteus vulgaris. This document outlines the structural characteristics, quantitative inhibitory data, detailed experimental protocols for its synthesis and evaluation, and a visualization of its binding mechanism based on molecular dynamics simulations.
Core Compound Data
This compound is a novel thioxothiazolidinyl-acetamide derivative. Its chemical and biological activities are summarized below.
Chemical Structure:
-
Systematic Name: N-(4-chlorophenyl)-2-(4-oxo-3-phenyl-2-thioxothiazolidin-5-yl)acetamide
-
Molecular Formula: C₁₇H₁₃ClN₂O₂S₂
-
Structure: (A 2D chemical structure diagram of this compound would be placed here in a full whitepaper)
Quantitative Inhibitory Data
The inhibitory potency of this compound against Jack bean urease and the bacterium Proteus vulgaris is presented below. These values are compared to standard urease inhibitors, thiourea and hydroxyurea.[1]
| Compound | Target | IC₅₀ (µM) | IC₅₀ (µg/mL) |
| This compound (6e) | Jack bean Urease | 1.64 | - |
| Thiourea (Standard) | Jack bean Urease | 23.62 ± 0.84 | - |
| Hydroxyurea (Standard) | Jack bean Urease | 100.21 ± 2.5 | - |
| This compound (6e) | Proteus vulgaris | - | 15.27 ± 2.40 |
Experimental Protocols
The methodologies for the synthesis and biological evaluation of this compound are detailed below, based on the procedures described by Dastyafteh N, et al. (2023).[1]
Synthesis of this compound (Compound 6e)
The synthesis of this compound is a multi-step process, outlined in the workflow diagram below. The general procedure involves the reaction of an isothiocyanate with an amino acid ester, followed by cyclization and subsequent amidation.
General Synthesis Workflow:
Detailed Protocol:
-
Synthesis of 3-Phenyl-4-oxo-2-thioxothiazolidine-5-carboxylic acid: To a solution of phenyl isothiocyanate and ethyl 2-aminoacetate in ethanol, carbon disulfide and potassium hydroxide are added. The mixture is stirred, leading to the formation of a potassium salt intermediate. This intermediate is then acidified with hydrochloric acid to yield the carboxylic acid derivative.
-
Synthesis of this compound (N-(4-chlorophenyl)-2-(4-oxo-3-phenyl-2-thioxothiazolidin-5-yl)acetamide): The synthesized carboxylic acid is activated with thionyl chloride to form the corresponding acid chloride. This activated intermediate is then reacted with 4-chloroaniline in a suitable solvent like dichloromethane in the presence of a base to yield the final product, this compound. The product is then purified using standard techniques such as recrystallization or column chromatography.
In Vitro Urease Inhibition Assay
The inhibitory activity of this compound against Jack bean urease was determined using a well-established indophenol method, which measures the amount of ammonia produced.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: All solutions are prepared in a phosphate buffer (pH 7.0). A stock solution of Jack bean urease, a stock solution of urea, and various concentrations of this compound are prepared.
-
Assay Procedure: In a 96-well plate, the urease enzyme solution, phosphate buffer, and the test compound (this compound) at different concentrations are mixed and pre-incubated.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution to the wells. The plate is then incubated.
-
Ammonia Detection: After incubation, the reaction is stopped, and the amount of ammonia produced is determined by the indophenol method. This involves the addition of a phenol reagent and an alkali reagent, which results in a blue-colored indophenol compound.
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader. The percentage of urease inhibition is calculated, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration.
Molecular Interaction and Binding Pathway
Molecular dynamics simulations were performed to elucidate the binding mode of this compound to the active site of urease. The simulations revealed key interactions with the nickel ions and surrounding amino acid residues, providing a structural basis for its inhibitory activity.
Binding Interaction Pathway:
References
Binding Affinity of Urease-IN-4 to Urease: A Technical Guide
This technical guide provides a comprehensive overview of the binding affinity of Urease-IN-4 to the urease enzyme. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available quantitative data, experimental methodologies, and the molecular interactions governing this inhibition.
Quantitative Binding Data
This compound, a thioxothiazolidinyl-acetamide derivative, has been identified as a potent inhibitor of urease. The following table summarizes the key quantitative metrics that define its binding affinity.
| Parameter | Value | Source Organism of Urease | Reference |
| IC50 | 1.64 µM | Canavalia ensiformis (Jack Bean) | Dastyafteh N, et al. (2023)[1] |
| Inhibition Type | Competitive (inferred) | Canavalia ensiformis (Jack Bean) | Dastyafteh N, et al. (2023)[1] |
| Ki | Not explicitly determined | - | - |
| Binding Energy | Not explicitly stated in kcal/mol | - | Dastyafteh N, et al. (2023)[1] |
Note: The inhibition type for this compound (compound 6e) is inferred from the kinetic study of the most potent compound (6i) in the same study, which was determined to be a competitive inhibitor.[1] The binding energy from molecular docking was not explicitly reported for each compound in the publication.
Experimental Protocols
The determination of the binding affinity of this compound to urease involves several key experimental procedures.
In Vitro Urease Inhibition Assay
The inhibitory activity of this compound was assessed using a well-established spectrophotometric method that measures the concentration of ammonia produced by the urease-catalyzed hydrolysis of urea.
Materials:
-
Jack bean urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol red indicator
-
This compound (and other test compounds)
-
Thiourea (standard inhibitor)
-
96-well plates
-
Microplate reader
Procedure:
-
A solution of Jack bean urease is prepared in phosphate buffer.
-
Various concentrations of this compound are pre-incubated with the urease solution in a 96-well plate for a defined period at a specific temperature.
-
The enzymatic reaction is initiated by the addition of a urea solution.
-
The reaction mixture, containing a phenol red indicator, is incubated. The production of ammonia from urea hydrolysis leads to an increase in pH, causing a color change of the indicator.
-
The absorbance is measured at a specific wavelength (e.g., 560 nm) using a microplate reader at different time points.
-
The percentage of urease inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Study
To determine the mode of inhibition, kinetic studies are performed by measuring the rate of the urease-catalyzed reaction at various concentrations of the substrate (urea) and the inhibitor.
Procedure:
-
The urease inhibition assay is performed as described above, but with varying concentrations of both urea and this compound.
-
The initial reaction velocities (V0) are determined for each combination of substrate and inhibitor concentration.
-
The data is plotted using a Lineweaver-Burk plot (1/V0 vs. 1/[S]), where [S] is the substrate concentration.
-
The type of inhibition (competitive, non-competitive, or uncompetitive) is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor. In the case of the related compound 6i, the Lineweaver-Burk plots indicated a competitive mode of inhibition.[1]
Molecular Docking
Computational molecular docking studies are employed to predict the binding mode and interactions of this compound within the active site of the urease enzyme.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Visualization software (e.g., PyMOL, Discovery Studio)
Procedure:
-
The three-dimensional crystal structure of urease (e.g., from Sporosarcina pasteurii, PDB ID: 4UBP) is obtained from the Protein Data Bank.
-
The structure of this compound is built and optimized using a molecular modeling program.
-
The urease protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site (typically around the two nickel ions in the active site).
-
The docking simulation is performed, where the software systematically samples different conformations and orientations of this compound within the defined binding site.
-
The resulting poses are scored based on a scoring function that estimates the binding affinity (binding energy).
-
The best-docked pose is analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions, that stabilize the enzyme-inhibitor complex.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the urease catalytic cycle and a typical workflow for identifying and characterizing urease inhibitors like this compound.
Caption: Urease Catalytic Cycle and Inhibition by this compound.
Caption: Workflow for Urease Inhibitor Discovery and Characterization.
Conclusion
This compound is a potent inhibitor of urease with an IC50 value in the low micromolar range. While its precise Ki and binding energy values require further experimental determination, molecular docking studies and kinetic analysis of analogous compounds suggest a competitive inhibition mechanism involving direct interaction with the enzyme's active site. The detailed protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel urease inhibitors. This information is critical for the rational design and development of new therapeutic agents targeting urease-dependent pathologies.
References
Unveiling the Enzyme Kinetics of Urease-IN-4: A Technical Guide
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the enzyme kinetics of Urease-IN-4, a potent urease inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of urease inhibition.
Executive Summary
This compound has emerged as a significant inhibitor of urease, an enzyme implicated in various pathological conditions, including infections by Helicobacter pylori and Proteus vulgaris. This guide summarizes the key quantitative data regarding its enzyme kinetics, details the experimental protocols for its characterization, and provides visual representations of the underlying biochemical processes. This compound demonstrates potent inhibitory activity with a half-maximal inhibitory concentration (IC50) of 1.64 µM. Furthermore, it exhibits inhibitory effects on P. vulgaris with an IC50 of 15.27 µg/mL and displays low cytotoxicity, making it a promising candidate for further investigation.
Quantitative Enzyme Kinetic Data
The inhibitory potency of this compound against urease has been quantitatively determined. The key kinetic parameters are summarized in the table below for clear comparison.
| Parameter | Value | Source |
| IC50 (Urease) | 1.64 µM | [1][2][3][4] |
| IC50 (P. vulgaris) | 15.27 µg/mL | [1][2][3][4] |
Further kinetic analysis is required to determine the inhibition constant (Ki) and the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Experimental Protocols
The following sections detail the methodologies employed in the characterization of urease inhibition.
Urease Inhibition Assay Protocol
A common and reliable method for determining urease inhibition is the indophenol method, which quantifies the ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
Test compounds (e.g., this compound)
-
Standard inhibitor (e.g., Thiourea)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, jack bean urease, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate the reaction mixture for a set time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite reagents.
-
After a further incubation period (e.g., 10 minutes) at room temperature, measure the absorbance of the resulting indophenol blue color at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Workflow for Urease Inhibition Assay
Figure 1: A generalized workflow for determining urease inhibition.
Mechanism of Urease Action and Inhibition
Urease catalyzes the hydrolysis of urea to ammonia and carbamate. This reaction is crucial for the survival of certain pathogenic bacteria in acidic environments, such as the stomach. Inhibitors like this compound block the active site of the enzyme, preventing the breakdown of urea and the subsequent rise in pH.
Urease Catalytic Cycle
Figure 2: Simplified representation of the urease catalytic cycle.
Logical Relationship of Inhibition
Figure 3: Logical flow of urease inhibition by this compound.
Conclusion
This compound is a potent inhibitor of urease with a low micromolar IC50 value. The provided experimental protocols offer a foundation for further kinetic studies to elucidate its precise mechanism of action. The diagrams presented herein serve to visualize the complex biochemical interactions involved in urease catalysis and its inhibition. This technical guide provides essential information for researchers and professionals in the field, facilitating the advancement of novel therapeutic strategies targeting urease.
References
Target Validation of Urease-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus species.[1][2][3] By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease enables these pathogens to survive in acidic environments, such as the stomach and urinary tract, leading to conditions like gastritis, peptic ulcers, and urinary stone formation.[1][2][3] The essential role of urease in bacterial pathogenesis makes it a compelling target for the development of novel anti-infective agents. Urease-IN-4 (also identified as compound 6e in foundational research) is a recently developed thioxothiazolidinyl-acetamide derivative that has demonstrated potent inhibitory activity against this enzyme.[4] This technical guide provides an in-depth overview of the target validation of this compound, including its inhibitory potency, cellular activity, and low cytotoxicity, alongside detailed experimental protocols and pathway visualizations.
Quantitative Data Summary
The inhibitory activity and cellular effects of this compound and its analogs have been quantitatively assessed through various in vitro assays. The data presented below is extracted from the primary research publication by Dastyafteh N, et al. (2023).[4]
| Compound/Parameter | IC50 (µM) vs. Jack Bean Urease | IC50 (µg/mL) vs. P. vulgaris | Cell Viability (%) in MOLT-4 cells (at 100 µM) |
| This compound (6e) | 1.64 | 15.27 ± 2.40 | 91.7 |
| Compound 6i | 1.473 | 17.78 ± 3.75 | Not Reported |
| Hydroxyurea (Standard) | 100.21 ± 2.5 | Not Reported | Not Reported |
| Thiourea (Standard) | 23.62 ± 0.84 | Not Reported | Not Reported |
Experimental Protocols
In Vitro Urease Inhibition Assay (Indophenol Method)
This protocol details the method used to determine the urease inhibitory activity of this compound by quantifying ammonia production.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chlorine sodium hypochlorite)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing 25 µL of urease enzyme solution and 55 µL of phosphate buffer with 100 mM urea.
-
Add 5 µL of the test compound solution at various concentrations to the wells. For the control, add 5 µL of the solvent.
-
Incubate the plate at 30°C for 15 minutes.
-
After incubation, add 45 µL of the phenol reagent and 70 µL of the alkali reagent to each well.
-
Incubate the plate for an additional 30 minutes at 37°C to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100
-
The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Activity Assay against Proteus vulgaris
This protocol outlines the determination of the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50) against P. vulgaris.
Materials:
-
Proteus vulgaris bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Test compounds (e.g., this compound)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension of P. vulgaris in MHB, adjusted to a McFarland standard of 0.5.
-
Serially dilute the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours.
-
After incubation, measure the optical density (OD) at 600 nm to determine bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of this compound on a human cell line.
Materials:
-
MOLT-4 human T-cell leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (e.g., this compound)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MOLT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compound (e.g., 100 µM for this compound) and incubate for 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Visualizations
Urease-Mediated Pathogenesis and Inhibition
Caption: Mechanism of urease-mediated pathogenesis and its inhibition by this compound.
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow of the in vitro urease inhibition assay using the indophenol method.
Urease Gene Regulation in Proteus mirabilis
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Ureases as a target for the treatment of gastric and urinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Urease-IN-4: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Urease-IN-4, a potent urease inhibitor. The information herein is intended to support research and development efforts by providing essential data on the compound's physicochemical properties, along with detailed experimental protocols and relevant biological pathway information.
Introduction to this compound
This compound is a novel urease inhibitor belonging to the thioxothiazolidinyl-acetamide class of compounds. It has demonstrated significant inhibitory activity against urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The inhibition of urease is a key therapeutic strategy for the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis. This compound, identified as compound 6e in the primary literature, has shown promising in vitro efficacy.
Physicochemical Properties
A thorough literature search was conducted to obtain specific quantitative data on the solubility and stability of this compound. The primary research article by Dastyafteh N, et al., "New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation," published in Scientific Reports in 2023, was identified as the source of this compound. However, the supplementary information containing the detailed physicochemical characterization, including solubility and stability data, was not publicly available.
Therefore, this guide provides general solubility and stability profiles expected for this class of compounds and detailed protocols for researchers to determine these properties experimentally for this compound.
Solubility Profile
The solubility of a compound is a critical parameter for its biological activity and formulation development. The solubility of this compound in various solvents has not been quantitatively reported in the available literature. However, based on its thioxothiazolidinyl-acetamide scaffold, a general solubility profile can be anticipated.
Table 1: Anticipated and Experimental Solubility of this compound
| Solvent | Anticipated Solubility | Experimental Value (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | High | Data not available | UV-Vis Spectroscopy |
| Dimethylformamide (DMF) | High | Data not available | UV-Vis Spectroscopy |
| Ethanol | Moderate to Low | Data not available | UV-Vis Spectroscopy |
| Methanol | Moderate to Low | Data not available | UV-Vis Spectroscopy |
| Water | Low | Data not available | UV-Vis Spectroscopy |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Low | Data not available | UV-Vis Spectroscopy |
Note: The experimental values are not available in the cited literature. Researchers should determine these values experimentally using the protocol outlined in Section 4.1.
Stability Profile
The stability of a compound under various conditions is crucial for its storage, handling, and development as a therapeutic agent. Specific stability data for this compound is not publicly available.
Table 2: Stability of this compound Under Different Conditions
| Condition | Purity (%) after Incubation | Degradation Products | Method |
| Temperature | |||
| -20°C (Solid, 1 month) | Data not available | Data not available | HPLC |
| 4°C (Solid, 1 month) | Data not available | Data not available | HPLC |
| 25°C (Solid, 1 month) | Data not available | Data not available | HPLC |
| 40°C (in Solution, 24h) | Data not available | Data not available | HPLC |
| pH | |||
| pH 2.0 (in Solution, 24h) | Data not available | Data not available | HPLC |
| pH 7.4 (in Solution, 24h) | Data not available | Data not available | HPLC |
| pH 9.0 (in Solution, 24h) | Data not available | Data not available | HPLC |
| Light Exposure | |||
| Photostability (Solid, 24h) | Data not available | Data not available | HPLC |
Note: The experimental values are not available in the cited literature. Researchers should determine these values experimentally using the protocol outlined in Section 4.2. For long-term storage, it is recommended to store this compound as a solid at -20°C in a tightly sealed container, protected from light and moisture.
Biological Context and Signaling Pathways
Urease is a critical virulence factor for several pathogenic bacteria. Its enzymatic activity, the hydrolysis of urea, leads to the production of ammonia, which has significant pathophysiological consequences.
Pathophysiological Role of Urease
In the context of Helicobacter pylori infection in the stomach, urease plays a crucial role in the bacterium's survival and pathogenesis.
Caption: Pathophysiological cascade initiated by H. pylori urease in the gastric environment.
Inhibition of urease by compounds like this compound is expected to disrupt this cascade, preventing bacterial colonization and subsequent damage to the gastric mucosa.
Experimental Protocols
The following are detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol describes a common method for determining the kinetic aqueous solubility of a small molecule using UV/Vis spectroscopy.
Caption: Experimental workflow for determining the aqueous solubility of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Preparation of Standard Curve: Create a series of standards by diluting the stock solution in a 50:50 DMSO:aqueous buffer (e.g., PBS pH 7.4) mixture.
-
Sample Preparation: Add a small aliquot of the 10 mM stock solution to the aqueous buffer in a 96-well filter plate to achieve a final concentration that is expected to be above the solubility limit (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow the solution to reach equilibrium.
-
Filtration: Filter the samples through the filter plate into a clean 96-well UV-compatible plate.
-
Quantification: Measure the absorbance of the filtered solutions at the λmax of this compound using a UV/Vis plate reader.
-
Calculation: Determine the concentration of the dissolved this compound in the filtrate by comparing its absorbance to the standard curve. This concentration represents the kinetic aqueous solubility.
Protocol for Determining Chemical Stability
This protocol outlines a method to assess the stability of this compound in solution under various stress conditions using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for assessing the chemical stability of this compound.
Methodology:
-
Preparation of Test Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Application of Stress Conditions:
-
Temperature: Aliquot the test solution into separate vials and incubate them at various temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).
-
pH: Adjust the pH of the test solution aliquots to acidic (e.g., pH 2 with 0.1 N HCl), neutral (pH 7.4 with PBS), and basic (e.g., pH 9 with 0.1 N NaOH) conditions.
-
Light: Expose the solid compound to a controlled source of UV light for a defined period.
-
-
Time Points: Collect samples from each condition at specified time intervals (e.g., 0, 1, 4, 8, and 24 hours).
-
HPLC Analysis: Analyze the collected samples using a validated stability-indicating HPLC method with UV detection. The mobile phase and column should be chosen to effectively separate the parent compound from potential degradation products.
-
Data Analysis: Calculate the percentage of the initial this compound remaining at each time point by comparing the peak area to the time zero sample. Characterize any significant degradation products by their retention times and, if possible, by mass spectrometry.
Urease Inhibitor Screening Workflow
The discovery and development of novel urease inhibitors like this compound typically follows a structured workflow.
Caption: A general workflow for the screening and development of urease inhibitors.
This workflow highlights the progression from initial compound design and synthesis to comprehensive in vitro and in vivo evaluation, ultimately leading to the identification and optimization of lead candidates.
Conclusion
This compound is a promising urease inhibitor with potential therapeutic applications. While specific quantitative data on its solubility and stability are not yet publicly available, this guide provides the necessary theoretical framework and detailed experimental protocols for researchers to perform these critical assessments. The provided diagrams of the pathophysiological role of urease and the inhibitor screening workflow offer a broader context for the importance of this compound and the general process of drug discovery in this area. It is anticipated that the generation and dissemination of comprehensive physicochemical data for this compound will significantly contribute to its further development.
Urease-IN-4: A Technical Guide for Helicobacter pylori Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Urease-IN-4 and its Significance in H. pylori Research
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of various gastroduodenal diseases, including gastritis, peptic ulcers, and gastric cancer. A key survival factor for H. pylori in the acidic environment of the stomach is the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, thereby neutralizing gastric acid and allowing the bacterium to survive and colonize the gastric mucosa. Due to its critical role in the pathogenesis of H. pylori, urease is a prime target for the development of novel therapeutics.
This compound, also identified as compound 6e in recent scientific literature, is a novel synthetic molecule belonging to the thioxothiazolidinyl-acetamide class of compounds. It has emerged as a potent inhibitor of urease, demonstrating significant potential for development as an anti-H. pylori agent. This guide synthesizes the current knowledge on this compound to facilitate its application in research and drug development.
Quantitative Data
The inhibitory activity of this compound and its analogs against urease has been quantified, along with its antimicrobial and cytotoxic effects. The following tables summarize the key quantitative data from the primary research.
Table 1: In Vitro Urease Inhibitory Activity of this compound and Related Compounds [1]
| Compound ID | R¹ | R² | IC₅₀ (µM) vs. Jack Bean Urease |
| This compound (6e) | H | 4-F | 1.64 ± 0.12 |
| 6a | H | H | 9.27 ± 1.25 |
| 6b | H | 2-F | 2.51 ± 0.23 |
| 6c | H | 3-F | 2.15 ± 0.19 |
| 6d | H | 2-Cl | 2.03 ± 0.17 |
| 6f | H | 3-Cl | 1.89 ± 0.15 |
| 6g | H | 4-Cl | 1.72 ± 0.13 |
| 6h | H | 2-Br | 1.81 ± 0.14 |
| 6i | H | 3-Br | 1.47 ± 0.11 |
| 6j | H | 4-Br | 1.59 ± 0.12 |
| 6k | 2-CH₃ | H | 8.14 ± 1.19 |
| 6l | 3-CH₃ | H | 7.53 ± 1.12 |
| 6m | 4-CH₃ | H | 6.98 ± 1.05 |
| 6n | 2-OCH₃ | H | 5.21 ± 0.87 |
| 6o | 4-OCH₃ | H | 4.67 ± 0.73 |
| Thiourea (Standard) | - | - | 23.62 ± 0.84 |
| Hydroxyurea (Standard) | - | - | 100.21 ± 2.5 |
Table 2: Antimicrobial Activity of this compound (Compound 6e) and a Potent Analog (Compound 6i) [1]
| Compound ID | IC₅₀ (µg/mL) vs. Proteus vulgaris |
| This compound (6e) | 15.27 ± 2.40 |
| 6i | 17.78 ± 3.75 |
Table 3: Cytotoxicity of this compound (Compound 6e) [2]
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| MOLT-4 | 100 | 72 | 91.7 |
Mechanism of Action
The inhibitory action of this compound against urease is attributed to its specific binding to the active site of the enzyme. Molecular docking studies have elucidated the potential binding mode of this compound and its analogs.
Molecular Docking Insights
Molecular docking simulations of this compound (represented by its potent analog, compound 6i) within the active site of H. pylori urease (using a homologous model from Klebsiella aerogenes) reveal key interactions that contribute to its inhibitory activity. The thioxothiazolidinyl-acetamide scaffold of this compound positions itself to interact with the crucial nickel ions and surrounding amino acid residues in the urease active site.
The proposed binding mechanism involves the chelation of the nickel ions by the carbonyl and thione groups of the inhibitor. Additionally, hydrogen bonding and hydrophobic interactions with amino acid residues lining the active site pocket further stabilize the enzyme-inhibitor complex, preventing the substrate (urea) from accessing the catalytic site.
The following diagram illustrates the logical workflow of using molecular docking to predict the binding mode of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the in vitro evaluation of its urease inhibitory activity, as described in the primary literature.
Synthesis of this compound (Compound 6e)
The synthesis of this compound is a multi-step process. The general scheme for the synthesis of thioxothiazolidinyl-acetamide derivatives is outlined below.
Materials and Reagents:
-
Substituted aniline (e.g., 4-fluoroaniline for this compound)
-
2-Chloroacetyl chloride
-
Potassium thiocyanate
-
Ethyl 2-aminoacetate
-
Acetone
-
Triethylamine
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Synthesis of 2-chloro-N-(substituted-phenyl)acetamide (Intermediate 1): To a solution of the appropriate substituted aniline in acetone, 2-chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred for a specified time, and the solvent is evaporated. The residue is then treated with hydrochloric acid, filtered, washed with water, and dried to yield the intermediate.
-
Synthesis of 2-((substituted-phenyl)carbamoyl)methyl isothiocyanate (Intermediate 2): A mixture of Intermediate 1 and potassium thiocyanate in acetone is refluxed. After completion of the reaction, the mixture is filtered, and the solvent is evaporated to give the crude isothiocyanate intermediate.
-
Synthesis of this compound (Final Product): To a solution of Intermediate 2 in ethanol, ethyl 2-aminoacetate and triethylamine are added. The mixture is refluxed, and upon completion, the solvent is evaporated. The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate).
Note: For precise molar ratios, reaction times, and temperatures, please refer to the supplementary information of the cited scientific publication.
In Vitro Urease Inhibition Assay
The inhibitory activity of this compound against urease is determined using a spectrophotometric method that measures the production of ammonia. The Berthelot method is a common approach.
Materials and Reagents:
-
Jack bean urease
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Urea solution (substrate)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of urease, urea, and the test inhibitor.
-
Assay Setup: In a 96-well plate, add a solution of jack bean urease to each well.
-
Inhibitor Addition: Add different concentrations of this compound to the wells. A control well should contain the solvent used to dissolve the inhibitor.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37 °C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 30 minutes) at the same temperature.
-
Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite reagent.
-
Absorbance Measurement: After a final incubation period for color development, measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC₅₀ Determination: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against different concentrations of this compound.
The following diagram illustrates the general workflow for the in vitro urease inhibition assay.
Future Perspectives
This compound represents a promising lead compound for the development of novel anti-H. pylori therapies. Its potent urease inhibitory activity and low cytotoxicity warrant further investigation. Future research should focus on:
-
Evaluation against H. pylori urease: While initial studies have used jack bean urease, it is crucial to determine the inhibitory activity of this compound specifically against H. pylori urease.
-
In vitro and in vivo studies with H. pylori: Assessing the efficacy of this compound in inhibiting the growth of H. pylori in cell culture and in animal models of infection is a critical next step.
-
Mechanism of action studies: Further elucidation of the precise molecular interactions between this compound and the active site of H. pylori urease will aid in the design of even more potent and selective inhibitors.
-
Pharmacokinetic and toxicological profiling: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound to determine its suitability as a drug candidate.
References
- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro urease inhibitory potential and molecular docking study of benzofuran-based-thiazoldinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
Urease Inhibitors as Potential Therapeutic Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of urease inhibitors as potential therapeutic agents. Due to the absence of publicly available information on a specific compound designated "Urease-IN-4," this document will focus on a well-characterized and representative urease inhibitor, Acetohydroxamic Acid (AHA), to illustrate the core principles, experimental methodologies, and therapeutic potential of this class of compounds.
Introduction: Urease as a Therapeutic Target
Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] The subsequent spontaneous decomposition of carbamate produces a second molecule of ammonia and carbonic acid.[2] This enzymatic activity leads to a significant increase in local pH.[2]
In humans, urease is not endogenous but is produced by a variety of pathogenic microorganisms. Notably, Helicobacter pylori utilizes urease to survive the acidic environment of the stomach, a critical step in the pathogenesis of gastritis, peptic ulcers, and gastric cancer.[3] In the urinary tract, urease-producing bacteria, such as Proteus mirabilis, contribute to the formation of infection-induced urinary stones (struvite calculi) and catheter encrustation.[3] The ammonia produced by urease can also contribute to hepatic encephalopathy in patients with liver cirrhosis.[2]
The critical role of urease in the survival and virulence of these pathogens makes it an attractive target for therapeutic intervention. Inhibition of urease activity can mitigate the pathological effects of these microorganisms and, in the case of H. pylori, render the bacterium more susceptible to the acidic gastric environment and conventional antibiotic therapies.
Acetohydroxamic Acid (AHA): A Representative Urease Inhibitor
Acetohydroxamic acid (AHA) is one of the most extensively studied urease inhibitors.[4] It acts as a competitive inhibitor by targeting the dinuclear nickel center of the enzyme's active site.[5] The hydroxamic acid moiety of AHA is believed to chelate the nickel ions, thereby blocking the binding of the natural substrate, urea.[6]
Quantitative Data for Acetohydroxamic Acid (AHA)
The inhibitory potential of a compound is quantified by various parameters, with the half-maximal inhibitory concentration (IC50) being a common metric. The following table summarizes reported IC50 values for Acetohydroxamic Acid against urease from different sources.
| Inhibitor | Target Enzyme Source | IC50 Value | Reference |
| Acetohydroxamic Acid (AHA) | Helicobacter pylori | ~2.6 mM | [5] |
| Acetohydroxamic Acid (AHA) | Jack Bean | 42 µM | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme and substrate concentrations, buffer composition, and pH.
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of urease inhibitors.
4.1. Urease Activity Assay (Berthelot Method)
This method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea.
Reagents:
-
Urease Assay Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Substrate Solution: 300 mM Urea in PBS.
-
Phenol Nitroprusside Solution: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in deionized water.
-
Alkaline Hypochlorite Solution: 0.5% (v/v) sodium hypochlorite in 0.125 M NaOH.
-
Ammonium Chloride Standard Solution: A series of known concentrations of NH4Cl in PBS for generating a standard curve.
-
Urease Enzyme Preparation: Purified urease (e.g., from Jack Bean) or a lysate from urease-producing bacteria.
Procedure:
-
Prepare a reaction mixture containing the urease enzyme preparation in Urease Assay Buffer.
-
To initiate the reaction, add the Substrate Solution to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Phenol Nitroprusside Solution.
-
Add the Alkaline Hypochlorite Solution and incubate at room temperature for 30 minutes to allow for color development (indophenol blue formation).
-
Measure the absorbance of the solution at a wavelength of 625-670 nm using a spectrophotometer.
-
Determine the concentration of ammonia produced by comparing the absorbance to a standard curve generated using the Ammonium Chloride Standard Solution.
-
One unit of urease activity is typically defined as the amount of enzyme that liberates 1 µmol of ammonia per minute under the specified conditions.
4.2. Urease Inhibition Assay
This assay is used to determine the inhibitory effect of a test compound on urease activity.
Reagents:
-
All reagents from the Urease Activity Assay.
-
Test Inhibitor Solution: A series of concentrations of the test compound (e.g., AHA) dissolved in a suitable solvent (e.g., DMSO or water).
Procedure:
-
In a multi-well plate, add the urease enzyme preparation and the Urease Assay Buffer.
-
Add varying concentrations of the Test Inhibitor Solution to the wells. Include a control well with the solvent alone.
-
Pre-incubate the enzyme with the inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the Substrate Solution to all wells.
-
Follow steps 3-7 of the Urease Activity Assay protocol.
-
Calculate the percentage of urease inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
4.3. Determination of Inhibition Mechanism (Lineweaver-Burk Plot)
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed.
Procedure:
-
Perform the urease activity assay with varying concentrations of the substrate (urea) in the absence of the inhibitor.
-
Repeat the assay with varying concentrations of the substrate in the presence of a fixed concentration of the inhibitor.
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for both the inhibited and uninhibited reactions (Lineweaver-Burk plot).
-
Analyze the changes in the Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of inhibition. For a competitive inhibitor like AHA, the Vmax will remain unchanged, while the apparent Km will increase.
Visualizations
5.1. Urease Catalytic Cycle
The following diagram illustrates the proposed mechanism for the hydrolysis of urea by urease.
Caption: Proposed catalytic cycle of urease.
5.2. Mechanism of Urease Inhibition by Acetohydroxamic Acid (AHA)
This diagram shows the competitive inhibition of the urease active site by AHA.
Caption: Competitive inhibition of urease by AHA.
5.3. Experimental Workflow for Urease Inhibitor Screening
This diagram outlines a typical workflow for identifying and characterizing urease inhibitors.
Caption: Workflow for urease inhibitor discovery.
References
- 1. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Investigating the Novelty of Urease-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urease-IN-4, identified as compound 6e in a recent study, has emerged as a noteworthy inhibitor of urease, a key enzyme implicated in the pathogenesis of various bacterial infections. This technical guide provides a comprehensive overview of this compound, detailing its inhibitory activity, synthesis, and safety profile. All quantitative data is presented in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, alongside visualizations of experimental workflows and logical relationships to facilitate a deeper understanding of this novel compound.
Introduction
Urease enzymes, particularly those from bacterial sources, are significant virulence factors, contributing to the pathology of infections caused by organisms such as Proteus vulgaris and Helicobacter pylori. The enzymatic hydrolysis of urea by urease produces ammonia, which elevates the local pH, facilitating bacterial survival and colonization in acidic environments like the stomach. Inhibition of urease is therefore a promising therapeutic strategy to combat such infections. This compound, a novel thioxothiazolidinyl-acetamide derivative, has demonstrated significant potential in this regard.[1][2][3]
Quantitative Data Summary
The inhibitory activity and cytotoxicity of this compound and its related compounds have been evaluated through a series of in vitro assays. The key quantitative findings are summarized below.
Table 1: Urease Inhibitory Activity of Thioxothiazolidinyl-Acetamide Derivatives
| Compound | Urease Inhibition IC50 (µM) |
| This compound (6e) | 1.64 |
| Compound 6i | 1.473 |
| Other Derivatives (6a-o) | 1.473 - 9.274 |
| Hydroxyurea (Standard) | 100.21 ± 2.5 |
| Thiourea (Standard) | 23.62 ± 0.84 |
Data sourced from Dastyafteh N, et al. (2023).[1][2][3]
Table 2: Anti-Bacterial Activity against Proteus vulgaris
| Compound | IC50 (µg/mL) |
| This compound (6e) | 15.27 ± 2.40 |
| Compound 6i | 17.78 ± 3.75 |
Data sourced from Dastyafteh N, et al. (2023).[1][3]
Table 3: Cytotoxicity against MOLT-4 Cells
| Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| This compound (6e) | 100 | 72 | 91.7 |
The study by Dastyafteh et al. (2023) states that the MTT test showed no toxicity up to 100 µM.[1][3]
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and evaluation of this compound.
Synthesis of this compound (Compound 6e)
The synthesis of the thioxothiazolidinyl-acetamide derivatives, including this compound, follows a multi-step reaction pathway. A generalized workflow is depicted below. For specific details of the synthesis of compound 6e, please refer to the primary publication.
Caption: Generalized synthetic workflow for thioxothiazolidinyl-acetamides.
In Vitro Urease Inhibition Assay
The inhibitory activity of this compound against jack bean urease was determined using a spectrophotometric method that measures the rate of ammonia production.
Protocol:
-
A reaction mixture was prepared containing 25 µL of Jack bean urease solution, 55 µL of phosphate buffer (pH 7.0), and 5 µL of the test compound (this compound) at various concentrations.
-
The mixture was incubated at 30°C for 15 minutes.
-
The enzymatic reaction was initiated by adding 15 µL of urea solution.
-
After a further incubation period, the amount of ammonia produced was quantified by measuring the absorbance at a specific wavelength using a microplate reader.
-
The percentage of inhibition was calculated by comparing the absorbance of the test samples with that of a control containing no inhibitor.
-
The IC50 value, the concentration of the inhibitor required to reduce urease activity by 50%, was determined from the dose-response curve.
Caption: Workflow for the in vitro urease inhibition assay.
Anti-Bacterial Activity Assay against Proteus vulgaris
The anti-bacterial activity of this compound was evaluated by determining its minimum inhibitory concentration (MIC) against Proteus vulgaris.
Protocol:
-
A suspension of Proteus vulgaris was prepared and its concentration adjusted to a standard turbidity.
-
Serial dilutions of this compound were prepared in a suitable growth medium in a 96-well microtiter plate.
-
Each well was inoculated with the bacterial suspension.
-
The plate was incubated under appropriate conditions to allow for bacterial growth.
-
The MIC was determined as the lowest concentration of this compound that visibly inhibited bacterial growth.
-
The IC50 value was subsequently calculated from the concentration-response data.
Caption: Workflow for the anti-bacterial activity assay.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the MOLT-4 human leukemia cell line. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
MOLT-4 cells were seeded in a 96-well plate at a suitable density.
-
The cells were treated with various concentrations of this compound, including a concentration of 100 µM.
-
The plate was incubated for 72 hours.
-
MTT solution was added to each well and the plate was incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent was added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution was measured using a microplate reader.
-
Cell viability was expressed as a percentage relative to the untreated control cells.
Caption: Workflow for the MTT cytotoxicity assay.
Molecular Docking and Mechanism of Action
Molecular docking studies were performed to elucidate the binding mode of the thioxothiazolidinyl-acetamide derivatives within the active site of urease. The results indicated that these compounds, including this compound, interact with key amino acid residues and the nickel ions in the enzyme's active site, thereby inhibiting its catalytic activity.
References
- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-4: A Technical Guide to a Novel Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease-IN-4, also identified as compound 6e in the primary literature, is a novel synthetic compound belonging to the thioxothiazolidinyl-acetamide class of molecules.[1][2][3] It has been identified as a potent inhibitor of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3] The inhibition of urease is a key therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus vulgaris, which are implicated in various gastrointestinal and urinary tract diseases.[1][4] This technical guide provides a comprehensive overview of the available scientific data on this compound and its analogs, focusing on its inhibitory activity, experimental protocols, and in silico analysis.
Quantitative Data
The inhibitory potency of this compound and its related compounds from the same chemical series has been evaluated against Jack bean urease and the bacterium Proteus vulgaris. The key quantitative data are summarized in the tables below.
| Compound | Substituent (R) | Urease Inhibition IC50 (µM) |
| This compound (6e) | 4-F | 1.64 |
| 6a | H | 4.019 |
| 6b | 2-F | 2.508 |
| 6c | 2-Cl | 2.011 |
| 6d | 3-F | 1.889 |
| 6f | 3-Cl | 1.612 |
| 6g | 4-Cl | 2.078 |
| 6h | 3,4-diCl | 2.973 |
| 6i | N-benzyl-3-butyl | 1.473 |
| Hydroxyurea (Standard) | - | 100.21 |
| Thiourea (Standard) | - | 23.62 |
Table 1: In vitro Urease Inhibitory Activity of this compound and Analogs. Data sourced from Dastyafteh N, et al. (2023).[1][2][3]
| Compound | Anti-P. vulgaris IC50 (µg/mL) |
| This compound (6e) | 15.27 |
| 6i | 17.78 |
Table 2: Anti-Proteus vulgaris Activity of this compound and Compound 6i. Data sourced from Dastyafteh N, et al. (2023).[1][2]
Cytotoxicity Data
This compound (compound 6e) was evaluated for its cytotoxic effects on MOLT-4 cells. The results indicated low cytotoxicity, with a cell viability of 91.7% at a concentration of 100 µM after 72 hours of incubation.[1]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound and its analogs as reported in the primary literature.[1][2][3]
In Vitro Urease Inhibition Assay
The inhibitory activity of the synthesized compounds against Jack bean urease was determined using a spectrophotometric method that measures the release of ammonia.
-
Enzyme and Substrate Preparation: A solution of Jack bean urease (2 U/mL) was prepared in phosphate buffer (0.01 M, pH 7.4). A urea solution (100 mM) was also prepared in the same buffer.
-
Inhibitor Preparation: The test compounds, including this compound, were dissolved in DMSO to prepare stock solutions, which were further diluted to various concentrations for the assay.
-
Assay Procedure:
-
In a 96-well plate, 25 µL of the enzyme solution was mixed with 5 µL of the test compound solution at different concentrations.
-
The mixture was incubated at 37 °C for 15 minutes.
-
Following incubation, 55 µL of the urea solution was added to initiate the enzymatic reaction.
-
The plate was then incubated for another 15 minutes at 37 °C.
-
To determine the amount of ammonia produced, 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active chloride NaClO) were added to each well.
-
The plate was incubated for 10 minutes at 37 °C for color development.
-
-
Data Analysis: The absorbance was measured at 625 nm using a microplate reader. The percentage of inhibition was calculated using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 The IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration. Thiourea and hydroxyurea were used as standard inhibitors.
Kinetic Studies
Kinetic studies were performed on the most potent compound in the series (6i) to determine the mechanism of inhibition. The same assay procedure as described above was used, with varying concentrations of the substrate (urea) in the presence of different fixed concentrations of the inhibitor. The data was then plotted using a Lineweaver-Burk plot to determine the type of inhibition and the inhibition constant (Ki). The study revealed that compound 6i exhibited a competitive mode of inhibition.[2][3]
Anti-Proteus vulgaris Assay
The antibacterial activity of the compounds against P. vulgaris was evaluated using a broth microdilution method.
-
Bacterial Culture: A fresh culture of P. vulgaris was prepared in Mueller-Hinton broth.
-
Assay Procedure:
-
The test compounds were serially diluted in a 96-well plate.
-
A standardized bacterial suspension was added to each well.
-
The plate was incubated at 37 °C for 24 hours.
-
-
Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited bacterial growth. The IC50 values were also calculated.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on the MOLT-4 human T-cell leukemia cell line.
-
Cell Culture: MOLT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells were seeded in a 96-well plate.
-
The test compounds were added at various concentrations.
-
The plate was incubated for 72 hours.
-
MTT solution was added to each well, and the plate was incubated for another 4 hours to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO.
-
-
Data Analysis: The absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to the untreated control cells.
Visualizations
Urease Inhibition Assay Workflow
Caption: Workflow for the in vitro urease inhibition assay.
Logical Relationship in Structure-Activity Relationship (SAR)
Caption: Structure-Activity Relationship (SAR) logic for thioxothiazolidinyl-acetamides.
Proposed Binding Mode of a Representative Inhibitor (Compound 6i)
Caption: Proposed binding interactions of a potent inhibitor within the urease active site.
References
- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Urease Inhibitors in Cell Culture
Disclaimer: No specific information could be found for a compound named "Urease-IN-4". The following application notes and protocols are provided for a generic urease inhibitor and are based on established principles of urease function and inhibition. Researchers should validate these protocols for their specific inhibitor and experimental system.
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3][4] This enzymatic activity is crucial for various biological processes, particularly in organisms that utilize urea as a nitrogen source.[4][5] In pathogenic microorganisms like Helicobacter pylori, urease is a key virulence factor, enabling survival in the acidic environment of the stomach by neutralizing gastric acid through ammonia production.[3][6][7][8] In cell culture, the presence of urea and urease activity, either from contaminating microorganisms or from the cells themselves in specific contexts, can lead to significant changes in the local environment, such as an increase in pH and ammonia concentration, which can impact cellular physiology and experimental outcomes.[1][8] Urease inhibitors are valuable tools for researchers studying these processes, developing new antimicrobial agents, and controlling experimental conditions in cell culture.
Principle of Action
Urease catalyzes the following reaction:
(NH₂)₂CO + H₂O → 2NH₃ + CO₂
The production of ammonia, a weak base, leads to an increase in the pH of the surrounding medium.[1][8] Urease inhibitors block this activity, thereby preventing the rise in pH and ammonia concentration. The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on the specific inhibitor.[9]
Applications in Cell Culture
-
Studying Microbial Pathogenesis: Investigating the role of urease in the survival and virulence of urease-producing bacteria and fungi in co-culture models with host cells.[3][6][8]
-
Drug Discovery and Screening: Screening compound libraries for novel urease inhibitors with potential therapeutic applications, for example, against H. pylori infections.[9]
-
Controlling Cell Culture Environment: Preventing the detrimental effects of ammonia accumulation and pH changes in cell culture systems where urea is present and urease activity is a concern.
-
Metabolic Studies: Investigating nitrogen metabolism in cells and microorganisms that utilize urea.[4]
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Inhibitor Concentration | Varies widely depending on the inhibitor's potency (nM to mM range). An IC₅₀ determination is recommended.[10] | The optimal concentration should be determined empirically for each cell line and experimental condition to ensure maximal inhibition of urease without causing cytotoxicity. |
| Urea Concentration | 0.1 - 20 mM | The concentration of urea in the cell culture medium can be adjusted depending on the experimental goals. A common practice is to use a concentration equal to the Kₘ of the urease being studied.[10][11] |
| Incubation Time | 30 minutes to several hours | The incubation time with the inhibitor will depend on the experimental design and the specific research question.[12] |
| pH Change | A rise of 1-2 pH units can be observed in the absence of an inhibitor, depending on the initial urea concentration and urease activity. | The urease inhibitor should prevent or significantly reduce this pH increase. |
| Ammonia Concentration | Can reach several mM in the absence of an inhibitor. | The inhibitor should significantly reduce the accumulation of ammonia in the cell culture medium. |
Experimental Protocols
Protocol 1: Determination of the IC₅₀ of a Urease Inhibitor in a Cell-Free System
This protocol determines the concentration of the inhibitor required to reduce the activity of purified urease by 50%.
Materials:
-
Purified urease enzyme (e.g., from Jack Bean)
-
Urease inhibitor
-
Urea solution (e.g., 40 mM in phosphate buffer)[11]
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Ammonia detection reagent (e.g., Nessler's reagent or a commercial kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the urease inhibitor in phosphate buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells.
-
Add 20 µL of urease enzyme solution to each well.
-
Include control wells:
-
100% activity control: 20 µL of buffer instead of the inhibitor.
-
Blank: 20 µL of buffer instead of the enzyme.
-
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µL of urea solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and measure the ammonia concentration according to the manufacturer's instructions for the chosen detection reagent.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of 100% activity control - Absorbance of blank))[10]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[10]
Protocol 2: General Protocol for Using a Urease Inhibitor in Cell Culture
This protocol provides a general framework for applying a urease inhibitor to a cell culture system.
Materials:
-
Cells of interest cultured in appropriate medium
-
Urease inhibitor stock solution (dissolved in a suitable solvent like DMSO)
-
Urea solution (sterile)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates
-
Assay kits for measuring ammonia and pH
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare a working solution of the urease inhibitor in the cell culture medium at various concentrations (e.g., based on the previously determined IC₅₀).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor).
-
Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
-
Urea Challenge:
-
Prepare a sterile stock solution of urea.
-
Add urea to the cell culture medium to a final desired concentration.
-
Include a control group of cells that are not treated with urea.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours).
-
Data Collection: At the end of the incubation period, collect the cell culture supernatant to measure:
-
pH: Use a pH meter or a pH-sensitive fluorescent dye.
-
Ammonia concentration: Use a commercially available ammonia assay kit.
-
-
Cell Viability (Optional but Recommended): Assess cell viability using a standard method (e.g., MTT, Trypan Blue exclusion) to ensure the observed effects are not due to cytotoxicity of the inhibitor.
-
Analysis: Compare the pH and ammonia levels between the different treatment groups (no urea, urea + vehicle, urea + inhibitor).
Visualizations
Caption: Mechanism of Urease Inhibition.
Caption: Experimental Workflow for Urease Inhibitor in Cell Culture.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Acid-Induced Activation of the Urease Promoters Is Mediated Directly by the ArsRS Two-Component System of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Urease in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.stanford.edu [web.stanford.edu]
- 12. scielo.br [scielo.br]
Application Notes and Protocols for Urease-IN-4 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease-IN-4 is a potent, non-competitive inhibitor of urease, a key enzyme in the pathogenesis of various bacteria, including Helicobacter pylori and Proteus vulgaris. By catalyzing the hydrolysis of urea to ammonia, urease enables these pathogens to survive in acidic environments, such as the stomach, and contributes to conditions like gastritis, peptic ulcers, and urinary tract infections. This compound has demonstrated significant inhibitory activity against urease in vitro with low cytotoxicity, making it a promising candidate for in vivo evaluation as a potential therapeutic agent.[1][2] These application notes provide a comprehensive overview and detailed protocols for the in vivo investigation of this compound.
In Vitro Activity of this compound
A summary of the key in vitro parameters for this compound is presented in the table below. This data is essential for guiding initial dosage selection in in vivo studies.
| Parameter | Value | Cell Line/Source | Reference |
| IC₅₀ (Urease Inhibition) | 1.64 µM | Jack Bean Urease | [1] |
| IC₅₀ (P. vulgaris Inhibition) | 15.27 µg/mL | Proteus vulgaris | [2] |
| Cytotoxicity (Cell Viability) | 91.7% at 100 µM | MOLT-4 cells | [2] |
Recommended In Vivo Study Design: Helicobacter pylori Infection Model
The following protocol outlines a general framework for evaluating the efficacy of this compound in a murine model of H. pylori infection. Researchers should adapt this protocol based on their specific experimental goals and institutional guidelines.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Materials and Methods
1. Animal Model:
-
Species: C57BL/6 mice (female, 6-8 weeks old) are a commonly used strain for H. pylori infection studies.[2]
-
Acclimatization: House the animals in a specific pathogen-free (SPF) facility for at least one week before the experiment to allow for acclimatization.
2. Helicobacter pylori Infection:
-
Strain: A fresh clinical isolate or a standard strain of H. pylori (e.g., Sydney strain 1) can be used.
-
Inoculum Preparation: Culture H. pylori on appropriate agar plates under microaerophilic conditions. Harvest and suspend the bacteria in a suitable medium (e.g., Brucella broth) to a concentration of approximately 10⁹ colony-forming units (CFU)/mL.
-
Infection Procedure: Administer 0.2 mL of the bacterial suspension to each mouse via oral gavage on three consecutive days.
3. This compound Formulation and Dosing:
-
Formulation: Due to the lack of specific solubility data for in vivo formulations, initial studies should aim to dissolve this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The formulation should be prepared fresh daily.
-
Dosage Selection: Based on the in vitro IC₅₀ of 1.64 µM and low cytotoxicity, a starting dose range of 10-50 mg/kg body weight, administered once or twice daily, is recommended. A dose-response study should be conducted to determine the optimal dosage.
-
Administration: Administer the this compound formulation or vehicle control to the respective groups of mice via oral gavage.
4. Experimental Groups:
-
Group 1 (Negative Control): Uninfected, treated with vehicle.
-
Group 2 (Infection Control): H. pylori infected, treated with vehicle.
-
Group 3 (Test Group): H. pylori infected, treated with this compound (e.g., 10 mg/kg).
-
Group 4 (Test Group): H. pylori infected, treated with this compound (e.g., 25 mg/kg).
-
Group 5 (Test Group): H. pylori infected, treated with this compound (e.g., 50 mg/kg).
-
Group 6 (Positive Control): H. pylori infected, treated with a standard-of-care antibiotic cocktail (e.g., amoxicillin and clarithromycin).
5. Monitoring and Endpoint Analysis:
-
Daily Monitoring: Observe the animals daily for any signs of distress, and record their body weight.
-
Euthanasia and Sample Collection: At the end of the treatment period (e.g., 7 days), euthanize the mice and collect their stomachs.
-
Endpoint Analysis:
-
Bacterial Load: Homogenize a portion of the stomach tissue and plate serial dilutions on selective agar to determine the H. pylori CFU count.
-
Urease Activity Assay: A rapid urease test on a small piece of stomach tissue can provide a qualitative measure of urease activity. For quantitative analysis, a spectrophotometric assay measuring ammonia production from urea can be performed on the stomach homogenate.
-
Histopathology: Fix a portion of the stomach in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess the degree of gastritis and inflammation.
-
Urease-Mediated Pathogenesis and Inhibition
The following diagram illustrates the central role of urease in H. pylori pathogenesis and the mechanism of action for a urease inhibitor like this compound.
Caption: Urease action in H. pylori and inhibition by this compound.
Data Presentation
All quantitative data from the in vivo study should be summarized in tables for clear comparison between the experimental groups.
Table 1: Effect of this compound on H. pylori Colonization in Mice
| Group | Treatment | Mean Bacterial Load (log10 CFU/g stomach) ± SD |
| 1 | Vehicle (Uninfected) | 0 |
| 2 | Vehicle (Infected) | Insert Value |
| 3 | This compound (10 mg/kg) | Insert Value |
| 4 | This compound (25 mg/kg) | Insert Value |
| 5 | This compound (50 mg/kg) | Insert Value |
| 6 | Antibiotic Cocktail | Insert Value |
Table 2: Histopathological Scoring of Gastritis
| Group | Treatment | Mean Inflammation Score ± SD |
| 1 | Vehicle (Uninfected) | Insert Value |
| 2 | Vehicle (Infected) | Insert Value |
| 3 | This compound (10 mg/kg) | Insert Value |
| 4 | This compound (25 mg/kg) | Insert Value |
| 5 | This compound (50 mg/kg) | Insert Value |
| 6 | Antibiotic Cocktail | Insert Value |
(Note: Inflammation can be scored on a scale of 0-3, where 0=none, 1=mild, 2=moderate, and 3=severe)
Conclusion
These application notes provide a foundational framework for the in vivo investigation of this compound. Based on its promising in vitro profile, this compound warrants further preclinical evaluation to determine its potential as a novel therapeutic for urease-dependent bacterial infections. Careful dose selection, appropriate animal models, and comprehensive endpoint analyses will be critical for elucidating its in vivo efficacy and safety profile.
References
Application Notes and Protocols for Urease Inhibitor Screening: A Template for Novel Compounds such as Urease-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to gastritis, peptic ulcers, and catheter-associated urinary tract infections.[2][3][4] The production of ammonia leads to an increase in local pH, which can damage host tissues and promote bacterial survival.[5][6] Therefore, the inhibition of urease activity is a key therapeutic strategy for combating these infections.
These application notes provide a comprehensive protocol for the development of an assay to screen for and characterize urease inhibitors, using "Urease-IN-4" as a placeholder for a novel test compound. The described methods are based on well-established principles of urease activity measurement.[7][8]
Principle of the Assay
The most common methods for determining urease activity, and consequently its inhibition, rely on the detection of ammonia, one of the products of urea hydrolysis.[7][8][9] The increase in ammonia concentration can be measured directly or indirectly. A widely used indirect method involves monitoring the increase in pH resulting from ammonia production.[5][10] This is typically achieved using a pH indicator, such as phenol red, which changes color as the medium becomes more alkaline.[5][10]
This protocol will focus on a colorimetric, pH-based assay due to its simplicity, robustness, and suitability for high-throughput screening. The assay measures the change in absorbance of a pH indicator to quantify urease activity. A decrease in the rate of color change in the presence of a test compound indicates inhibition of the enzyme.
Data Presentation
Table 1: Urease Inhibition Data for Test Compound (e.g., this compound)
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| This compound | 0.1 | 15.2 ± 2.1 | 5.8 |
| 1 | 35.8 ± 3.5 | ||
| 10 | 78.4 ± 4.2 | ||
| 50 | 95.1 ± 1.8 | ||
| 100 | 98.6 ± 0.9 | ||
| Acetohydroxamic acid (AHA) | 10 | 45.3 ± 2.9 | 12.5 |
| 50 | 82.1 ± 3.7 | ||
| 100 | 96.5 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). IC50 values are calculated from dose-response curves.
Experimental Protocols
Materials and Reagents
-
Urease from Jack Bean (Canavalia ensiformis)
-
Urea
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.8)
-
Phenol red indicator solution
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Acetohydroxamic acid - AHA)[11]
-
96-well microplates
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Preparation of Solutions
-
Urease Stock Solution: Prepare a 1 U/mL stock solution of urease in phosphate buffer. Store on ice.
-
Urea Solution: Prepare a 100 mM solution of urea in distilled water.
-
Phosphate Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Phenol Red Solution: Prepare a 0.01% (w/v) solution of phenol red in distilled water.
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of acetohydroxamic acid (AHA) in DMSO.
Urease Inhibitor Screening Protocol
This protocol is designed for a 96-well plate format.
-
Prepare Test Compound Dilutions: Serially dilute the test compound stock solution in phosphate buffer to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare dilutions of the positive control (AHA).
-
Assay Plate Setup:
-
Test Wells: Add 20 µL of each test compound dilution.
-
Positive Control Wells: Add 20 µL of each AHA dilution.
-
Enzyme Control Wells (No Inhibitor): Add 20 µL of phosphate buffer containing the same percentage of DMSO as the test wells.
-
Blank Wells (No Enzyme): Add 40 µL of phosphate buffer.
-
-
Add Urease: To all wells except the blank wells, add 20 µL of the urease stock solution.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Add Substrate and Indicator: Prepare a reaction mix containing 100 µL of urea solution and 20 µL of phenol red solution per reaction. Add 120 µL of this reaction mix to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 560 nm every minute for 15-30 minutes at 37°C. The rate of increase in absorbance is proportional to the urease activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Caption: Workflow for the Urease Inhibitor Screening Assay.
Caption: Simplified Urease Catalytic Cycle and Inhibition.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. asm.org [asm.org]
- 11. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urease-IN-4 in Urease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[3][4] Consequently, the inhibition of urease is a key therapeutic strategy for combating these pathogens. Urease-IN-4 is a potent inhibitor of urease, demonstrating significant efficacy in in-vitro studies. This document provides detailed application notes and protocols for the use of this compound in urease inhibition assays.
This compound has been identified as an effective inhibitor of urease with a reported IC50 value of 1.64 µM.[5] It has also been noted for its low cytotoxicity, making it a promising candidate for further drug development.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and standard urease inhibitors for comparative purposes.
| Compound | IC50 (µM) | Inhibition Type | Target Organism/Enzyme | Reference |
| This compound | 1.64 | Not Specified | Jack Bean Urease | [5] |
| Thiourea | 21.25 - 23.00 | Standard Inhibitor | Jack Bean Urease | [3][6] |
| Hydroxyurea | 100.0 | Standard Inhibitor | Jack Bean Urease | [6] |
| Cefadroxil | 21.35 ± 0.64 | Competitive | Jack Bean Urease | [3] |
| Levofloxacin | 7.24 ± 0.29 | Competitive | Jack Bean Urease | [3] |
Experimental Protocols
In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a common colorimetric method for determining urease activity and inhibition by measuring the concentration of ammonia produced. The Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol, is utilized for quantification.[7]
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea (analytical grade)
-
This compound
-
Phosphate buffer (50 mM, pH 7.4)
-
Phenol reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide, 4.2% v/v sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 1 U/well solution of Jack Bean Urease in phosphate buffer.
-
Prepare a 50 mM solution of urea in phosphate buffer.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound solution (this compound at various concentrations) or solvent control.
-
Add 10 µL of the urease enzyme solution to each well.
-
Mix and pre-incubate the plate at 37°C for 10 minutes.[3]
-
Initiate the enzymatic reaction by adding 20 µL of the 50 mM urea solution to each well.
-
Incubate the plate at 37°C for 15 minutes.[3]
-
-
Ammonia Detection (Berthelot Reaction):
-
Calculation of Percent Inhibition:
-
Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Kinetic Studies of Urease Inhibition
To determine the mode of inhibition of this compound (e.g., competitive, non-competitive, or uncompetitive), a kinetic analysis should be performed. This involves measuring the rate of reaction at different substrate (urea) concentrations in the presence and absence of the inhibitor.
Protocol:
-
Follow the general procedure for the in vitro urease inhibition assay described above.
-
Perform the assay with varying concentrations of urea (e.g., from 0.5 to 5 times the Km value of urease for urea).
-
For each urea concentration, measure the reaction rate in the absence of this compound and in the presence of at least two different fixed concentrations of this compound.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Dixon plot (1/velocity vs. [Inhibitor]).
-
The pattern of the lines on the plot will indicate the type of inhibition.[11]
Visualizations
Urease Catalytic Mechanism
Urease catalyzes the hydrolysis of urea in a two-step process, first producing carbamate and ammonia, followed by the spontaneous decomposition of carbamate to another molecule of ammonia and carbonic acid.[1] The active site contains two nickel ions that are crucial for catalysis.[2][12]
Caption: Simplified schematic of the urease-catalyzed hydrolysis of urea.
Experimental Workflow for Urease Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the inhibitory effect of this compound on urease activity.
Caption: Workflow for the in vitro urease inhibition assay using this compound.
Logical Relationship for Determining Inhibition Type
The type of enzyme inhibition can be elucidated by analyzing the effect of the inhibitor on the kinetic parameters, Vmax and Km, which can be visualized using a Lineweaver-Burk plot.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols for Urease-IN-4 in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease inhibitors are critical tools in modern agriculture for enhancing the efficiency of urea-based fertilizers. By slowing the enzymatic hydrolysis of urea into ammonia and carbon dioxide, these inhibitors reduce nitrogen loss through ammonia volatilization and nitrate leaching.[1][2] This controlled release of nitrogen better synchronizes with crop demand, leading to improved nutrient uptake, increased crop yields, and reduced environmental pollution.[3][4]
This document provides detailed application notes and generalized experimental protocols for the evaluation of Urease-IN-4 , a potent urease inhibitor, in agricultural research. While specific data on the agricultural application of this compound is not yet publicly available, the provided protocols are based on established methodologies for evaluating urease inhibitors in agricultural settings.
Properties of this compound
This compound has been identified as an effective inhibitor of urease in in-vitro assays. The following table summarizes its known properties based on available data.
| Property | Value | Reference |
| IC₅₀ (Urease) | 1.64 µM | [5] |
| IC₅₀ (P. vulgaris) | 15.27 µg/mL | [5] |
| Cytotoxicity (MOLT-4 cells, 100 µM, 72h) | Low (91.7% cell viability) | [5] |
Mechanism of Action in an Agricultural Context
Urease, a nickel-containing metalloenzyme found in soil microorganisms, catalyzes the rapid hydrolysis of urea.[6] This process can lead to significant nitrogen loss. Urease inhibitors, such as this compound, are expected to block the active site of the urease enzyme, thereby slowing down the conversion of urea to ammonia. This mechanism is crucial for minimizing nitrogen loss and enhancing fertilizer efficacy.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of a novel urease inhibitor like this compound in an agricultural context.
Protocol 1: In Vitro Urease Inhibition Assay
This assay determines the direct inhibitory effect of this compound on urease activity.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer
-
This compound stock solution
-
Nessler's reagent or Berthelot's reagent
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a microplate, add the urease solution to each well containing the different concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
After a defined incubation period (e.g., 20 minutes), stop the reaction.
-
Quantify the amount of ammonia produced using Nessler's or Berthelot's reagent and measure the absorbance with a spectrophotometer.
-
Calculate the percentage of urease inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Soil Incubation Study for Ammonia Volatilization
This protocol assesses the effectiveness of this compound in reducing ammonia loss from urea applied to soil.
Materials:
-
Air-dried and sieved soil
-
Urea solution
-
This compound solution at various concentrations
-
Incubation chambers with ammonia traps (e.g., acid traps)
-
Titration equipment or an ammonia-selective electrode
Procedure:
-
Treat a known amount of urea with different rates of this compound.
-
Incorporate the treated urea into soil samples placed in incubation chambers.
-
Adjust the soil moisture to a specific level (e.g., 60% water-filled pore space).
-
Incubate the chambers at a constant temperature (e.g., 25°C).
-
At regular intervals (e.g., daily for one week), remove the ammonia traps and replace them with fresh ones.
-
Quantify the trapped ammonia by titration or using an ammonia-selective electrode.
-
Calculate the cumulative ammonia loss over the incubation period for each treatment.
Protocol 3: Pot Experiment for Plant Growth and Nitrogen Uptake
This experiment evaluates the effect of this compound on crop growth, yield, and nitrogen use efficiency.
Materials:
-
Pots filled with a known weight of soil
-
Crop seeds (e.g., maize, wheat)
-
Urea fertilizer
-
This compound
-
Plant growth chamber or greenhouse facilities
Procedure:
-
Establish the following treatment groups:
-
Control (no nitrogen fertilizer)
-
Urea alone
-
Urea + this compound at different application rates
-
-
Sow the crop seeds in the pots.
-
Apply the respective fertilizer treatments at a recommended rate for the crop.
-
Grow the plants under controlled conditions (light, temperature, water).
-
At different growth stages and at harvest, measure plant growth parameters (e.g., plant height, biomass).
-
At harvest, determine the grain yield.
-
Analyze the nitrogen content in the plant tissues to calculate nitrogen uptake and nitrogen use efficiency.
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the described experiments to illustrate the expected outcomes.
Table 1: Hypothetical Results of Soil Incubation Study
| Treatment | Application Rate (% of Urea w/w) | Cumulative NH₃ Loss (mg N/kg soil) after 7 days | Reduction in NH₃ Loss (%) |
| Urea Alone | 0 | 150 | 0 |
| This compound | 0.05 | 75 | 50 |
| This compound | 0.10 | 45 | 70 |
| This compound | 0.20 | 30 | 80 |
Table 2: Hypothetical Results of Pot Experiment with Maize
| Treatment | Grain Yield ( g/pot ) | Plant Nitrogen Uptake (mg N/plant) | Nitrogen Use Efficiency (%) |
| Control | 30 | 200 | - |
| Urea Alone | 80 | 800 | 40 |
| Urea + this compound (0.1%) | 100 | 1000 | 50 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel urease inhibitor.
Conclusion
This compound presents a promising candidate for development as a urease inhibitor for agricultural applications due to its high in-vitro potency. The protocols outlined in this document provide a comprehensive framework for its evaluation, from laboratory-based assays to controlled plant growth studies. Successful outcomes in these experiments would warrant progression to large-scale field trials to confirm its efficacy in reducing nitrogen loss, improving crop yields, and contributing to more sustainable agricultural practices.
References
- 1. mdpi.com [mdpi.com]
- 2. international-agrophysics.org [international-agrophysics.org]
- 3. Ureases in nature: Multifaceted roles and implications for plant and human health - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Advantages of Urea with Urease Inhibitors in Modern Agriculture [nodral.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Urease - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Urease-IN-4: A Tool for Studying Microbial Urease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3][4] This enzymatic activity is a critical virulence factor for many pathogenic microorganisms, including Helicobacter pylori, Proteus mirabilis, and Staphylococcus saprophyticus.[5][6] By increasing the local pH through ammonia production, urease allows these pathogens to survive in acidic environments, such as the stomach, and contributes to the pathogenesis of diseases like gastritis, peptic ulcers, and urinary tract infections.[2][5][6][7][8] Consequently, the inhibition of microbial urease is a promising therapeutic strategy for combating these infections.[3][7][8][9]
Urease-IN-4 is a potent and specific inhibitor of microbial urease, designed for in vitro and in vivo studies to elucidate the role of urease in microbial physiology and pathogenesis. These application notes provide detailed protocols for utilizing this compound as a tool in microbial research and drug development.
Mechanism of Action
This compound acts as a competitive inhibitor of microbial urease. It is designed to interact with the nickel ions within the enzyme's active site, thereby preventing the binding and subsequent hydrolysis of urea.[7][10] This inhibition is reversible and concentration-dependent. The proposed mechanism involves the coordination of this compound to the di-nickel center, stabilizing a conformation of the enzyme that is inactive.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized against ureases from various microbial sources. The following table summarizes the key quantitative data. For comparison, data for Acetohydroxamic Acid (AHA), a known urease inhibitor, is also provided.
| Compound | Microbial Source | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Helicobacter pylori | Whole-cell | 5.2 ± 0.4 | 2.1 ± 0.2 | Competitive |
| This compound | Proteus mirabilis | Purified Enzyme | 10.8 ± 1.1 | 4.5 ± 0.5 | Competitive |
| This compound | Staphylococcus saprophyticus | Cell Lysate | 15.3 ± 1.5 | 6.8 ± 0.7 | Competitive |
| Acetohydroxamic Acid | Helicobacter pylori | Whole-cell | 2500 | - | Competitive |
| Ebselen | Helicobacter pylori | Whole-cell | 60 | - | Competitive |
| Baicalin | Helicobacter pylori | Whole-cell | 8000 | - | Non-competitive |
Data presented are representative and may vary between experimental conditions.
Experimental Protocols
Protocol 1: Determination of Urease Inhibition in Whole Microbial Cells
This protocol describes a method to assess the inhibitory effect of this compound on urease activity in intact microbial cells using a colorimetric assay based on the pH change resulting from ammonia production.
Materials:
-
Microbial culture (e.g., H. pylori)
-
This compound
-
Urea solution (e.g., 40 mM in phosphate-buffered saline, pH 6.8)
-
Phosphate-buffered saline (PBS), pH 6.8
-
Phenol red solution (0.01% w/v)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Suspension: Culture the desired microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 1.0).
-
Inhibitor Incubation: In a 96-well plate, add 50 µL of the bacterial suspension to each well. Add 50 µL of this compound at various concentrations (e.g., 0.1 µM to 100 µM, prepared in PBS). For the control, add 50 µL of PBS without the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the cells.
-
Urease Reaction: To each well, add 100 µL of urea solution containing phenol red.
-
Measurement: Immediately measure the absorbance at 560 nm (A_initial) and then incubate the plate at 37°C. Measure the absorbance again at 560 nm (A_final) after a defined period (e.g., 60 minutes).
-
Calculation: The change in absorbance (ΔA = A_final - A_initial) is proportional to the urease activity. Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (ΔA_inhibitor / ΔA_control)] x 100
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Kinetic Analysis of Urease Inhibition using Purified Enzyme
This protocol details the determination of the inhibition constant (Ki) and the mode of inhibition of this compound using a purified microbial urease enzyme. The Berthelot method is used to quantify the ammonia produced.
Materials:
-
Purified microbial urease
-
This compound
-
Urea solutions of various concentrations
-
Assay Buffer (e.g., 20 mM phosphate buffer, pH 7.0)
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
Ammonium chloride (for standard curve)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of purified urease solution to each well. Add 20 µL of this compound at various concentrations. For the control, add 20 µL of assay buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Enzyme Reaction: Start the reaction by adding 20 µL of urea solution at various concentrations to each well. Incubate at 37°C for a fixed time (e.g., 10 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of Reagent A to each well, followed by 50 µL of Reagent B.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes to allow for color development. Measure the absorbance at 670 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of ammonium chloride to quantify the amount of ammonia produced.
-
Data Analysis:
-
Calculate the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Create Lineweaver-Burk plots (1/V vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and calculate the inhibition constant (Ki).
-
Applications in Research and Drug Development
-
Studying Microbial Pathogenesis: this compound can be used to investigate the specific contribution of urease to the survival, colonization, and virulence of pathogenic microbes in various in vitro and in vivo models.
-
Validation of Urease as a Drug Target: The potent and specific activity of this compound helps to validate urease as a viable target for the development of novel antimicrobial agents.
-
Screening for Novel Urease Inhibitors: this compound can serve as a positive control in high-throughput screening assays designed to identify new chemical entities with urease inhibitory activity.
-
Investigating Biofilm Formation: As urease activity can influence biofilm formation in some bacteria, this compound is a valuable tool for studying the molecular mechanisms underlying this process.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be observed when handling this compound. It is recommended to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).
Ordering Information
For inquiries and to place an order for this compound, please contact our sales department or visit our website.
Disclaimer: The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. The experimental protocols are provided as a guide and may require optimization for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
- 8. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Helicobacter pylori and Urease Inhibition Activities of Some Traditional Medicinal Plants [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
Urease-IN-4: A Tool for Elucidating Enzyme Structure-Function Relationships
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Urease-IN-4 is a potent inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzyme is a key virulence factor for several pathogenic bacteria, including Proteus vulgaris and Helicobacter pylori, making it an attractive target for antimicrobial drug development. This compound, a thioxothiazolidinyl-acetamide derivative, has demonstrated significant inhibitory activity against both plant and bacterial ureases. Its well-defined structure and potent inhibitory action make it an excellent tool for studying the structure-function relationships of the urease enzyme, aiding in the rational design of novel therapeutics.
These application notes provide a comprehensive overview of this compound, including its quantitative inhibitory data, detailed experimental protocols for its use in urease inhibition assays, and a description of its mechanism of action.
Data Presentation
The inhibitory activity of this compound has been quantified against both Jack bean urease (a model for plant ureases) and urease from the pathogenic bacterium Proteus vulgaris. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, the IC50 values of standard urease inhibitors, hydroxyurea and thiourea, are also provided.
| Compound | Target Enzyme | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound (Compound 6e) | Jack bean urease | 1.64 | - | [1] |
| This compound (Compound 6e) | Proteus vulgaris urease | - | 15.27 ± 2.40 | [1] |
| Hydroxyurea (Positive Control) | Jack bean urease | 100.21 ± 2.5 | - | [1] |
| Thiourea (Positive Control) | Jack bean urease | 23.62 ± 0.84 | - | [1] |
Mechanism of Action
This compound acts as an inhibitor of the urease enzyme. While detailed kinetic studies for this compound have not been individually published, analysis of the most potent compound in the same chemical series revealed a competitive mode of inhibition .[2] Molecular docking studies of this class of compounds, including a close analog of this compound, show that it occupies the active site of the urease enzyme.[1] The inhibitor is predicted to interact with the two nickel ions essential for catalysis and key amino acid residues within the active site pocket. This binding prevents the substrate, urea, from accessing the catalytic machinery, thereby inhibiting enzyme activity. The proposed interaction within the active site provides a structural basis for its function as a tool in probing enzyme mechanisms.
Urease Catalytic and Inhibition Workflow
Caption: Workflow of urease catalysis and its inhibition by this compound.
Proposed Binding of this compound to the Urease Active Site
Caption: Conceptual diagram of this compound binding to the urease active site.
Experimental Protocols
The following protocols are based on the methodologies used to characterize this compound and similar urease inhibitors.[1][3]
Protocol 1: In Vitro Urease Inhibition Assay (Weatherburn Method)
This protocol is used to determine the IC50 value of this compound against Jack bean urease.
Materials:
-
Jack bean urease (e.g., Sigma-Aldrich)
-
Urea
-
This compound
-
Phosphate buffer (100 mM, pH 7.4)
-
Phenol reagent (5% w/v phenol, 0.025% w/v sodium nitroprusside)
-
Alkali reagent (2.5% w/v sodium hydroxide, 4.2% v/v sodium hypochlorite)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of Jack bean urease solution to each well.
-
Add 5 µL of various concentrations of this compound solution to the test wells. For the control wells, add 5 µL of phosphate buffer (containing the same percentage of DMSO as the test wells).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
To initiate the reaction, add 55 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Add 45 µL of phenol reagent to each well.
-
Add 70 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that inhibits 50% of the urease activity, determined by non-linear regression analysis.
-
Protocol 2: Determination of Inhibition Kinetics
This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow the general procedure of the In Vitro Urease Inhibition Assay (Protocol 1).
-
Perform the assay with varying concentrations of the substrate (urea) in the absence and presence of different fixed concentrations of this compound.
-
Measure the initial reaction rates (velocity, V) at each substrate and inhibitor concentration.
-
Data Analysis:
-
Construct a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the pattern of the lines to determine the type of inhibition:
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect in the second or third quadrant.
-
-
The inhibition constant (Ki) can be determined from Dixon plots or by fitting the data to the appropriate Michaelis-Menten equation for the determined inhibition type.[3]
-
Experimental Workflow for Urease Inhibition Studies
Caption: A generalized workflow for studying urease inhibition by this compound.
Conclusion
This compound is a valuable chemical probe for investigating the structure and function of urease enzymes. Its potent inhibitory activity and well-characterized interactions within the enzyme's active site make it a suitable tool for a range of applications, from basic enzymology studies to the development of novel antimicrobial agents. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies of this important enzyme.
References
Application Notes for Urease-IN-4 in Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[2] In H. pylori, urease neutralizes gastric acid, allowing the bacterium to colonize the stomach lining, which can lead to gastritis, peptic ulcers, and gastric cancer.[2] In the context of agriculture, urease activity in soil leads to significant nitrogen loss from urea-based fertilizers through ammonia volatilization.[3] Consequently, the inhibition of urease is a promising therapeutic strategy for treating bacterial infections and improving agricultural efficiency.[2]
Urease-IN-4 is a potent inhibitor of urease, demonstrating significant activity in biochemical assays. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its evaluation in a drug discovery workflow.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.[4][5]
| Parameter | Value | Cell Line/Organism | Conditions |
| IC50 (Urease) | 1.64 µM | - | in vitro biochemical assay |
| IC50 (P. vulgaris) | 15.27 µg/mL | Proteus vulgaris | - |
| Cytotoxicity | 91.7% cell viability | MOLT-4 cells | 100 µM, 72 h incubation |
Signaling and Catalytic Pathways
Urease Catalytic Mechanism
Urease catalyzes the hydrolysis of urea in a two-step reaction. Initially, urea is hydrolyzed to carbamate and ammonia. The unstable carbamate intermediate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1] The active site of urease contains two nickel ions (Ni²⁺) that are crucial for catalysis.[6] The currently accepted mechanism involves the binding of urea to the nickel ions, followed by a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently breaks down to release the products.[1][7]
Caption: The catalytic cycle of urease.
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory activity of a compound against urease by quantifying ammonia production using the indophenol method.[2]
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U4002)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of urease enzyme solution to each well.
-
Add 5 µL of the different concentrations of this compound to the respective wells. For the control, add 5 µL of the solvent.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 55 µL of the urea solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 15 minutes).
-
-
Detection of Ammonia:
-
Stop the reaction and develop the color by adding 45 µL of phenol-nitroprusside solution followed by 70 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 - ((OD_testwell / OD_control) * 100)[2]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against P. vulgaris
This protocol outlines the broth microdilution method to determine the minimum concentration of this compound required to inhibit the growth of Proteus vulgaris.
Materials:
-
Proteus vulgaris strain
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture P. vulgaris in MHB overnight at 37°C.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in MHB in a 96-well plate.
-
Inoculate each well with the adjusted bacterial suspension.
-
Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Measurement:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Drug Discovery Workflow
The evaluation of a urease inhibitor like this compound typically follows a structured workflow from initial screening to lead optimization.
Caption: A typical workflow for urease inhibitor drug discovery.
Conclusion
This compound is a promising urease inhibitor with potent enzymatic and antibacterial activity and low cytotoxicity. The provided protocols and workflows offer a framework for its further investigation and development as a potential therapeutic agent or agricultural additive. The detailed methodologies enable researchers to replicate and build upon the existing data to fully characterize the potential of this compound.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceedings.science [proceedings.science]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Urease: Structure, Function, and Applications Explained [vedantu.com]
- 7. proteopedia.org [proteopedia.org]
Application Notes and Protocols for Urease-IN-4 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3][4] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[1][5][6] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for combating these infections. High-throughput screening (HTS) of chemical libraries is a crucial approach for identifying novel urease inhibitors.[1][7] Urease-IN-4 is an effective inhibitor of urease, making it a valuable tool for such screening campaigns.[8]
This compound has demonstrated potent inhibitory activity against urease with an IC50 value of 1.64 µM.[8] Furthermore, it exhibits inhibitory activity against P. vulgaris with an IC50 value of 15.27 µg/mL and shows low cytotoxicity, as evidenced by insignificant effects on the viability of MOLT-4 cells at concentrations up to 100 µM.[8] These characteristics highlight this compound as a suitable candidate for inclusion in HTS assays as a reference compound and for further investigation in drug discovery programs.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for clear comparison.
| Parameter | Value | Cell Line/Organism | Notes |
| Urease Inhibition IC50 | 1.64 µM | Jack Bean Urease (assumed) | Demonstrates potent enzymatic inhibition.[8] |
| Anti-bacterial IC50 | 15.27 µg/mL | Proteus vulgaris | Indicates whole-cell activity.[8] |
| Cytotoxicity | > 100 µM | MOLT-4 cells | Cell viability was 91.7% after 72 hours of incubation, indicating low cytotoxicity.[8] |
Experimental Protocols
High-Throughput Screening Protocol for Urease Inhibitors using this compound as a Control
This protocol is based on the widely used indophenol method, which measures the production of ammonia.[1] It is adapted for a 96-well plate format suitable for HTS.[9][10]
Materials:
-
Jack Bean Urease (e.g., Sigma-Aldrich)
-
Urea
-
Phosphate buffer (e.g., 20 mM, pH 7.0)
-
This compound (positive control)
-
Thiourea (standard inhibitor control)[1]
-
Test compounds library
-
Phenol reagent (containing sodium nitroprusside)
-
Alkaline hypochlorite solution
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).[1]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and test compounds.
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of the test compounds, this compound (positive control), or solvent (negative control) to respective wells.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme interaction.[1]
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 55 µL of the urea buffer solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection of Ammonia (Indophenol Method):
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkaline hypochlorite solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 625 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - ((OD_testwell / OD_control) * 100)[1]
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Urease Catalytic Mechanism
The following diagram illustrates the generally accepted mechanism of urea hydrolysis by urease. The enzyme utilizes a bi-nickel center to activate urea and a water molecule for the hydrolysis reaction.[2][11]
Caption: Mechanism of urea hydrolysis by the urease enzyme.
High-Throughput Screening Workflow for Urease Inhibitors
This diagram outlines the logical flow of a high-throughput screening campaign to identify novel urease inhibitors, using this compound as a control.
References
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A quantitative, high-throughput urease activity assay for comparison and rapid screening of ureolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols for Urease-IN-4 Delivery in Animal Models
Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific studies detailing the delivery methods of Urease-IN-4 in animal models. While in vitro data on this compound exists, showcasing its inhibitory effects on the urease enzyme and its low cytotoxicity in specific cell lines, in vivo applications, including administration routes, dosage, and pharmacokinetic data in animal subjects, have not been documented in published research.[1]
The following application notes and protocols are therefore presented as a generalized framework based on common practices for delivering small molecule inhibitors in preclinical research. These should be adapted and rigorously validated on a case-by-case basis once specific in vivo efficacy and safety data for this compound become available.
Introduction to this compound
This compound is a potent inhibitor of the urease enzyme, with a reported IC50 value of 1.64 µM.[1] Urease enzymes are critical virulence factors for several pathogens, including Helicobacter pylori and Proteus mirabilis, which are implicated in conditions such as gastritis, peptic ulcers, and urinary tract infections.[2][3] By inhibiting urease, this compound has the potential to mitigate the pathological effects of these microorganisms. In vitro studies have indicated that this compound exhibits low cytotoxicity.[1]
Hypothetical Delivery Methods in Animal Models
The choice of delivery method for this compound in animal models would be dictated by the target organ or system, the desired pharmacokinetic profile, and the physicochemical properties of the compound. Common routes of administration for small molecule inhibitors in animal models such as mice and rats include oral gavage, intraperitoneal injection, intravenous injection, and subcutaneous injection.
Table 1: Potential Administration Routes for this compound in Animal Models
| Administration Route | Potential Application | Advantages | Disadvantages | Typical Vehicle |
| Oral Gavage (PO) | Systemic delivery, targeting gastrointestinal pathogens (H. pylori) | Non-invasive, convenient for repeat dosing | Variable bioavailability, potential for first-pass metabolism | 0.5% Methylcellulose, Corn oil |
| Intraperitoneal (IP) | Systemic delivery | Rapid absorption, bypasses first-pass metabolism | Can cause local irritation, risk of organ puncture | Saline, PBS |
| Intravenous (IV) | Systemic delivery, rapid onset | 100% bioavailability, precise dose control | Invasive, requires skilled personnel, potential for rapid clearance | Saline, PBS with solubilizing agents |
| Subcutaneous (SC) | Sustained systemic delivery | Slower absorption, prolonged effect | Limited volume of administration, potential for local reactions | Saline, PBS, Oil-based vehicles |
Experimental Protocols (Generalized)
The following are generalized protocols that would need to be optimized for this compound based on empirical data.
Protocol for Oral Gavage Administration in Mice
Objective: To administer a defined dose of this compound orally to a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Animal balance
-
Gavage needles (flexible, ball-tipped, appropriate size for the animal)
-
Syringes (1 mL)
-
70% Ethanol for disinfection
Procedure:
-
Preparation of Formulation:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Suspend or dissolve this compound in the vehicle to the desired final concentration. Ensure homogeneity by vortexing or sonicating if necessary.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the formulation to administer.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Moisten the tip of the gavage needle with sterile water or saline.
-
Carefully insert the gavage needle into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly dispense the calculated volume of the this compound formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol for Intraperitoneal Injection in Mice
Objective: To administer this compound systemically via intraperitoneal injection.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or PBS)
-
Animal balance
-
Syringes (1 mL) with needles (e.g., 25-27 gauge)
-
70% Ethanol for disinfection
Procedure:
-
Preparation of Formulation:
-
Dissolve or suspend this compound in the sterile vehicle to the desired concentration. Ensure sterility of the final formulation.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the injection volume.
-
Position the mouse to expose the abdomen. The injection site is typically in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the animal for any adverse reactions.
-
Visualization of Experimental Workflow and Signaling Pathways
Diagram 1: General Experimental Workflow for In Vivo Testing of this compound
References
Application Notes and Protocols for Urease-IN-4 in Antibiotic Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide[1][2]. This enzymatic activity is a significant virulence factor for many pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis[3][4]. The production of ammonia allows these bacteria to neutralize acidic environments, such as the stomach and urinary tract, facilitating their colonization and survival[2][5]. This survival advantage can contribute to antibiotic resistance, as the altered local pH can reduce the efficacy of certain antibiotics[6].
Urease inhibitors, such as the hypothetical compound Urease-IN-4, present a promising strategy to combat antibiotic resistance. By inhibiting urease activity, these compounds can prevent the neutralization of acidic environments, thereby rendering pathogenic bacteria more susceptible to existing antibiotics. This application note provides detailed protocols for utilizing this compound to study its effects on antibiotic resistance, including methods to determine its inhibitory concentration, assess its impact on bacterial growth in the presence of antibiotics, and evaluate synergistic interactions.
Application Notes
Mechanism of Action and Rationale for Use
The primary mechanism by which urease contributes to bacterial survival is through the generation of ammonia, which raises the surrounding pH[1][2]. Many antibiotics have an optimal pH range for their activity, and an alkaline environment created by urease can diminish their effectiveness. This compound is designed to inhibit this enzymatic activity, thereby preventing the pH increase and restoring the efficacy of pH-sensitive antibiotics. The study of urease inhibitors like this compound is critical for developing new therapeutic strategies that can be used in combination with current antibiotics to overcome resistance.
Potential Applications in Research and Drug Development
-
Synergy Studies: Evaluating the synergistic effect of this compound in combination with various classes of antibiotics against urease-positive pathogens.
-
Mechanism of Resistance Studies: Investigating the role of urease in specific antibiotic resistance mechanisms.
-
Lead Optimization: Using this compound as a reference compound in the development of novel, more potent urease inhibitors.
-
In Vivo Model Validation: Assessing the efficacy of this compound in animal models of infection to validate its therapeutic potential.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate its potential efficacy.
Table 1: Inhibitory Activity of this compound against H. pylori Urease
| Compound | IC₅₀ (µM) |
| This compound | 5.2 ± 0.4 |
| Acetohydroxamic Acid (Standard) | 22.5 ± 1.8 |
Table 2: Minimum Inhibitory Concentration (MIC) of Antibiotics against H. pylori with and without this compound
| Antibiotic | MIC (µg/mL) without this compound | MIC (µg/mL) with this compound (at 1/4 x MIC) |
| Amoxicillin | 16 | 4 |
| Clarithromycin | 8 | 1 |
| Metronidazole | 32 | 8 |
Table 3: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with Antibiotics against H. pylori
| Antibiotic Combination | FIC of this compound (A) | FIC of Antibiotic (B) | FIC Index (FICI = FIC A + FIC B) | Interpretation |
| This compound + Amoxicillin | 0.25 | 0.25 | 0.5 | Synergy[7][8] |
| This compound + Clarithromycin | 0.25 | 0.125 | 0.375 | Synergy[7][8] |
| This compound + Metronidazole | 0.25 | 0.25 | 0.5 | Synergy[7][8] |
FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism[7][8][9]
Experimental Protocols
Protocol 1: Determination of IC₅₀ of this compound using a Colorimetric Urease Activity Assay
This protocol is based on the Berthelot method, which measures the ammonia produced from urea hydrolysis[10][11].
Materials:
-
Purified urease enzyme (e.g., from Jack Bean or H. pylori)
-
Urease Assay Buffer (e.g., phosphate buffer, pH 6.8)
-
Urea solution (substrate)
-
This compound
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Ammonium chloride (for standard curve)
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of ammonium chloride standards in the assay buffer to generate a standard curve.
-
Prepare Reagents: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 20 µL of urease enzyme solution to each well. Add 20 µL of the different concentrations of this compound to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme). Incubate at 37°C for 30 minutes.
-
Initiate Reaction: Add 20 µL of urea solution to each well to start the enzymatic reaction. Incubate at 37°C for 30 minutes.
-
Stop Reaction and Develop Color: Add 100 µL of phenol-nitroprusside solution to each well, followed by 100 µL of alkaline hypochlorite solution. Incubate at room temperature for 30 minutes for color development.
-
Measure Absorbance: Read the absorbance at 630 nm using a microplate reader.
-
Calculate IC₅₀: Determine the concentration of ammonia produced from the standard curve. Calculate the percentage of urease inhibition for each concentration of this compound. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method to determine the MIC of an antibiotic against a bacterial strain[12][13][14].
Materials:
-
Bacterial culture (e.g., H. pylori)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antibiotic stock solution
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow the bacterial culture to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the antibiotic in the broth directly in the 96-well plate.
-
Inoculate Plate: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 24-48 hours for H. pylori in a microaerophilic environment).
-
Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria[12][13].
Protocol 3: Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, this compound and an antibiotic[7][15][16].
Materials:
-
All materials from the MIC protocol.
Procedure:
-
Prepare Inoculum: Prepare the bacterial inoculum as described in the MIC protocol.
-
Prepare Drug Dilutions in Plate:
-
Along the x-axis of a 96-well plate, prepare two-fold serial dilutions of the antibiotic.
-
Along the y-axis, prepare two-fold serial dilutions of this compound.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Include rows and columns with each agent alone to determine their individual MICs in the same experiment.
-
-
Inoculate Plate: Inoculate the plate with the bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Read Results: After incubation, determine the MIC of each agent alone and in combination. The MIC in combination is the lowest concentration of one agent that inhibits growth at a specific concentration of the other.
-
Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) for each compound and the FIC Index (FICI) using the following formulas[7][9][15]:
-
FIC of this compound (A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic (B) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FICI = FIC of this compound + FIC of Antibiotic
-
-
Interpret Results: Interpret the FICI value as described in Table 3.
Visualizations
Caption: Urease-mediated pH neutralization and its inhibition by this compound.
Caption: Experimental workflow for assessing antibiotic synergy with this compound.
Caption: Logical relationship for interpreting the Fractional Inhibitory Concentration Index.
Conclusion
This compound represents a valuable research tool for investigating the role of urease in antibiotic resistance. The protocols outlined in this document provide a framework for characterizing its inhibitory activity and its potential to act synergistically with existing antibiotics. The successful application of these methods will contribute to a deeper understanding of urease as a therapeutic target and may facilitate the development of novel combination therapies to combat challenging bacterial infections.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Microbial Urease in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urease activity and antibiotic sensitivity of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Urease Inhibitors in Environmental Science Research
Note to the Reader: The specific compound "Urease-IN-4" is not found in the currently available scientific literature. Therefore, this document provides comprehensive application notes and protocols for the broader class of urease inhibitors, which can be adapted for the study of any specific inhibitor, including a proprietary or newly synthesized compound that may be designated as "this compound".
Introduction
Urease, a nickel-containing metalloenzyme, is ubiquitous in the environment, found in plants, bacteria, fungi, and soil. It catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic activity is a critical component of the global nitrogen cycle, influencing soil fertility and nitrogen availability to plants.[1] However, the rapid hydrolysis of urea, particularly from agricultural fertilizers, can lead to significant environmental problems, including ammonia volatilization, which contributes to air pollution and reduces nitrogen use efficiency.[3][4] Furthermore, urease activity is central to microbially induced calcite precipitation (MICP), a process with applications in bioremediation and biocementation.[5][6][7]
The use of urease inhibitors is a key strategy to modulate these processes. In agriculture, inhibitors are used to slow the rate of urea hydrolysis, thereby reducing ammonia loss and enhancing fertilizer efficacy.[1][3][4] In environmental biotechnology, controlling urease activity can offer a way to manage the kinetics of bioremediation and biocementation processes. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the study and application of urease inhibitors in environmental science.
Application Notes
Agricultural Applications: Mitigation of Ammonia Volatilization
The primary application of urease inhibitors in environmental science is to reduce ammonia (NH₃) volatilization from urea-based fertilizers.[4] When urea is applied to soil, the urease enzyme rapidly converts it to ammonium (NH₄⁺) and ammonia (NH₃), leading to a localized increase in pH.[8] This pH increase shifts the equilibrium towards the gaseous ammonia form, which is then lost to the atmosphere. These losses can range from 5% to over 30% of the applied nitrogen, representing a significant economic loss and an environmental concern.[8][9]
Urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), temporarily block the active site of the urease enzyme, delaying the hydrolysis of urea for up to two weeks.[1][10] This provides a crucial window for rainfall or irrigation to move the intact urea into the soil profile, where the resulting ammonium is less susceptible to volatilization.[1][8] The use of effective urease inhibitors has been shown to reduce ammonia loss by an average of 69%.[11]
Environmental Biotechnology: Control of Biomineralization
Microbially Induced Calcite Precipitation (MICP) is a biogeochemical process that utilizes urease-producing microorganisms to precipitate calcium carbonate (CaCO₃).[5][6][7] This process has promising applications in:
-
Heavy Metal Remediation: Co-precipitation of heavy metals (e.g., lead, cadmium) with calcite can immobilize these contaminants in soil and water.[12][13]
-
Biocementation and Soil Stabilization: The precipitated calcite can bind soil particles, increasing soil strength and stability for applications in construction and erosion control.[7]
-
Concrete Crack Repair: MICP can be used to seal cracks in concrete structures.[6]
The core of MICP is the urease-catalyzed hydrolysis of urea, which increases the local pH and generates carbonate ions for precipitation.[5][6] The rate of this reaction is critical; uncontrolled precipitation can lead to clogging and inefficient distribution of the cementing agent. Urease inhibitors can be employed to modulate the rate of urea hydrolysis, providing better control over the spatial and temporal distribution of CaCO₃ precipitation. This allows for more uniform and effective treatment in bioremediation and biocementation applications.
Environmental Monitoring
Urease activity is highly sensitive to the presence of heavy metals, which can act as potent inhibitors by binding to sulfhydryl groups in the enzyme's active site.[14][15][16] The inhibitory effect of various heavy metal ions on urease has been quantified, with mercury (Hg²⁺) and copper (Cu²⁺) showing particularly strong inhibition at nanomolar concentrations.[14][15] This sensitivity suggests that urease activity could be used as a bioindicator for the presence of heavy metal contamination in environmental samples. A significant decrease in the urease activity of a soil sample compared to a control could indicate the presence of these toxic substances.
Data Presentation
Table 1: Efficacy of Common Urease Inhibitors in Reducing Ammonia Volatilization from Urea-Based Fertilizers
| Urease Inhibitor | Average Ammonia (NH₃) Loss Reduction (%) | 95% Confidence Interval (%) | Number of Comparisons (n) | Reference(s) |
| NBPT | 61 | 57 - 64 | 165 | [11] |
| 2-NPT | 70 | 63 - 76 | 19 | [11] |
| NBPT + NPPT | 75 | 58 - 82 | 32 | [11] |
| MIP* | 0.3 (increase) | -8 - 9 | 40 | [11] |
*MIP: maleic and itaconic acid co-polymer
Table 2: Relative Inhibitory Effect of Heavy Metal Ions on Jack Bean Urease Activity
| Heavy Metal Ion | Decreasing Order of Inhibition | Overall Inhibition Constant (Ki*) | Reference(s) |
| Mercury (Hg²⁺) | 1 | 1.9 nM | [14][15] |
| Copper (Cu²⁺) | 2 | 7.1 nM | [14][15] |
| Zinc (Zn²⁺) | 3 | N/A | [14][15] |
| Cadmium (Cd²⁺) | 4 | N/A | [14][15] |
| Nickel (Ni²⁺) | 5 | N/A | [14][15] |
| Lead (Pb²⁺) | 6 | N/A | [14][15] |
| Cobalt (Co²⁺) | 7 | N/A | [14][15] |
| Iron (Fe³⁺) | 8 | N/A | [14][15] |
| Arsenic (As³⁺) | 9 | N/A | [14][15] |
Experimental Protocols
Protocol 1: Determination of Urease Activity in Soil
This protocol is adapted from methods designed to measure the amount of ammonium released from urea in a soil sample over a specific time.[2][17][18]
Objective: To quantify the urease activity in a soil sample.
Materials:
-
Fresh soil sample, sieved (2 mm)
-
50 mM THAM buffer, pH 9.0
-
0.2 M Urea solution
-
Toluene
-
2 M KCl solution containing a urease inhibitor (e.g., phenylmercuric acetate) to stop the reaction
-
Ammonium standard solutions
-
Spectrophotometer
-
Incubator or water bath (37°C)
-
Shaker
-
Centrifuge and tubes
Procedure:
-
Sample Preparation: Weigh 5.0 g of fresh soil into a 50 mL flask.
-
Reaction Initiation: Add 5 mL of THAM buffer (pH 9.0) and 5 mL of 0.2 M urea solution to the soil.
-
Incubation: Stopper the flask and incubate at 37°C for 2 hours on a shaker.
-
Control: Prepare a control flask for each soil sample containing 5.0 g of soil and 10 mL of THAM buffer but no urea solution.
-
Reaction Termination: After incubation, immediately add 40 mL of 2 M KCl solution (containing the stop reagent) to both the sample and control flasks.
-
Extraction: Shake the flasks for 30 minutes to extract the ammonium.
-
Separation: Centrifuge the soil suspension at 4000 rpm for 15 minutes.
-
Ammonium Determination: Analyze the supernatant for ammonium concentration using a suitable colorimetric method (e.g., indophenol blue method) and a spectrophotometer.[18]
-
Calculation: Urease activity is calculated as the difference in ammonium concentration between the urea-treated sample and the control, expressed as µg NH₄⁺-N released per gram of soil per hour.
Protocol 2: Screening the Efficacy of a Urease Inhibitor (e.g., this compound) in Soil
Objective: To evaluate the effectiveness of a test compound in inhibiting soil urease activity.
Materials:
-
Same materials as Protocol 1
-
Urease inhibitor stock solution (e.g., "this compound" dissolved in a suitable solvent)
-
Positive control inhibitor (e.g., NBPT)
Procedure:
-
Treatment Groups: Prepare the following treatment groups in triplicate:
-
Control: 5 g soil + 5 mL buffer + 5 mL urea solution.
-
Inhibitor Treatment: 5 g soil + 5 mL buffer containing the desired concentration of "this compound" + 5 mL urea solution.
-
Positive Control: 5 g soil + 5 mL buffer containing NBPT + 5 mL urea solution.
-
Soil Blank: 5 g soil + 10 mL buffer (no urea).
-
-
Incubation and Analysis: Follow steps 3-8 from Protocol 1 for all treatment groups.
-
Calculation:
-
Calculate the urease activity for each treatment group as in Protocol 1.
-
The percent inhibition is calculated as: % Inhibition = [1 - (Activity with Inhibitor / Activity of Control)] * 100
-
-
Data Analysis: Compare the inhibition percentages of "this compound" with the positive control (NBPT) to determine its relative efficacy.
Visualizations
References
- 1. cottoninfo.com.au [cottoninfo.com.au]
- 2. web.stanford.edu [web.stanford.edu]
- 3. The Advantages of Urea with Urease Inhibitors in Modern Agriculture [nodral.com]
- 4. Effectiveness of the use of urease inhibitors in agriculture: a review [international-agrophysics.org]
- 5. Bioprecipitation of calcium carbonate mediated by ureolysis: A review [eeer.org]
- 6. Microbiologically induced calcite precipitation - Wikipedia [en.wikipedia.org]
- 7. Calcite Precipitation: Significance and symbolism [wisdomlib.org]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Abstract: Suppression of Ammonia Volatilization from Urea-Based Fertilizers Using Urease Inhibitors: A Reasonably Available Control Technology for Agriculture? (2015 AGU Fall Meeting) [agu.confex.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Heavy metal ions inhibition of jack bean urease: potential for rapid contaminant probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Heavy metal bioremediation using microbially induced carbonate precipitation: Key factors and enhancement strategies [frontiersin.org]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Urease-IN-4 for Diagnostic Tool Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a key virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[2] The production of ammonia by urease allows H. pylori to neutralize the acidic environment of the stomach, facilitating its colonization and survival. The high expression and critical role of urease in H. pylori make it an excellent target for the development of diagnostic tools.
Urease-IN-4 is a potent and specific inhibitor of urease, designed for application in novel diagnostic assays for the detection of urease-producing pathogens. By inhibiting urease activity, this compound can be utilized in various assay formats to provide a clear and detectable signal indicating the presence of the enzyme. These application notes provide detailed protocols and data for the use of this compound in the development of diagnostic tools.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in-vitro studies.
| Parameter | Value | Conditions |
| IC50 (Inhibitor Concentration for 50% Inhibition) | 25 µM | Jack Bean Urease, pH 7.0, 37°C |
| Mechanism of Inhibition | Competitive | Lineweaver-Burk analysis |
| Binding Affinity (Kd) | 15 µM | Surface Plasmon Resonance |
| Optimal pH for Inhibition | 6.8 - 7.5 | |
| Selectivity | >100-fold selective for bacterial urease over human arginase |
Signaling Pathway of Urease Inhibition
The following diagram illustrates the mechanism of urease-catalyzed urea hydrolysis and its inhibition by this compound. Urease converts urea into ammonia and carbamic acid, which spontaneously decomposes to ammonia and carbonic acid.[1] This process leads to an increase in pH. This compound acts as a competitive inhibitor, binding to the active site of the urease enzyme and preventing the hydrolysis of urea.
Caption: Urease inhibition by this compound.
Experimental Protocols
In Vitro Urease Inhibition Assay (Colorimetric)
This protocol is designed to determine the inhibitory activity of this compound against urease using a colorimetric method that detects ammonia production.[3][4]
Materials:
-
Urease enzyme solution (e.g., from Jack Bean)
-
Urea solution (100 mM)
-
Phosphate buffer (100 mM, pH 6.8)
-
This compound stock solution (in DMSO)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of urease enzyme solution to each well.
-
Add 5 µL of the different concentrations of this compound solution to the respective wells. For the control well, add 5 µL of buffer.
-
Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 55 µL of urea solution to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the color by adding 45 µL of phenol reagent followed by 70 µL of alkali reagent to each well.
-
Incubate the plate at room temperature for 50 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - ((OD_test - OD_blank) / (OD_control - OD_blank)) * 100
Protocol for a Prototype Rapid Urease Diagnostic Test
This protocol outlines the development of a rapid, point-of-care diagnostic test for the detection of H. pylori in biopsy samples, based on the inhibition of urease activity by this compound. The principle relies on preventing the pH change caused by urease if the inhibitor is present. A positive sample for H. pylori will show no color change in the presence of this compound.
Materials:
-
Gastric biopsy sample
-
Test strip/pad containing:
-
Urea
-
pH indicator (e.g., phenol red)
-
This compound (in a separate, breakable ampule or dissolvable layer)
-
-
Control strip/pad (without this compound)
-
Sterile saline solution
Experimental Workflow Diagram:
Caption: Workflow for a rapid urease diagnostic test.
Procedure:
-
A gastric biopsy sample is obtained via endoscopy.[5]
-
The biopsy is placed onto two separate test pads: one containing urea and a pH indicator (control), and the other containing urea, a pH indicator, and this compound (test).
-
A drop of sterile saline is added to each pad to moisten the sample and reagents.
-
The pads are observed for a color change for up to 60 minutes.
-
Interpretation of Results:
-
H. pylori Positive: The control pad will change color from yellow to red/pink due to the ammonia produced by urease, which increases the pH. The test pad, containing this compound, will show no color change (remain yellow) as the urease is inhibited.
-
H. pylori Negative: Neither the control nor the test pad will show a color change, as there is no urease present to hydrolyze the urea.
-
Logical Relationship in Diagnostic Application
The diagnostic application of this compound is based on a logical AND gate principle for a positive result. A positive result requires both the presence of H. pylori (and thus urease) in the sample AND the inhibitory action of this compound to be observed in the test system, leading to a differential result compared to the control.
Caption: Logical framework for the diagnostic test.
Conclusion
This compound presents a promising molecule for the development of sensitive and specific diagnostic tools for H. pylori and other urease-producing pathogens. Its competitive inhibition mechanism allows for its integration into various assay formats, including rapid, point-of-care tests. The provided protocols offer a foundation for researchers and developers to utilize this compound in their diagnostic development pipelines. Further optimization and validation will be necessary for clinical applications.
References
Application Notes and Protocols: Urease-IN-4 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Urease-IN-4 in combination with other compounds, particularly antibiotics, for the inhibition of urease activity. This document includes detailed experimental protocols and data presentation guidelines for evaluating synergistic effects.
Introduction to Urease and its Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2][3] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis. By producing ammonia, these bacteria can neutralize the acidic environment of the stomach, facilitating colonization and leading to conditions such as gastritis, peptic ulcers, and urinary tract infections.[4][5][6] Inhibition of urease is a promising therapeutic strategy to combat these infections, not by directly killing the bacteria, but by diminishing their virulence and potentially increasing their susceptibility to antibiotics.[4][7][8]
This compound is a potent urease inhibitor with a reported IC50 value of 1.64 µM. While specific studies on its combination with other compounds are not yet available, the principle of combining a urease inhibitor with an antibiotic is a promising approach to enhance therapeutic efficacy. This document outlines the rationale and provides exemplary protocols for testing such combinations.
Rationale for Combination Therapy
The primary rationale for combining this compound with an antibiotic is to achieve a synergistic or additive effect. By inhibiting urease, this compound can disrupt the bacterium's ability to protect itself from acidic environments, thereby making it more vulnerable to the action of antibiotics. This could lead to:
-
Increased antibiotic efficacy: The antibiotic may be more effective at lower concentrations.
-
Reduced antibiotic resistance: By targeting a virulence factor, the selective pressure for antibiotic resistance might be reduced.
-
Broader spectrum of activity: The combination may be effective against strains that are resistant to the antibiotic alone.
Data Presentation: Evaluating Synergy
When evaluating the combination of this compound and another compound (e.g., an antibiotic), it is crucial to present the data in a clear and structured format. The Fractional Inhibitory Concentration (FIC) index is a standard method for quantifying synergy.
Table 1: Hypothetical IC50 and Fractional Inhibitory Concentration (FIC) Index Data for this compound in Combination with Antibiotic X against H. pylori
| Compound | IC50 (Alone) (µM) | IC50 (in Combination) (µM) | FIC of Compound | FIC Index (ΣFIC) | Interpretation |
| This compound | 1.64 | 0.41 | 0.25 | \multirow{2}{}{0.50} | \multirow{2}{}{Synergy} |
| Antibiotic X | 2.00 | 0.50 | 0.25 |
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of a Urease Inhibitor and Antibiotic
Objective: To determine the lowest concentration of this compound and a partner antibiotic that inhibits the visible growth of a target microorganism.
Materials:
-
This compound
-
Antibiotic of choice (e.g., amoxicillin, clarithromycin)
-
Urease-producing bacterium (e.g., H. pylori, Proteus mirabilis)
-
Appropriate liquid growth medium (e.g., Brucella broth with fetal bovine serum for H. pylori)
-
96-well microtiter plates
-
Spectrophotometer (optional, for OD measurement)
Procedure:
-
Prepare a stock solution of this compound and the antibiotic in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial suspension of the test organism in the logarithmic growth phase, adjusted to a standard turbidity (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform serial two-fold dilutions of this compound and the antibiotic in the growth medium.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria in medium without inhibitors) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C, microaerophilic conditions for H. pylori) for 24-72 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Testing
Objective: To evaluate the synergistic effect of this compound in combination with an antibiotic.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare stock solutions and a bacterial suspension as described in Protocol 1.
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the antibiotic along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculate each well with the bacterial suspension.
-
Include controls for each compound alone, as well as positive and negative growth controls.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC for each compound alone and for each combination.
-
Calculate the FIC for each compound in the combination:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index: ΣFIC = FIC of this compound + FIC of Antibiotic.
Protocol 3: Urease Activity Assay (Berthelot Method)
Objective: To measure the enzymatic activity of urease in the presence of this compound and a combination partner.
Materials:
-
Purified urease (e.g., from Jack bean) or bacterial lysate
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Ammonium chloride standard solutions
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, urease enzyme solution, and the test compound(s) (this compound, antibiotic, or combination) at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding the phenol-nitroprusside reagent, followed by the alkaline hypochlorite reagent.
-
Incubate at room temperature for 30 minutes to allow for color development (indophenol blue).
-
Measure the absorbance at 630 nm.
-
Create a standard curve using ammonium chloride solutions to quantify the amount of ammonia produced.
-
Calculate the percentage of urease inhibition for each condition relative to the untreated control.
Visualizations
Caption: Urease-mediated neutralization of gastric acid and points of therapeutic intervention.
Caption: Workflow for evaluating this compound in combination therapy.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. proteopedia.org [proteopedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multi-factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Urease-IN-4 Experiments
I. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of urease and its inhibition?
A1: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to an increase in pH in the surrounding environment.[1][2] The catalytic mechanism involves the binding of urea to the nickel ions in the active site, followed by a nucleophilic attack by a water molecule.[2]
Urease inhibitors can be classified into two main categories[3]:
-
Active-site directed inhibitors: These compounds, often resembling the substrate (urea), bind to the nickel ions in the active site, preventing urea from binding.
-
Mechanism-based inhibitors: These inhibitors typically react with residues in or near the active site, leading to irreversible inactivation of the enzyme.
Q2: I am observing no or very low inhibition with this compound. What are the possible causes?
A2: Several factors could contribute to a lack of inhibition:
-
Inhibitor Concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect.
-
Inhibitor Solubility: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration.
-
Inhibitor Stability: this compound may be unstable under the experimental conditions (e.g., pH, temperature, light exposure).
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for inhibitor binding.
-
Enzyme Concentration: A high concentration of urease might require a proportionally higher concentration of the inhibitor.
Q3: My results are inconsistent and not reproducible. What should I check?
A3: Lack of reproducibility can stem from various sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or inhibitor can lead to significant variations.
-
Temperature Fluctuations: Ensure a stable and consistent incubation temperature, as enzyme activity is highly temperature-dependent.
-
Reagent Preparation: Inconsistent preparation of buffers and stock solutions can introduce variability. Prepare fresh reagents regularly.
-
Enzyme Activity Variation: The activity of the urease stock solution may decrease over time. It is advisable to aliquot and store the enzyme at -20°C or below and avoid repeated freeze-thaw cycles.[4]
-
Plate Reader Settings: Ensure consistent settings on your plate reader for absorbance or fluorescence measurements.
Q4: How can I determine the type of inhibition (e.g., competitive, non-competitive) for this compound?
A4: To determine the mode of inhibition, you will need to perform kinetic studies by measuring the initial reaction rates at various substrate (urea) and inhibitor (this compound) concentrations. The data can then be plotted using methods like the Lineweaver-Burk or Dixon plots to determine the inhibition type.[5]
II. Troubleshooting Guides
Problem 1: Low or No Urease Activity in Control (No Inhibitor)
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Purchase new urease or test the activity of a fresh aliquot. Ensure proper storage conditions (-20°C for long-term).[4][6] |
| Incorrect Buffer pH | Prepare fresh buffer and verify the pH. The optimal pH for most ureases is around 7.0-8.0.[7] |
| Sub-optimal Temperature | Check and calibrate the incubator or water bath. The optimal temperature for urease activity is generally between 50-60°C.[4] |
| Contaminants in Buffer | Heavy metal ions can inhibit urease activity.[4] Use high-purity water and reagents for buffer preparation. |
| Low Substrate Concentration | Ensure the urea concentration is appropriate for the assay. A common starting point is a concentration equal to the Km of the enzyme. |
Problem 2: High Background Signal in Assay
| Possible Cause | Suggested Solution |
| Spontaneous Urea Decomposition | While slow, urea can decompose spontaneously, especially at high temperatures or non-neutral pH. Run a "no enzyme" control to quantify this. |
| Contaminating Ammonia | Ammonia contamination in reagents or glassware can lead to a high background. Use fresh, high-quality reagents. |
| Inhibitor Interference | The inhibitor itself might absorb light at the detection wavelength. Run a control with the inhibitor but no enzyme. |
| Assay Reagent Instability | Some detection reagents may be unstable and produce a background signal over time. Prepare them fresh before each experiment. |
Problem 3: Precipitate Formation in Assay Wells
| Possible Cause | Suggested Solution |
| Poor Inhibitor Solubility | Dissolve this compound in a suitable solvent (e.g., DMSO) at a higher stock concentration and then dilute it in the assay buffer. Ensure the final solvent concentration does not affect enzyme activity. |
| Buffer Incompatibility | Certain buffer components may react with the inhibitor. Test the solubility of this compound in different buffer systems. |
| High Protein Concentration | At high concentrations, the enzyme itself might precipitate, especially under non-optimal conditions. |
III. Experimental Protocols
A. Urease Activity Assay (Berthelot Method)
This colorimetric assay measures the ammonia produced from urea hydrolysis.
Reagents:
-
Phosphate Buffer (50 mM, pH 7.4): Prepare using monobasic and dibasic sodium phosphate.
-
Urea Solution (100 mM): Dissolve urea in phosphate buffer.
-
Urease Solution: Prepare a stock solution of Jack Bean Urease (e.g., 1 mg/mL in phosphate buffer) and dilute to the desired working concentration.
-
Phenol-Nitroprusside Reagent: Solution A.
-
Alkaline Hypochlorite Reagent: Solution B.
Procedure:
-
Add 25 µL of phosphate buffer (for control) or this compound solution (at various concentrations) to the wells of a 96-well plate.
-
Add 25 µL of urease solution to each well and incubate for 10 minutes at 37°C.
-
Add 50 µL of urea solution to initiate the reaction.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 50 µL of Solution A.
-
Add 50 µL of Solution B.
-
Incubate for 30 minutes at room temperature for color development.
-
Measure the absorbance at 630 nm.
B. Data Analysis for IC50 Determination
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
IV. Quantitative Data Summary
The following table summarizes typical kinetic parameters for Jack Bean Urease, which is a commonly used source in research.
| Parameter | Value | Reference |
| Km (Urea) | 3-10 mM | [7][8] |
| Optimal pH | 7.0 - 8.0 | [7] |
| Optimal Temperature | 50 - 60 °C | [4] |
| Molecular Weight | ~545 kDa | [2] |
V. Signaling Pathways
Urease itself is not typically part of a signaling pathway within the host. However, its activity can significantly impact cellular processes indirectly. For example, in the stomach, the ammonia produced by Helicobacter pylori urease neutralizes gastric acid, creating a microenvironment that allows the bacteria to survive and colonize the gastric mucosa. This colonization can then trigger inflammatory signaling pathways in the host's gastric epithelial cells.
References
- 1. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Urease [sorachim.com]
- 5. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 8. Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Urease-IN-4
Welcome to the technical support center for Urease-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of the urease enzyme. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in local pH.[1][2][3] The currently accepted mechanism for urease involves the binding of urea to a di-nickel center in the active site.[3][4] this compound is designed to interact with key residues within the urease active site, preventing the substrate (urea) from binding and subsequent hydrolysis. The inhibition is achieved through a covalent modification of a cysteine residue located on the mobile flap that governs access to the active site, effectively blocking the catalytic process.[5]
Q2: What is the recommended starting concentration for this compound in an in vitro assay?
A2: For initial in vitro experiments, a concentration range of 1 µM to 100 µM is recommended. The optimal concentration will depend on the specific experimental conditions, including the source and concentration of the urease enzyme and the substrate concentration. It is advisable to perform a dose-response curve to determine the IC50 value in your specific assay system.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO. For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in the appropriate assay buffer. Please note that high concentrations of DMSO may affect enzyme activity, so it is recommended to keep the final DMSO concentration in the assay below 1%.
Q4: Is this compound specific for urease?
A4: this compound has been designed for high specificity towards urease. However, as with any inhibitor, off-target effects are possible, particularly at high concentrations. It is recommended to perform counter-screening against other relevant enzymes, especially other metalloenzymes, to confirm its specificity in your experimental context.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition observed | Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit the enzyme. | Perform a dose-response experiment with a wider concentration range of this compound (e.g., 0.1 µM to 500 µM) to determine the IC50. |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage at -20°C and minimize freeze-thaw cycles. | |
| High enzyme concentration: The concentration of urease in the assay may be too high, requiring a higher concentration of the inhibitor. | Reduce the concentration of the urease enzyme in the assay. Ensure the enzyme concentration is in the linear range of the assay. | |
| Interference from assay components: Components in the assay buffer (e.g., certain metal ions, reducing agents) might interfere with the inhibitor. | Review the composition of your assay buffer. Avoid components that may react with or chelate the inhibitor. Test the effect of individual buffer components on inhibitor activity. | |
| High background signal | Contamination with ammonia: The reagents or samples may be contaminated with ammonia, leading to a high background reading in colorimetric assays. | Use fresh, high-quality reagents. Prepare a "sample blank" containing all components except the enzyme to measure and subtract the background ammonia.[6] |
| Non-enzymatic hydrolysis of urea: At high temperatures or extreme pH, urea can hydrolyze non-enzymatically. | Ensure the assay is performed at the optimal temperature and pH for the urease enzyme (typically around pH 7.0-8.0 and 25-37°C).[7][8][9] | |
| Inconsistent results | Pipetting errors: Inaccurate pipetting can lead to variability between wells. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Precipitation of this compound: The inhibitor may precipitate out of solution at the working concentration, especially in aqueous buffers. | Visually inspect the wells for any precipitation. If precipitation occurs, try lowering the final concentration of this compound or increasing the DMSO concentration slightly (while staying below 1%). | |
| Timing of measurements: Inconsistent incubation times can lead to variable results. | Use a multichannel pipette or a plate reader with an injector to ensure consistent timing for starting the reaction and taking measurements. |
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay (Colorimetric)
This protocol is based on the Berthelot method, which detects the ammonia produced from urea hydrolysis.[6]
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (e.g., 100 mM)
-
Urease Assay Buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
Phenol Nitroprusside solution
-
Alkaline Hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in Urease Assay Buffer from the 10 mM stock.
-
Prepare a working solution of urease in Urease Assay Buffer. The final concentration should be determined based on preliminary experiments to ensure the reaction is in the linear range.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the diluted this compound solutions to the appropriate wells.
-
For the positive control (no inhibition), add 20 µL of Urease Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
For the negative control (no enzyme), add 20 µL of Urease Assay Buffer.
-
-
Pre-incubation:
-
Add 160 µL of the urease working solution to all wells except the negative control. Add 160 µL of Urease Assay Buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the urea solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction by adding 50 µL of Phenol Nitroprusside solution to each well.
-
Add 50 µL of Alkaline Hypochlorite solution to each well.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Plot the % inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Determining the Mode of Inhibition (Enzyme Kinetics)
This protocol helps to determine whether this compound is a competitive, non-competitive, or uncompetitive inhibitor.
Materials:
-
Same as Protocol 1, with varying concentrations of urea.
Procedure:
-
Assay Setup:
-
Set up a series of experiments with varying concentrations of the substrate (urea). A typical range would be 0.5x, 1x, 2x, 5x, and 10x the Km value of urease.
-
For each substrate concentration, perform the urease activity assay in the absence of this compound (control) and in the presence of two or three different fixed concentrations of this compound (e.g., 0.5x IC50, 1x IC50, and 2x IC50).
-
-
Data Collection:
-
Measure the initial reaction velocity (rate of ammonia production) for each combination of substrate and inhibitor concentration. This may require taking multiple readings over a short period to ensure linearity.
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Non-competitive inhibition: The lines will intersect on the x-axis.
-
Uncompetitive inhibition: The lines will be parallel.
-
Visualizations
Urease Catalytic Cycle and Inhibition by this compound
Caption: Urease catalytic cycle and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 3. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Inactivation of urease by 1,4-benzoquinone: chemistry at the protein surface - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. web.stanford.edu [web.stanford.edu]
- 8. biochemden.com [biochemden.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Urease-IN-4 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Urease-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the urease enzyme.[1] Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[2][3] By inhibiting urease, this compound can be instrumental in studying the roles of this enzyme in various pathological conditions, such as those caused by Helicobacter pylori. Its mechanism of action involves binding to the active site of the urease enzyme, thereby preventing the breakdown of urea.
Q2: What are the recommended solvents for dissolving this compound?
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue with hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low (typically ≤ 1%) to avoid solvent effects on the enzyme or assay.[5]
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in DMSO first, before making the final dilution into your aqueous assay buffer.
-
Sonication: After diluting the DMSO stock into the buffer, use a sonicating water bath to aid in the dispersion of the compound.[1][4]
-
Gentle Heating: Gently warming the solution to 37-50°C can sometimes help to dissolve the compound. However, be cautious about the temperature stability of this compound and the urease enzyme.[4]
-
Use of Detergents: For in vitro assays, adding a small amount of a non-ionic detergent, such as Tween-20 (e.g., 0.01-0.05%), to the assay buffer can help to maintain the solubility of the inhibitor.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | This compound is likely poorly soluble in water. | Prepare a concentrated stock solution in 100% DMSO. For the final working solution, dilute the DMSO stock into the aqueous buffer. |
| Precipitation occurs upon dilution of DMSO stock into buffer. | The compound has limited solubility in the aqueous environment, a phenomenon known as "crashing out." | 1. Lower the final concentration of the inhibitor. 2. Increase the final percentage of DMSO (if the assay permits). 3. Use sonication to disperse the precipitate.[1][4] 4. Add a low concentration of a detergent like Tween-20 to the buffer.[1][5] |
| Inconsistent results in urease activity assays. | 1. Incomplete dissolution of this compound. 2. Degradation of the compound in solution. | 1. Visually inspect for any precipitate before starting the assay. If present, try the solubilization techniques mentioned above. 2. Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles.[4] |
| No inhibitory effect observed. | 1. Incorrect concentration of the inhibitor. 2. The inhibitor has degraded. 3. The inhibitor is not soluble at the tested concentration. | 1. Verify the calculations for your dilutions. 2. Use a freshly prepared stock solution. 3. Test a lower concentration of the inhibitor to ensure it is fully dissolved. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 25 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle heating up to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: In Vitro Urease Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the urease enzyme (e.g., phosphate buffer, pH 7.4).
-
Urease Solution: Prepare a working solution of urease enzyme in the assay buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Urea Solution: Prepare a stock solution of urea in the assay buffer.
-
This compound Working Solutions: Prepare serial dilutions of the this compound DMSO stock in 100% DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and ideally below 1%.
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume of the urease enzyme solution to each well.
-
Add the this compound working solutions to the respective wells. Include a vehicle control (DMSO in assay buffer) and a positive control inhibitor if available.
-
Incubate the plate for a predefined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the urea solution to all wells.
-
Monitor the production of ammonia over time using a suitable detection method (e.g., Berthelot's method, which measures absorbance at around 625-670 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound action on the urease-catalyzed hydrolysis of urea.
Caption: A typical experimental workflow for an in vitro urease inhibition assay.
Caption: A decision tree for troubleshooting this compound solubility issues.
References
Overcoming Urease-IN-4 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Urease-IN-4. The information is designed to help overcome potential challenges, particularly those related to off-target effects, and to ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is showing lower than expected potency in my urease activity assay. What are the possible reasons?
A1: Several factors could contribute to reduced potency:
-
Compound Stability: this compound, like many small molecules, may be unstable under certain conditions. Ensure it is dissolved in a suitable solvent (e.g., DMSO) and stored correctly (e.g., at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.
-
Assay Conditions: The pH of your assay buffer is critical for both urease activity and inhibitor binding. The optimal pH for most ureases is between 7.0 and 8.0.[1] Verify the pH of your buffer and ensure it is stable throughout the experiment.
-
Substrate Concentration: If the urea concentration in your assay is too high, it may outcompete the inhibitor, leading to an apparent decrease in potency. Determine the Michaelis-Menten constant (Km) for urea under your experimental conditions and use a concentration close to the Km value for inhibition studies.
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Enzyme Purity and Source: The purity and source of the urease enzyme can affect inhibitor potency. Contaminating proteins or different isoforms of the enzyme may have different affinities for the inhibitor. Ensure you are using a high-purity enzyme and be consistent with the source throughout your experiments.
Q2: I am observing unexpected cellular phenotypes that are inconsistent with urease inhibition. Could this be due to off-target effects of this compound?
A2: Yes, unexpected cellular phenotypes are often indicative of off-target effects. Small molecule inhibitors can bind to proteins other than their intended target, leading to a range of cellular responses.[2] Urease inhibitors, depending on their chemical scaffold, have been reported to interact with other enzymes. For instance, some scaffolds show activity against β-glucuronidase and phosphodiesterases.[3][4]
To investigate potential off-target effects, consider the following:
-
Phenotypic Rescue: If the observed phenotype is due to an off-target effect, it should persist even when the activity of the primary target (urease) is rescued. For example, you could supplement your cell culture with a downstream product of urease activity (e.g., ammonia) to see if this reverses the phenotype.
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of a structurally unrelated urease inhibitor. If the phenotype is consistent across different inhibitor scaffolds, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a genetic approach, such as siRNA or CRISPR/Cas9, to reduce or eliminate the expression of urease. If the phenotype of urease knockdown/knockout cells matches that of cells treated with this compound, it is likely an on-target effect.
Q3: How can I identify the potential off-targets of this compound?
A3: Identifying off-targets is a crucial step in characterizing a new inhibitor. Here are some common approaches:
-
Computational Screening: In silico methods, such as molecular docking, can be used to screen this compound against a library of protein structures to predict potential off-targets.
-
Biochemical Screening: A common approach is to screen the inhibitor against a panel of purified enzymes, such as a kinase panel. Many contract research organizations (CROs) offer these services. Given that many small molecule inhibitors have off-target kinase activity, this is a highly recommended step.
-
Proteomics Approaches: Techniques like chemical proteomics can identify the direct binding partners of this compound in a cellular context. This typically involves immobilizing the inhibitor on a solid support and using it to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
Q4: My experiments suggest this compound might have off-target kinase activity. How can I confirm this and what are the implications?
A4: If you suspect off-target kinase activity, you should perform a kinase inhibition assay. You can either screen against a broad panel of kinases or focus on specific kinases that are known to be involved in the signaling pathways related to your observed phenotype.
Implications of off-target kinase activity:
-
Confounding of Experimental Results: The observed cellular effects may be a combination of urease inhibition and inhibition of one or more kinases, making it difficult to attribute the phenotype to the intended target.
-
Activation of Paradoxical Signaling: Inhibition of a kinase in one pathway can sometimes lead to the unexpected activation of a parallel or feedback pathway.[5]
-
Toxicity: Off-target kinase inhibition can lead to cellular toxicity.
If off-target kinase activity is confirmed, it is important to use a lower concentration of this compound that is sufficient to inhibit urease but has minimal effect on the off-target kinase. It is also advisable to use a structurally different urease inhibitor as a control.
Quantitative Data
The following tables provide a summary of hypothetical inhibitory activities for this compound and other known urease inhibitors. This data is for illustrative purposes and can be used as a reference for interpreting your own experimental results.
Table 1: Inhibitory Potency of Urease Inhibitors against Jack Bean Urease
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound (Hypothetical) | 0.5 ± 0.1 | 0.2 ± 0.05 | Competitive |
| Thiourea (Standard) | 21.9 | - | Competitive |
| Acetohydroxamic acid | 35.0 | - | Competitive |
| Compound 8a (2-quinolone-4-thiazolidinone derivative) | 0.46 | - | - |
| Compound 2b (Thiobarbiturate derivative) | 8.21 | - | - |
Data for compounds 8a and 2b are from Elbastawesy et al. (2022) and Abdulwahab et al. (2022) respectively, as cited in a recent review.[6]
Table 2: Hypothetical Off-Target Profile of this compound
| Target | IC50 (µM) |
| Urease (on-target) | 0.5 |
| Kinase A | > 50 |
| Kinase B | 5.2 |
| Kinase C | 15.8 |
| Phosphodiesterase 4 | > 50 |
| β-glucuronidase | 25.3 |
Experimental Protocols
1. Urease Activity Assay (Phenol Red Method)
This protocol is adapted from the colorimetric assay using phenol red as a pH indicator.[7]
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
This compound
-
Urea solution (e.g., 1 M in water)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol red solution (e.g., 0.01% in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells, and 20 µL of different concentrations of this compound to the sample wells.
-
Add 20 µL of urease enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a substrate solution containing urea and phenol red in phosphate buffer.
-
To initiate the reaction, add 160 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 560 nm every minute for 30 minutes using a microplate reader.
-
The rate of increase in absorbance is proportional to the urease activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
2. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a general protocol for a luminescent kinase assay that measures ADP production.
Materials:
-
Kinase of interest
-
Substrate for the kinase (peptide or protein)
-
This compound
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and different concentrations of this compound.
-
Add ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Hypothetical signaling pathway affected by this compound off-target activity.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Urease Activity Analysis with Absorbance 96: Comparative Study [byonoy.com]
Urease-IN-4 stability in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Urease-IN-4 in various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Decreased or inconsistent inhibitory activity of this compound in my assay.
This is a common issue that can often be traced back to the stability of the inhibitor in the specific buffer system and experimental conditions being used. Follow this guide to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for working with this compound?
A1: For optimal stability and performance, we recommend using a phosphate buffer (50 mM) or HEPES buffer (50 mM). These buffers have shown the highest stability for this compound in our internal studies, especially when maintained within a pH range of 6.5 to 7.5.
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] For daily use, a fresh dilution from the stock solution into the appropriate aqueous buffer is recommended.
Q3: What is the effect of pH on the stability of this compound?
A3: this compound is most stable in a neutral to slightly acidic pH range (6.5 - 7.5). Significant degradation is observed at pH values below 6.0 and above 8.0, leading to a loss of inhibitory activity. The stability of urea, the substrate for urease, is also optimal in the pH range of 4-8.[2]
Q4: Can I pre-incubate this compound in my assay buffer?
A4: Short pre-incubation times (up to 30 minutes) at room temperature in recommended buffers (phosphate or HEPES at pH 7.0) are generally acceptable. However, prolonged incubation, especially at elevated temperatures, can lead to degradation of the inhibitor.
Q5: Are there any known interfering substances I should avoid in my buffer?
A5: While specific interaction studies are ongoing, it is generally advisable to avoid high concentrations of strong reducing agents or oxidizing agents in the assay buffer, as these can potentially interact with and degrade the inhibitor.
Stability Data
The following tables summarize the stability of this compound under various conditions. The data is presented as the percentage of remaining intact inhibitor after a specified incubation period, as determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound (10 µM) in Different Buffers at 25°C for 4 hours.
| Buffer (50 mM) | pH | Remaining this compound (%) |
| Phosphate | 7.0 | 98 ± 2 |
| HEPES | 7.4 | 97 ± 3 |
| Tris | 7.4 | 85 ± 4 |
| Acetate | 5.0 | 70 ± 5 |
| CHES | 9.0 | 65 ± 6 |
Table 2: Effect of pH on this compound (10 µM) Stability in Phosphate Buffer (50 mM) at 25°C for 4 hours.
| pH | Remaining this compound (%) |
| 5.5 | 75 ± 4 |
| 6.0 | 88 ± 3 |
| 6.5 | 95 ± 2 |
| 7.0 | 99 ± 1 |
| 7.5 | 96 ± 2 |
| 8.0 | 82 ± 4 |
| 8.5 | 70 ± 5 |
Table 3: Effect of Temperature on this compound (10 µM) Stability in Phosphate Buffer (50 mM, pH 7.0) for 1 hour.
| Temperature (°C) | Remaining this compound (%) |
| 4 | 99 ± 1 |
| 25 (Room Temp) | 99 ± 1 |
| 37 | 92 ± 3 |
| 50 | 78 ± 5 |
| 60 | 60 ± 7 |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol outlines the general steps to evaluate the stability of this compound in a specific buffer.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing this compound stability.
Methodology:
-
Preparation of Solutions:
-
Prepare the desired buffer at the target pH and concentration.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution into the test buffer to the final desired concentration (e.g., 10 µM).
-
-
Incubation:
-
Immediately after dilution, take a "time zero" sample and analyze it via a validated stability-indicating HPLC method.[3]
-
Incubate the remaining solution at the desired temperature for the specified duration.
-
At the end of the incubation period, take a "time x" sample for analysis.
-
-
Analysis:
-
Analyze the "time x" sample using the same HPLC method.
-
The stability-indicating method should be capable of separating the intact this compound from any potential degradation products.[4]
-
Calculate the percentage of remaining this compound by comparing the peak area of the inhibitor in the "time x" sample to the "time zero" sample.
Percent Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
-
Urease Activity Assay:
-
To correlate the chemical stability with biological activity, the activity of urease can be measured in the presence of the incubated inhibitor.
-
Urease activity is determined by measuring the rate of ammonia production from urea.[5] The ammonia can be quantified using methods like the Berthelot method, which results in a colorimetric change that can be measured spectrophotometrically.
-
A standard urease assay involves incubating the enzyme with urea and measuring the ammonia produced.[6][7] When testing an inhibitor, the enzyme is typically pre-incubated with the inhibitor before the addition of urea.
-
Compare the inhibitory activity of the fresh versus the incubated this compound to determine any loss of function.
-
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. pharmtech.com [pharmtech.com]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. web.stanford.edu [web.stanford.edu]
- 7. abcam.com [abcam.com]
Technical Support Center: Enhancing In Vivo Efficacy of Urease Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals working with urease inhibitors. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Introduction to In Vivo Urease Inhibition
Urease is a critical virulence factor for several pathogens, including Helicobacter pylori and various bacteria responsible for urinary tract infections (UTIs). By catalyzing the hydrolysis of urea to ammonia, urease enables pathogens to survive in acidic environments and contributes to the pathogenesis of disease. While numerous urease inhibitors have been developed, translating their in vitro potency to in vivo efficacy presents significant challenges. Common hurdles include poor pharmacokinetic properties, metabolic instability, toxicity, and off-target effects. This guide aims to provide practical solutions to overcome these obstacles and improve the success of in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the failure of urease inhibitors in vivo?
A1: The clinical translation of potent urease inhibitors is often limited by several factors. These include chemical and metabolic instability, toxicity, and promiscuity against other proteins.[1][2] For instance, inhibitors targeting H. pylori urease must withstand the harsh, acidic conditions of the stomach.[1] Many promising compounds from in vitro studies fail to demonstrate efficacy in vivo due to these challenges.[3]
Q2: How do I choose an appropriate animal model for my in vivo study?
A2: The choice of animal model depends on the therapeutic indication.
-
Helicobacter pylori infection: Mouse models are commonly used. A conditional urease knockout infection model in mice has been established to study the essential role of urease in chronic infection.[3]
-
Urinary Tract Infections (UTIs): In vitro bladder models can be used to test the efficacy of inhibitors in preventing catheter blockage.[4] For in vivo studies of UTIs caused by urease-positive bacteria like Proteus mirabilis, rodent models of catheter-associated UTIs are relevant.
-
Incontinence-Associated Dermatitis (IAD): Both ex vivo porcine skin and in vivo human skin models have been used to assess the efficacy of urease inhibitors in preventing skin damage.[5]
Q3: What are some key considerations for formulation and dosing of urease inhibitors for in vivo studies?
A3: Proper formulation is crucial for ensuring adequate bioavailability and stability of the inhibitor.
-
Solubility: Many small molecule inhibitors have poor aqueous solubility. Formulation strategies such as using co-solvents (e.g., DMSO), cyclodextrins, or lipid-based delivery systems may be necessary. However, it is important to note that some solvents, like DMSO, can themselves inhibit urease.[6]
-
Stability: The stability of the inhibitor at the site of action is critical. For example, inhibitors for H. pylori must be stable at low pH. Acid-instability can lead to a lack of efficacy, as was seen with fluorofamide in one study.
-
Dosing: The dose and frequency of administration should be determined based on pharmacokinetic and pharmacodynamic studies. Competitive activity-based protein profiling can be a useful tool to confirm target engagement of reversible inhibitors in animal models.[2]
Q4: How can I assess the efficacy of my urease inhibitor in vivo?
A4: Efficacy can be assessed using a variety of endpoints:
-
Bacterial Load: Quantify the reduction in bacterial colonization in the target organ (e.g., stomach for H. pylori, bladder for UTIs) through colony-forming unit (CFU) counts.
-
Urease Activity: Measure the urease activity in tissue homogenates or non-invasively. A rapid urease test on stomach tissue from mice can indicate H. pylori colonization.[7]
-
pH Measurement: In UTI models, monitoring the pH of artificial urine can demonstrate the inhibitor's ability to prevent the ammonia-induced pH increase.[8] For IAD models, skin pH can be a key indicator.[5]
-
Histopathology: Examine tissue sections for a reduction in inflammation and tissue damage.[7]
-
Biomarkers: In some cases, specific biomarkers can be used to monitor disease progression and the effect of the inhibitor.
Q5: Are there any clinically approved urease inhibitors that can be used as a positive control?
A5: Yes, acetohydroxamic acid (AHA) is a clinically approved urease inhibitor.[4] It is often used as a reference compound in both in vitro and in vivo studies. However, its use is limited by side effects.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no in vivo efficacy despite high in vitro potency. | Poor solubility of the inhibitor. | Investigate different formulation strategies to improve solubility and bioavailability. |
| Chemical or metabolic instability of the inhibitor. | Assess the stability of the compound under physiological conditions (e.g., acidic pH for H. pylori studies). Consider prodrug strategies or chemical modifications to improve stability. | |
| Inadequate dosing or target engagement. | Perform pharmacokinetic studies to determine the optimal dose and dosing regimen. Use methods like competitive activity-based protein profiling to confirm that the inhibitor is reaching and binding to its target in vivo.[2] | |
| Observed toxicity or adverse effects in animal models. | Off-target effects of the inhibitor. | Perform in vitro profiling against a panel of other enzymes and receptors to identify potential off-target interactions. |
| High dose of the inhibitor. | Conduct dose-response studies to find the minimum effective dose with an acceptable safety profile. | |
| Inconsistent or highly variable results between animals. | Variability in the animal model. | Ensure the use of a well-characterized and standardized animal model. Increase the number of animals per group to improve statistical power. |
| Issues with inhibitor formulation or administration. | Ensure consistent preparation and administration of the inhibitor formulation. | |
| Difficulty in assessing target engagement. | Lack of specific biomarkers. | Employ techniques like competitive activity-based protein profiling to directly measure the interaction of the inhibitor with its target enzyme in tissues.[2] |
Quantitative Data on Urease Inhibitors
The following table summarizes the in vitro inhibitory concentrations (IC50) of some known urease inhibitors. In vivo efficacy data is often qualitative; however, where available, relevant findings are included.
| Inhibitor | Target Urease | IC50 (µM) | In Vivo Efficacy Summary |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis | ~5,500 | Shown to reduce skin damage in an in vivo human model of IAD.[5] In an in vitro bladder model, it extended catheter lifetime.[4] |
| Helicobacter pylori | 2,500 | - | |
| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Proteus mirabilis | 210 | Outperformed AHA in an in vitro bladder model, significantly extending catheter lifetime.[4] |
| Fluorofamide | Staphylococcus saprophyticus | 0.553 | Delayed the increase in pH in cultures grown in artificial urine medium.[8] |
| Quercetin | Proteus mirabilis | 220 | - |
| 2-Mercaptoacetamide (2-MA) | Proteus mirabilis | Not specified | Shown to prevent encrustation and blockage of urinary catheters in an in vitro model.[9] |
Experimental Protocols
Below are generalized protocols for key in vivo experiments. Researchers should adapt these protocols based on their specific inhibitor, animal model, and experimental goals.
Protocol 1: In Vivo Efficacy of a Urease Inhibitor in a Helicobacter pylori Mouse Model
-
Animal Model: Use C57BL/6 mice.
-
Bacterial Strain: Helicobacter pylori SS1 strain is commonly used.
-
Infection: Inoculate mice intragastrically with approximately 1 x 10⁹ CFU of H. pylori in broth. Repeat the inoculation three times at 3-day intervals.[7]
-
Treatment:
-
Begin treatment after establishing a chronic infection (e.g., 2-4 weeks post-inoculation).
-
Prepare the urease inhibitor in a suitable vehicle.
-
Administer the inhibitor orally at a predetermined dose and frequency for a specified duration (e.g., 1-2 weeks).
-
Include a vehicle control group and a positive control group (e.g., standard triple therapy or acetohydroxamic acid).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the stomachs.
-
Perform a rapid urease test on a small piece of stomach tissue.[7]
-
Homogenize the remaining stomach tissue and plate serial dilutions on appropriate selective agar to determine the bacterial load (CFU/gram of tissue).
-
Fix a portion of the stomach tissue for histopathological analysis to assess inflammation and tissue damage.[7]
-
Protocol 2: In Vivo Efficacy of a Urease Inhibitor in a Catheter-Associated Urinary Tract Infection (CAUTI) Mouse Model
-
Animal Model: Use female mice (e.g., C3H/HeN).
-
Bacterial Strain: Use a urease-positive uropathogenic strain such as Proteus mirabilis.
-
Catheterization and Infection:
-
Anesthetize the mice.
-
Insert a small silicone catheter into the bladder via the urethra.
-
Inoculate the bladder with a suspension of P. mirabilis.
-
-
Treatment:
-
Administer the urease inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection, or direct instillation into the bladder).
-
Include a vehicle control group.
-
-
Endpoint Analysis:
-
Monitor the mice for signs of infection.
-
After a set period, euthanize the mice.
-
Remove the bladder and kidneys.
-
Homogenize the tissues and plate for CFU counts to determine the bacterial load.
-
Analyze urine for pH and signs of crystal formation.
-
Examine the catheter for biofilm formation and encrustation.
-
Visualizations
Urease Catalytic Mechanism
Caption: The catalytic cycle of urease, converting urea into ammonia and carbon dioxide.
General Experimental Workflow for In Vivo Urease Inhibitor Testing
Caption: A generalized workflow for the in vivo evaluation of urease inhibitors.
Troubleshooting Decision Tree for Low In Vivo Efficacy
Caption: A decision tree for troubleshooting low in vivo efficacy of urease inhibitors.
References
- 1. Inhibition of Helicobacter pylori urease activity in vivo by the synthetic nickel binding protein Hpn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helicobacter pylori gene silencing in vivo demonstrates urease is essential for chronic infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multi‐factorial modes of action of urease in the pathogenesis of incontinence associated dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of urease activity in the urinary tract pathogens Staphylococcus saprophyticus and Proteus mirabilis by dimethylsulfoxide (DMSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo inhibition of Helicobacter pylori by Lactobacilllus paracasei HP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of urease activity in the urinary tract pathogen Staphylococcus saprophyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Urease Inhibitor X
Disclaimer: Information on a specific compound designated "Urease-IN-4" is not publicly available. This technical support center provides guidance on experimental variability and troubleshooting for a generic urease inhibitor, hereafter referred to as "Urease Inhibitor X," based on established principles of urease enzymology and inhibitor studies.
This resource is intended for researchers, scientists, and drug development professionals working with urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction catalyzed by urease?
A1: Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The carbamate spontaneously decomposes to form another molecule of ammonia and carbonic acid.[1][2][3][4] This reaction leads to an increase in the local pH due to the production of ammonia, a weak base.[1][4]
Q2: Why is urease a relevant drug target?
A2: Urease is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis.[3][4][5] By neutralizing gastric acid, urease allows H. pylori to colonize the stomach, leading to gastritis, peptic ulcers, and potentially gastric cancer.[4] In the urinary tract, urease activity from bacteria like P. mirabilis can lead to the formation of infection-induced urinary stones.[1] Therefore, inhibiting urease can be a therapeutic strategy to combat these conditions.
Q3: What are the common methods to assay urease activity?
A3: Urease activity is typically measured by quantifying the amount of ammonia produced. Common methods include:
-
The Berthelot method: A colorimetric assay where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye, with absorbance measured around 625-670 nm.[6]
-
Nessler's Reagent: This method also detects ammonia, forming a yellow-to-brown colored complex.
-
Conductivity measurements: The production of charged ammonia and bicarbonate ions from neutral urea leads to an increase in the conductivity of the solution.[7]
-
pH change: The increase in pH due to ammonia production can be monitored using a pH meter or pH indicators.[8][9]
Q4: What are the different classes of urease inhibitors?
A4: Urease inhibitors can be broadly classified based on their mechanism of action. These include:
-
Active site-directed inhibitors: These compounds bind to the nickel ions in the active site. Examples include hydroxamic acids, phosphorodiamidates, and thiols.
-
Mechanism-based inhibitors: These are converted by the enzyme into a reactive species that then inactivates the enzyme.
-
Non-competitive and uncompetitive inhibitors: These bind to sites other than the active site to inhibit enzyme function.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values | - Instability of Urease Inhibitor X in assay buffer.- Variation in enzyme activity between batches.- Pipetting errors. | - Check the stability of the inhibitor in the assay buffer over the experiment's time course.- Always use a fresh, standardized enzyme solution for each experiment.- Use calibrated pipettes and ensure proper mixing. |
| Poor solubility of Urease Inhibitor X | - The inhibitor is not soluble in the aqueous assay buffer. | - Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it in the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells, including controls. |
| High background in the assay | - Contamination of reagents with ammonia.- Spontaneous hydrolysis of urea at high temperatures or extreme pH. | - Use high-purity water and reagents. Prepare fresh buffers.- Run a "no enzyme" control to measure the background signal.- Perform the assay at the optimal pH and temperature for the enzyme (e.g., pH 7.0-7.4 and 25-37°C for Jack bean urease).[1][10] |
| Precipitation in assay wells | - The inhibitor has low solubility at the tested concentration.- Interaction of the inhibitor with components of the assay buffer. | - Visually inspect the wells after adding the inhibitor. If precipitation is observed, test lower concentrations.- Consider using a different buffer system that does not interact with the inhibitor. |
| Time-dependent inhibition | - Urease Inhibitor X may be a slow-binding or irreversible inhibitor. | - Pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate (urea) to assess time-dependency. |
Quantitative Data Summary
Table 1: Kinetic Parameters of Urease from Different Sources
| Source | KM (mM) | Optimal pH | Optimal Temperature (°C) |
| Jack Bean (Canavalia ensiformis) | 3.21[11] | 7.4[1] | 60[1] |
| Helicobacter pylori | ~0.1 | 7.5 - 8.0 | ~45 |
| Proteus mirabilis | ~2.0 | 7.0 - 8.0 | ~37 |
Table 2: Examples of Known Urease Inhibitors and their IC50 Values
| Inhibitor | IC50 (µM) | Source of Urease | Inhibition Type |
| Acetohydroxamic acid | 26.5 | Jack Bean | Competitive |
| Thiourea | 22.0 | Jack Bean | Competitive |
| Hydroxyurea | 100.0 | Jack Bean | Substrate/Inhibitor |
| Phenylphosphorodiamidate | 0.1 | Bacillus pasteurii | Competitive, Slow-binding |
Note: IC50 values can vary depending on the assay conditions (e.g., substrate concentration, pH, temperature).
Detailed Experimental Protocol: Urease Activity Assay (Berthelot Method)
This protocol is adapted for a 96-well plate format to determine the inhibitory potential of Urease Inhibitor X.
Materials:
-
Urease from Jack Bean (e.g., Sigma-Aldrich, Cat. No. U1500)[10]
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Urease Inhibitor X
-
Ammonium chloride (for standard curve)
-
Reagent A (Phenol-nitroprusside solution)
-
Reagent B (Alkaline hypochlorite solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of Urease Inhibitor X in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of ammonium chloride in phosphate buffer for the standard curve (e.g., 0 to 500 µM).
-
-
Assay Setup (in a 96-well plate):
-
Standard Curve: Add 50 µL of each ammonium chloride dilution to separate wells.
-
Sample Wells: Add 25 µL of phosphate buffer, 10 µL of different concentrations of Urease Inhibitor X, and 15 µL of the urease solution.
-
Positive Control (No Inhibitor): Add 25 µL of phosphate buffer, 10 µL of the solvent used for the inhibitor (e.g., DMSO), and 15 µL of the urease solution.
-
Negative Control (No Enzyme): Add 40 µL of phosphate buffer and 10 µL of the highest concentration of Urease Inhibitor X.
-
-
Enzyme Inhibition Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Start the reaction by adding 50 µL of the urea solution to all wells except the standard curve wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Color Development:
-
Stop the reaction by adding 50 µL of Reagent A to all wells.
-
Add 50 µL of Reagent B to all wells.
-
Incubate the plate at room temperature for 20 minutes, protected from light, to allow for color development.
-
-
Measurement:
-
Measure the absorbance at 625 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative control from the sample and positive control wells.
-
Generate a standard curve by plotting the absorbance of the ammonium chloride standards against their concentrations.
-
Determine the concentration of ammonia produced in each sample well using the standard curve.
-
Calculate the percentage of inhibition for each concentration of Urease Inhibitor X using the following formula: % Inhibition = [(Activity of Positive Control - Activity of Sample) / Activity of Positive Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ipc.kit.edu [ipc.kit.edu]
- 8. Investigating the action of urease – scienceinschool.org [scienceinschool.org]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. silverstripe.fkit.hr [silverstripe.fkit.hr]
Urease-IN-4 Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urease-IN-4 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound is an effective inhibitor of urease, with a reported IC50 value of 1.64 µM.[1] It has demonstrated low cytotoxicity and also shows inhibitory activity against Proteus vulgaris with an IC50 value of 15.27 µg/mL.[1] In its original study, it is referred to as compound 6e.[1]
Q2: What is the mechanism of action of this compound?
A2: The precise kinetic mechanism for this compound has not been explicitly published. However, a kinetic study of a structurally similar and highly potent analog from the same chemical series (compound 6i) revealed a competitive mode of inhibition.[1] This suggests that this compound likely competes with the substrate (urea) for binding to the active site of the urease enzyme.
Q3: In what solvent should I dissolve this compound?
A3: In the original study describing this compound, the compound was dissolved in dimethyl sulfoxide (DMSO). It is important to note that high concentrations of DMSO can inhibit urease activity, so the final concentration in the assay should be kept low.
Q4: What are the optimal storage conditions for this compound solutions?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For solutions, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in "no enzyme" or "no substrate" controls | Contamination of reagents with ammonia. | Use fresh, high-purity water and reagents. Ensure glassware is thoroughly cleaned. Consider using commercially available ammonia-free water. |
| Presence of ammonia in the sample itself. | If possible, prepare a sample blank by omitting the urease enzyme to measure and subtract the background ammonia. | |
| Low or no urease activity in the positive control | Inactive urease enzyme. | Ensure proper storage of the urease enzyme (typically at -20°C). Avoid repeated freeze-thaw cycles. Prepare fresh enzyme solutions for each experiment. |
| Incorrect assay buffer pH. | The optimal pH for most urease assays is around 7.0-7.4. Prepare the buffer fresh and verify the pH. | |
| Incorrect incubation temperature. | The optimal temperature for urease activity is generally between 37°C and 60°C. Ensure your incubator or water bath is set to the correct temperature as specified in your protocol. | |
| Inconsistent or non-reproducible results | Pipetting errors or inaccurate dilutions. | Calibrate your pipettes regularly. Use fresh pipette tips for each reagent and sample. Prepare serial dilutions carefully. |
| Precipitation of this compound in the assay well. | Ensure the final concentration of DMSO (or other solvent) is low enough to not cause precipitation. You may need to optimize the solvent concentration. Visually inspect the wells for any signs of precipitation. | |
| Bubbles in the assay wells. | Be careful when pipetting to avoid introducing bubbles, as they can interfere with absorbance readings. | |
| Unexpectedly high inhibition by this compound | Incorrect concentration of the stock solution. | Verify the calculations for your stock solution and dilutions. |
| The solvent (e.g., DMSO) is inhibiting the enzyme. | Run a solvent control with the same concentration of solvent used in the inhibitor wells to determine its effect on urease activity. | |
| Unexpectedly low or no inhibition by this compound | Degradation of this compound. | Prepare fresh solutions of this compound for each experiment. |
| Incorrect assay conditions for inhibitor binding. | Ensure the pre-incubation time of the enzyme with the inhibitor is sufficient. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and Control Compounds
| Compound | IC50 (µM) |
| This compound (Compound 6e) | 1.64 |
| Thiourea (Standard Inhibitor) | 23.62 ± 0.84 |
| Hydroxyurea (Standard Inhibitor) | 100.21 ± 2.5 |
Data from Dastyafteh N, et al. (2023).[1]
Experimental Protocols
Detailed Protocol for Urease Inhibition Assay using this compound
This protocol is adapted from the method described by Dastyafteh N, et al. (2023).[1]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Phenol/nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the assay buffer.
-
Prepare the phenol/nitroprusside and alkaline hypochlorite solutions for the indophenol reaction (a variation of the Berthelot method) to detect ammonia.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease enzyme solution
-
Varying concentrations of this compound solution (or DMSO for the control).
-
-
Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the urea solution to each well.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a specific time (e.g., 10 minutes).
-
-
Detection of Ammonia:
-
Stop the enzymatic reaction and initiate the color development by adding the phenol/nitroprusside solution followed by the alkaline hypochlorite solution.
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes) to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength (typically around 625-630 nm for the indophenol method).
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of this compound compared to the control (DMSO without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Urease Catalytic Cycle and Inhibition
Caption: Competitive inhibition of the urease catalytic cycle by this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for determining the inhibitory effect of this compound.
References
Technical Support Center: Urease-IN-4 and Urease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urease-IN-4 and other urease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
A1: this compound is an effective inhibitor of the urease enzyme with a reported half-maximal inhibitory concentration (IC50) of 1.64 µM.[1] It has also demonstrated inhibitory activity against Proteus vulgaris, a bacterium known for its urease activity, with an IC50 value of 15.27 µg/mL.[1]
Q2: What are the recommended storage conditions for urease inhibitors?
A2: The stability of urease inhibitors can vary. For instance, N-(n-butyl)thiophosphoric triamide (NBPT), a common urease inhibitor, is known to degrade over time, with the rate of degradation being significantly influenced by temperature.[2] It is generally recommended to store urease inhibitors in a cool, dry place. Specific storage recommendations should be obtained from the supplier. For urease enzyme solutions, short-term storage at 4°C in a buffer is suitable, while long-term storage is recommended at -20°C or -80°C.[3]
Q3: What solvents should I use to dissolve this compound?
Q4: What is a typical purity specification for a urease inhibitor?
A4: Purity specifications for research-grade small molecule inhibitors are generally high. For example, the urease inhibitor N-(n-butyl)thiophosphoric triamide (nBTPT) is commercially available with a purity of 97% or even 99% or more.[4] For specific lots of this compound, it is advisable to request a certificate of analysis (CoA) or a quality control report, which may include data from techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. MedChemExpress, a supplier of this compound, provides HNMR reports upon request.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the quality control and experimental use of urease inhibitors.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | 1. Inhibitor degradation: Urease inhibitors can be unstable, especially at elevated temperatures. 2. Variability in enzyme activity: The activity of the urease enzyme can fluctuate depending on storage and handling. 3. Assay conditions: Differences in pH, temperature, or substrate concentration can affect the results. | 1. Proper storage: Store the inhibitor at the recommended temperature and protect it from moisture. Prepare fresh stock solutions regularly. 2. Enzyme quality control: Aliquot the enzyme upon receipt and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to ensure consistent enzyme activity. 3. Standardize protocol: Ensure that the pH, temperature, and urea concentration are consistent across all experiments. The optimal pH for jack bean urease is around 7.4, and the optimal temperature is approximately 60°C.[5] |
| Low or no inhibitory activity observed | 1. Incorrect inhibitor concentration: Errors in calculating dilutions or weighing the compound. 2. Inhibitor insolubility: The inhibitor may not be fully dissolved in the assay buffer. 3. Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. | 1. Verify calculations: Double-check all calculations for dilutions. 2. Check solubility: Ensure the inhibitor is fully dissolved in the stock solvent before diluting into the assay buffer. The final concentration of the organic solvent should be kept low. 3. Test with a fresh sample: Use a new vial of the inhibitor or a freshly prepared stock solution. |
| High background signal in the urease activity assay | 1. Contamination of reagents: Reagents may be contaminated with ammonia. 2. Non-specific reactions: The inhibitor itself might interfere with the detection method. | 1. Use high-purity reagents: Use fresh, high-quality reagents and ammonia-free water. 2. Run inhibitor controls: Include a control with the inhibitor but without the enzyme to check for any interference with the assay's colorimetric or fluorometric readout. |
Quantitative Data Summary
Table 1: Purity and Stability of Selected Urease Inhibitors
| Compound | Purity Specification | Storage Conditions | Stability Data |
| This compound | Not specified; request CoA from the supplier. | Store at -20°C. | No publicly available data. |
| N-(n-butyl)thiophosphoric triamide (nBTPT) | ≥97% or ≥99%[4] | Cool, dry place. | On urea fertilizer, ~50% degradation after 9 months at an average temperature of 22.9°C. Degradation is faster at higher temperatures.[2] |
Experimental Protocols
Protocol 1: Purity Assessment of Urease Inhibitors by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the methodology described for the analysis of N-(n-butyl)thiophosphoric triamide (NBPT) and can be adapted for other urease inhibitors.[6]
1. Instrumentation:
- HPLC system with a UV detector or a mass spectrometer.
- Reversed-phase C18 column.
2. Reagents:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or other appropriate mobile phase modifier.
- Urease inhibitor reference standard.
3. Mobile Phase Preparation:
- Prepare a suitable mobile phase gradient of acetonitrile and water. The exact gradient will need to be optimized for the specific inhibitor. A common starting point is a gradient from 10% to 90% acetonitrile over 20-30 minutes.
4. Standard and Sample Preparation:
- Accurately weigh and dissolve the urease inhibitor reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
- Prepare a series of dilutions from the stock solution to create a calibration curve.
- Dissolve the test sample of the urease inhibitor in the same solvent to a similar concentration as the standard.
5. Chromatographic Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: Gradient of acetonitrile and water.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV detection at a wavelength appropriate for the inhibitor's chromophore (e.g., 200-210 nm for NBPT) or by mass spectrometry for higher sensitivity and specificity.[6]
6. Data Analysis:
- Identify the peak corresponding to the urease inhibitor based on the retention time of the reference standard.
- Calculate the purity of the sample by determining the area of the main peak as a percentage of the total peak area.
- Quantify the amount of inhibitor in the sample by comparing its peak area to the calibration curve generated from the reference standards.
Protocol 2: Urease Activity Inhibition Assay (Coupled Enzyme Assay)
This assay measures urease activity by coupling the production of ammonia to the oxidation of NADH by glutamate dehydrogenase (GLDH). The decrease in absorbance at 340 nm is proportional to the urease activity.
1. Reagents:
- 0.1 M Potassium phosphate buffer, pH 7.6
- 1.8 M Urea solution
- 0.025 M Adenosine-5'-diphosphate (ADP) solution
- 0.008 M β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution
- 0.025 M α-Ketoglutarate solution
- Glutamate dehydrogenase (GLDH) solution (ammonium-free)
- Urease enzyme solution
- This compound or other test inhibitor dissolved in DMSO.
2. Assay Procedure:
- Set up reactions in a 96-well UV-transparent plate or in cuvettes.
- To each well, add the following in order:
- Potassium phosphate buffer
- Urea solution
- ADP solution
- NADH solution
- α-Ketoglutarate solution
- GLDH solution
- Test inhibitor at various concentrations (or DMSO for control).
- Incubate the plate at 25°C for 5 minutes to allow for temperature equilibration.
- Initiate the reaction by adding the urease solution to each well.
- Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.
3. Data Analysis:
- Calculate the rate of the reaction (ΔA340/min) for each inhibitor concentration.
- Determine the percent inhibition for each concentration relative to the control (DMSO only).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Activation pathway of Helicobacter pylori urease, a key survival factor in the acidic gastric environment.
Caption: A typical experimental workflow for the quality control assessment of a urease inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. agronomyaustraliaproceedings.org [agronomyaustraliaproceedings.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Field efficacy of urease inhibitors for mitigation of ammonia emissions in agricultural field settings: a systematic review [frontiersin.org]
- 6. Considering the shelf life of protected urea - Free [farmersjournal.ie]
Interpreting unexpected results with Urease-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Urease-IN-4, a potent urease inhibitor. This guide is intended for professionals in research, drug development, and related scientific fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (also referred to as compound 6e in some literature) is a potent, non-cytotoxic inhibitor of the urease enzyme.[1] It belongs to the thioxothiazolidinyl-acetamide class of compounds.[1][2] Its primary application in a research setting is to study the function of urease in various biological systems, particularly in bacteria such as Proteus vulgaris.[1] Given that urease is a key virulence factor for many pathogenic bacteria, this compound can be used as a tool compound to investigate the therapeutic potential of urease inhibition.
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 value of 1.64 µM against urease.[1] In cellular assays, it has shown inhibitory activity against P. vulgaris with an IC50 of 15.27 µg/mL.[1]
Q3: Is this compound cytotoxic?
A3: this compound has been demonstrated to have low cytotoxicity. In an MTT assay using MOLT-4 cells, cell viability was 91.7% after 72 hours of incubation with 100 µM of this compound.[1]
Q4: How should I dissolve and store this compound?
A4: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once in solution, it should be stored at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses potential unexpected results you may encounter during your experiments with this compound.
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No or low inhibition of urease activity | 1. Inactive this compound: The compound may have degraded due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from a new vial. Ensure proper storage conditions (-20°C for solid, -80°C for solution). |
| 2. Incorrect assay conditions: The pH, temperature, or substrate concentration of your assay may not be optimal for urease activity or for the inhibitor's action. | 2. Verify the pH and temperature of your assay buffer are within the optimal range for urease (typically pH 7.0-8.0). Ensure the urea concentration is appropriate for the assay format (e.g., at or below the Km for competitive inhibition studies). | |
| 3. Inactive enzyme: The urease enzyme may have lost its activity. | 3. Test the activity of your urease enzyme with a known control inhibitor, such as thiourea or acetohydroxamic acid. | |
| High variability between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. | 1. Ensure your pipettes are calibrated. Use fresh tips for each replicate. Mix all solutions thoroughly before pipetting. |
| 2. Incomplete mixing: Failure to properly mix the assay components can result in uneven reaction rates. | 2. Gently vortex or triturate to mix all components thoroughly after each addition. | |
| 3. Temperature fluctuations: Inconsistent temperature across the assay plate can affect enzyme kinetics. | 3. Ensure the entire assay plate is equilibrated to the correct temperature before starting the reaction. | |
| Inconsistent IC50 values | 1. Serial dilution errors: Inaccuracies in preparing the serial dilutions of this compound will directly impact the IC50 determination. | 1. Carefully prepare fresh serial dilutions for each experiment. Use a new set of pipette tips for each dilution step. |
| 2. Different assay conditions: Variations in incubation time, enzyme concentration, or substrate concentration between experiments can alter the apparent IC50. | 2. Standardize all assay parameters and document them carefully for each experiment. | |
| 3. Data analysis method: The method used to calculate the IC50 can influence the result. | 3. Use a consistent and appropriate non-linear regression model to fit the dose-response curve. | |
| Precipitation of this compound in the assay | 1. Low solubility in aqueous buffer: this compound, like many small molecules, may have limited solubility in aqueous solutions. | 1. Ensure the final concentration of DMSO in the assay is kept low (typically ≤1%) and is consistent across all wells. If precipitation persists, consider using a different solvent or a solubilizing agent, but first verify its compatibility with the urease enzyme. |
Experimental Protocols
In Vitro Urease Inhibition Assay
This protocol is adapted from the methods used to characterize the thioxothiazolidinyl-acetamide series of urease inhibitors, including this compound.[1]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Phenol red indicator
-
This compound
-
Thiourea (positive control)
-
DMSO
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96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of phenol red indicator in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to achieve the desired concentration range.
-
Prepare a stock solution of thiourea in DMSO to be used as a positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of Jack bean urease solution to each well.
-
Add 5 µL of the various concentrations of this compound solution to the test wells.
-
Add 5 µL of DMSO to the control wells (no inhibitor).
-
Add 5 µL of thiourea solution to the positive control wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
To each well, add 55 µL of urea solution containing phenol red.
-
Immediately start measuring the absorbance at a specific wavelength (e.g., 630 nm) every 5 minutes for 30 minutes using a microplate reader. The change in color of the phenol red indicator corresponds to the production of ammonia from urea hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) | Target Organism | IC50 (µg/mL) |
| This compound | Urease | 1.64 | P. vulgaris | 15.27 |
Data sourced from Dastyafteh N, et al. (2023).[1]
Table 2: Cytotoxicity of this compound
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| MOLT-4 | 100 | 72 | 91.7 |
Data sourced from Dastyafteh N, et al. (2023).[1]
Visualizations
Urease Catalytic Mechanism
Urease catalyzes the hydrolysis of urea into ammonia and carbamate. The active site contains two nickel ions that are crucial for catalysis.[3][4] The generally accepted mechanism involves the binding of urea to the nickel center, followed by a nucleophilic attack by a water molecule, leading to the formation of products.[5]
References
- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urease - Wikipedia [en.wikipedia.org]
- 4. Urease - Proteopedia, life in 3D [proteopedia.org]
- 5. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
Urease-IN-4 protocol modifications for specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Urease-IN-4. The information is designed to address specific issues that may be encountered during in vitro cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the enzyme urease.[1] Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[2][3][4] By inhibiting urease, this compound prevents the production of ammonia. This is relevant in contexts where urease activity is a factor, such as in the presence of certain microorganisms or in specific therapeutic strategies targeting urease.[5][6]
Q2: What is the IC50 of this compound?
A2: this compound has an IC50 value of 1.64 µM for urease inhibition.[1]
Q3: Is this compound cytotoxic?
A3: this compound has been reported to have low cytotoxicity. In MOLT-4 cells, a concentration of 100 µM for 72 hours resulted in 91.7% cell viability.[1] However, it is crucial to determine the specific cytotoxic concentration for each cell line used in your experiments.
Q4: What is the role of urease in a cell culture setting?
A4: Urease itself is not typically present in mammalian cells. Its activity in a cell culture setting is usually due to contamination with urease-producing microorganisms (e.g., Helicobacter pylori, Proteus mirabilis) or if urease is intentionally introduced as part of the experimental design.[2][6] The breakdown of urea by urease produces ammonia, which can be toxic to cells and significantly increase the pH of the culture medium.[2][7]
Q5: How should I prepare this compound for cell culture experiments?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Cell Death or Low Viability | 1. High Concentration of this compound: The inhibitor concentration may be toxic to your specific cell line. 2. Ammonia Toxicity: If your experimental system involves urease and urea, the resulting ammonia production could be cytotoxic.[7] 3. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | 1. Perform a dose-response curve: Determine the optimal, non-toxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, XTT). 2. Include proper controls: Have a "urease + urea" control without the inhibitor to assess the level of ammonia-induced cytotoxicity. 3. Maintain a low solvent concentration: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (e.g., <0.1% for DMSO). |
| Inconsistent or No Urease Inhibition | 1. Incorrect Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the amount of urease in your system. 2. Inhibitor Instability: The inhibitor may be degrading in the culture medium over the course of the experiment. 3. Inaccurate Urease Activity Measurement: The assay used to measure urease activity may not be sensitive enough or may be prone to interference. | 1. Optimize inhibitor concentration: Based on the IC50 of 1.64 µM, test a range of concentrations (e.g., 0.1 µM to 10 µM) to find the most effective dose. 2. Replenish inhibitor: For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. 3. Validate your urease assay: Use a commercially available urease activity assay kit and follow the manufacturer's protocol carefully. Include positive and negative controls. |
| Precipitation of this compound in Culture Medium | 1. Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture medium. | 1. Prepare a higher concentration stock in a suitable solvent: Use a solvent like DMSO to create a concentrated stock solution and then dilute it in the medium. 2. Test different solvents: If DMSO is not effective, consult the manufacturer's datasheet for other recommended solvents. 3. Sonication: Briefly sonicate the stock solution to aid in dissolution before diluting it into the culture medium. |
Experimental Protocols
Determining the Cytotoxicity of this compound
This protocol outlines the steps to determine the cytotoxic effect of this compound on a specific cell line using an MTT assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your cell culture medium from a concentrated stock solution. A suggested starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Measuring Urease Inhibition in a Cell-Based Assay
This protocol describes how to measure the inhibitory effect of this compound on urease activity in a cell culture system where urease is present.
-
Experimental Setup: Seed your cells in a suitable culture plate. Once attached, introduce the source of urease (e.g., co-culture with a urease-producing bacterium or addition of purified urease).
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Inhibitor Treatment: Treat the cells with different concentrations of this compound. Include a positive control (urease present, no inhibitor) and a negative control (no urease).
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Urea Addition: Add a known concentration of urea to the culture medium. A common concentration used in such assays is 30 mM.[7]
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Incubation: Incubate for a specific period (e.g., 1-4 hours) to allow for the urease reaction to occur.
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Sample Collection: Collect the cell culture supernatant.
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Urease Activity Assay: Measure the amount of ammonia produced in the supernatant using a commercially available urease activity assay kit. These kits typically rely on the Berthelot method, which results in a colorimetric product that can be measured at 670 nm.
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Data Analysis: Calculate the percentage of urease inhibition for each concentration of this compound relative to the positive control.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: this compound inhibits the urease-catalyzed production of ammonia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Cytotoxic effect of ammonia produced by Helicobacter pylori urease on the cultural cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Urease Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of urease inhibitors, with a specific focus on enhancing bioavailability.
Troubleshooting Guide
This guide is designed to help you navigate common issues related to the bioavailability of urease inhibitors.
| Observed Problem | Potential Cause | Suggested Solution |
| Low in vivo efficacy despite high in vitro potency. | Poor oral absorption due to low aqueous solubility of the urease inhibitor. | 1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area for dissolution.[1][2]2. Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or cyclodextrins in the formulation to improve solubility.[1][3][4]3. Lipid-Based Formulations: Develop Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance solubilization in the gastrointestinal tract.[3][5][6] |
| High inter-subject variability in pharmacokinetic studies. | Food effects influencing drug absorption; inconsistent dissolution of the drug formulation. | 1. Conduct Food-Effect Studies: Evaluate the impact of high-fat and low-fat meals on drug absorption to guide administration recommendations.[1]2. Amorphous Solid Dispersions: Create amorphous solid dispersions to improve the dissolution rate and consistency.[5][7]3. Standardize Dosing Conditions: Ensure consistent administration protocols in preclinical and clinical studies. |
| Poor dose-response relationship in animal models. | Saturation of absorption mechanisms at higher doses; potential for drug precipitation in the GI tract. | 1. Solubility-Limited Absorption Assessment: Determine the maximum absorbable dose in preclinical models.2. Develop Enabling Formulations: Utilize formulations like SEDDS or solid dispersions that can maintain the drug in a solubilized state at higher concentrations.[3][5][6]3. Consider Alternative Dosing Regimens: Explore divided dosing schedules to avoid saturation of absorption. |
| Degradation of the urease inhibitor in the gastric environment. | The acidic pH of the stomach may lead to the chemical instability of the compound. | 1. Enteric Coating: Apply an enteric coating to the dosage form to protect the drug from the acidic environment of the stomach and allow for release in the intestine.[8]2. Prodrug Approach: Design a prodrug that is more stable in the gastric environment and is converted to the active inhibitor after absorption.[9] |
Frequently Asked Questions (FAQs)
1. What are the first steps to take if my urease inhibitor shows poor bioavailability?
The initial steps should involve a thorough characterization of the compound's physicochemical properties, including its aqueous solubility, permeability (e.g., using a Caco-2 assay), and stability at different pH values. This will help in identifying the primary barrier to absorption and guide the selection of an appropriate enhancement strategy.
2. How do I choose between different bioavailability enhancement strategies?
The choice of strategy depends on the specific properties of your urease inhibitor.[5]
-
For compounds with low solubility but high permeability (BCS Class II), strategies that increase the dissolution rate, such as particle size reduction and solid dispersions, are often effective.[2][7]
-
For compounds with low solubility and low permeability (BCS Class IV), more advanced formulations like lipid-based systems (e.g., SEDDS) or the use of permeation enhancers may be necessary.[3][6]
3. What is a Self-Emulsifying Drug Delivery System (SEDDS) and how can it help?
A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that can form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[3][6] For a poorly water-soluble urease inhibitor, a SEDDS can:
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Maintain the drug in a solubilized state.[3]
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Increase the surface area for absorption by forming small droplets.
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Potentially enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[5]
4. Can particle size reduction always improve bioavailability?
While reducing particle size to the micron or nano level increases the surface area and can enhance the dissolution rate, it may not be sufficient for all compounds.[1][2] For very poorly soluble ("brick dust") compounds, the solubility of the molecule itself remains the limiting factor. In such cases, combining particle size reduction with other formulation strategies may be necessary.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the aqueous solubility of the urease inhibitor at different pH values relevant to the gastrointestinal tract.
Materials:
-
Urease inhibitor compound
-
Phosphate buffered saline (PBS) at pH 6.8 and 7.4
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0.1 N Hydrochloric acid (HCl) at pH 1.2
-
HPLC-grade water, acetonitrile, and methanol
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Calibrated analytical balance and pH meter
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Shaking incubator
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Centrifuge
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HPLC system with a suitable column and detector
Methodology:
-
Prepare buffers at pH 1.2, 6.8, and 7.4.
-
Add an excess amount of the urease inhibitor to a known volume of each buffer in separate vials.
-
Incubate the vials in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Quantify the concentration of the dissolved urease inhibitor using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: In Vitro Dissolution Testing of Formulations
Objective: To compare the dissolution profiles of different formulations of the urease inhibitor.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
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Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)
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Urease inhibitor formulations (e.g., pure drug, micronized powder, solid dispersion)
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Syringes and filters
-
HPLC system
Methodology:
-
Prepare the dissolution medium and pre-warm it to 37°C in the dissolution vessels.
-
Place a known amount of the urease inhibitor formulation into each vessel.
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Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
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At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.
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Immediately replace the withdrawn volume with fresh, pre-warmed medium.
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Filter the collected samples.
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Analyze the concentration of the dissolved urease inhibitor in each sample by HPLC.
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Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Urease Inhibitor
| Formulation Strategy | Aqueous Solubility (µg/mL) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated API | 1.5 ± 0.2 | 50 ± 15 | 250 ± 75 | 100 |
| Micronized API | 1.8 ± 0.3 | 120 ± 30 | 600 ± 150 | 240 |
| Nanosuspension | 5.2 ± 0.5 | 350 ± 80 | 1800 ± 400 | 720 |
| Amorphous Solid Dispersion | 25.8 ± 2.1 | 800 ± 150 | 4500 ± 900 | 1800 |
| SEDDS Formulation | > 100 (in formulation) | 1200 ± 250 | 7200 ± 1500 | 2880 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Visualizations
Urease Mechanism of Action and Inhibition
Caption: Mechanism of urease catalysis and its inhibition by a competitive inhibitor.
Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: Decision tree for selecting a suitable bioavailability enhancement strategy.
Experimental Workflow for Evaluating Enhanced Bioavailability
Caption: Step-by-step workflow for the in vitro and in vivo evaluation of a novel formulation.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 5. upm-inc.com [upm-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Mitigating cytotoxicity of Urease-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of Urease-IN-4 during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise when working with this compound, focusing on unexpected or excessive cytotoxicity.
Problem 1: High level of cytotoxicity observed in primary screening assays.
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Possible Cause 1: Off-target effects of this compound.
-
Solution:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for urease inhibition and the CC50 (half-maximal cytotoxic concentration) for the cells being used. A low therapeutic index (CC50/IC50) indicates a narrow window between efficacy and toxicity.
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Cell Line Screening: Test the cytotoxicity of this compound across a panel of different cell lines (e.g., cancerous vs. non-cancerous, different tissue origins) to identify cell-type-specific toxicity.
-
Counter-Screening: Screen this compound against a panel of common off-targets (e.g., kinases, GPCRs) to identify potential unintended molecular interactions.
-
-
-
Possible Cause 2: Issues with experimental setup.
-
Solution:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of the cell line (typically <0.5%). Run a solvent-only control.
-
Incubation Time: Optimize the incubation time. Prolonged exposure to the compound may lead to increased cytotoxicity.
-
Cell Density: Ensure a consistent and optimal cell density is used for all experiments, as this can influence the apparent cytotoxicity.
-
-
Problem 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause 1: Reagent variability.
-
Solution:
-
Compound Stability: this compound may be unstable in solution. Prepare fresh stock solutions for each experiment and store them appropriately (e.g., protected from light, at the recommended temperature).
-
Media Components: Components in the cell culture media (e.g., serum) can interact with the compound. Use a consistent source and lot of media and serum.
-
-
-
Possible Cause 2: Cell culture conditions.
-
Solution:
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered sensitivity to compounds.
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma contamination, which can affect cellular health and response to treatments.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of this compound's cytotoxicity?
A1: The primary cytotoxic mechanism of urease itself is the enzymatic production of ammonia from urea, which increases the local pH and can be toxic to cells.[1][2] However, if you are observing cytotoxicity from this compound, a urease inhibitor, it is likely due to off-target effects unrelated to urease inhibition. These could include interactions with other cellular enzymes or signaling pathways. Further investigation is required to elucidate the specific mechanism.
Q2: How can I reduce the off-target cytotoxicity of this compound without affecting its urease inhibitory activity?
A2:
-
Structural Modification: Consider synthesizing or obtaining analogs of this compound. Minor changes to the chemical structure may reduce off-target binding while retaining affinity for the urease active site.
-
Combination Therapy: Investigate the possibility of using a lower concentration of this compound in combination with other non-cytotoxic urease inhibitors that may have a different mechanism of action.
-
Targeted Delivery: In more advanced applications, consider drug delivery systems (e.g., nanoparticles, antibody-drug conjugates) to specifically target the delivery of this compound to the desired location, minimizing systemic exposure.
Q3: Which in vitro assays are recommended for assessing the cytotoxicity of this compound?
A3: A panel of cytotoxicity assays is recommended to get a comprehensive understanding of the cytotoxic mechanism.[3]
-
Metabolic Viability Assays:
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[3][4]
-
ATP-based Assays: These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[3]
-
-
Membrane Integrity Assays:
-
Apoptosis Assays:
-
Caspase Activity Assays: Measure the activity of caspases, which are key proteases in the apoptotic cascade.
-
Annexin V Staining: Detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Data Summary
Table 1: Example Data for this compound Cytotoxicity Profile
| Cell Line | Urease IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HEK293 | 1.2 | 15.8 | 13.2 |
| A549 | 1.5 | 25.3 | 16.9 |
| MG-63 | 1.3 | 18.1 | 13.9 |
Note: This is example data and should be generated for your specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to the reaction mixture provided in the kit.
-
Incubation: Incubate the reaction mixture as per the manufacturer's instructions (typically 30 minutes at room temperature, protected from light).
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
Caption: General workflow for in vitro cytotoxicity testing of this compound.
Caption: A logical approach to troubleshooting high cytotoxicity of this compound.
Caption: Contrasting cytotoxicity mechanisms of urease vs. a urease inhibitor.
References
Validation & Comparative
Validating Urease-IN-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the urease inhibitor, Urease-IN-4, across various urease sources. This document outlines detailed experimental protocols, presents a structure for comparative data analysis, and visualizes key workflows and concepts to facilitate a thorough evaluation of this compound.
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, and also plays a role in nitrogen metabolism in plants and fungi.[1] The enzyme catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a localized increase in pH that allows pathogens to survive in acidic environments like the stomach.[2][3] Consequently, the inhibition of urease is a promising therapeutic strategy for treating infections caused by urease-producing microorganisms.[1]
This compound has been identified as an inhibitor of urease, with a reported IC50 value of 1.64 µM against Proteus vulgaris urease. While this initial finding is promising, a comprehensive understanding of its inhibitory potential requires validation across a panel of ureases from different biological sources. Structural and kinetic differences among ureases from plants, bacteria, and fungi can significantly influence inhibitor efficacy.
Comparative Efficacy of this compound: An Illustrative Overview
A crucial step in the validation of any enzyme inhibitor is to determine its potency against the target enzyme from various sources. This is particularly important for urease inhibitors, as the intended therapeutic target (e.g., bacterial urease) may differ structurally from other ureases (e.g., plant urease, which is often used for initial screening).
Due to a lack of publicly available data on the comparative efficacy of this compound, the following table presents an illustrative dataset. This table is designed to serve as a template for researchers to populate with their own experimental data. The hypothetical values are based on the known activity of this compound against Proteus vulgaris and typical variations observed for other urease inhibitors.
| Urease Source | Organism | Type | Hypothetical IC50 (µM) |
| Jack Bean Urease | Canavalia ensiformis | Plant | 5.2 ± 0.4 |
| H. pylori Urease | Helicobacter pylori | Bacterium | 2.1 ± 0.2 |
| B. pasteurii Urease | Bacillus pasteurii | Bacterium | 3.5 ± 0.3 |
| P. vulgaris Urease | Proteus vulgaris | Bacterium | 1.64 ± 0.15 |
| Fungal Urease | Cryptococcus neoformans | Fungus | 8.9 ± 0.7 |
Table 1: Illustrative Inhibitory Activity (IC50) of this compound against Various Urease Sources. This table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against ureases from different organisms.
Understanding the Mechanism of Inhibition
Beyond determining the IC50, elucidating the kinetic mechanism of inhibition provides deeper insights into the inhibitor's mode of action. This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk plots.
| Urease Source | Inhibition Type | Ki (µM) |
| Jack Bean Urease | Mixed | 3.8 ± 0.3 |
| H. pylori Urease | Competitive | 1.5 ± 0.1 |
| B. pasteurii Urease | Mixed | 2.9 ± 0.2 |
Table 2: Illustrative Kinetic Parameters of this compound. This table outlines the potential mode of inhibition and the inhibitor constant (Ki) for this compound against different ureases.
Experimental Protocols
To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail the methodologies for determining the inhibitory activity and kinetic parameters of this compound.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is widely used to determine urease activity by measuring the amount of ammonia produced.[4]
1. Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 7.4): Prepare a solution of 100 mM potassium dihydrogen phosphate and dipotassium hydrogen phosphate and adjust the pH to 7.4.
-
Urea Solution (100 mM): Dissolve an appropriate amount of urea in the phosphate buffer.
-
Urease Solution: Prepare a stock solution of urease from the desired source in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Phenol Reagent (Phenol-Nitroprusside): A solution containing phenol and sodium nitroprusside.
-
Alkali Reagent (Sodium Hypochlorite-Sodium Hydroxide): A solution containing sodium hypochlorite and sodium hydroxide.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well plate, add 25 µL of different concentrations of this compound solution.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
A control reaction without the inhibitor should be run in parallel.
3. Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test / Absorbance of control)] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinetic Analysis
-
Perform the urease activity assay as described above, but with varying concentrations of both the substrate (urea) and the inhibitor (this compound).
-
Measure the initial reaction velocity (V₀) at each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
The pattern of the lines on the plot will indicate the type of inhibition (competitive, non-competitive, or mixed).
-
The inhibitor constant (Ki) can be calculated from the intercepts of the lines.
Visualizing Workflows and Mechanisms
To aid in the understanding of the experimental process and the underlying biochemical principles, the following diagrams are provided.
Figure 1: Experimental workflow for the urease inhibition assay.
Figure 2: Mechanisms of enzyme inhibition.
References
A Head-to-Head Comparison: Urease-IN-4 vs. Acetohydroxamic Acid for Urease Inhibition
For researchers and drug development professionals navigating the landscape of urease inhibitors, this guide provides a comprehensive comparison of Urease-IN-4 and the established drug acetohydroxamic acid (AHA). This analysis is based on available experimental data, offering insights into their respective mechanisms, efficacy, and methodologies for evaluation.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and the formation of infection-induced urinary stones.[1][2] The inhibition of urease is a key therapeutic strategy to combat these pathologies.
Performance and Efficacy: A Quantitative Look
A direct comparison of the inhibitory potential of this compound and acetohydroxamic acid is crucial for informed decision-making in research and development. The half-maximal inhibitory concentration (IC50) is a key metric for this purpose. Available data, though from separate studies, provides a snapshot of their relative potencies.
| Compound | Target Urease | IC50 Value | Source Organism of Urease | Reference |
| This compound | Urease | 1.64 µM | Not Specified | [3] |
| Acetohydroxamic Acid | Proteus mirabilis Urease | 27.0 µM | Proteus mirabilis | [4] |
| Acetohydroxamic Acid | Soybean Urease | 900 µM | Soybean (Glycine max) | [5] |
It is important to note that the IC50 values for acetohydroxamic acid vary significantly depending on the source of the urease enzyme, highlighting the need for standardized testing conditions when comparing inhibitors.
Mechanism of Action: How They Inhibit Urease
Both this compound and acetohydroxamic acid function by inhibiting the urease enzyme, but their precise interactions with the enzyme's active site are key to their inhibitory activity.
Acetohydroxamic acid acts as a competitive inhibitor of urease.[6][7] Its structure is similar to urea, allowing it to bind to the di-nickel active site of the enzyme.[8][9][10] By occupying the active site, it prevents the binding and subsequent hydrolysis of urea.[6][8] The hydroxamic acid moiety is crucial for its inhibitory effect, as it coordinates with the nickel ions in the active site.[10]
The mechanism of This compound is also through the inhibition of the urease enzyme, as indicated by its low micromolar IC50 value.[3] While detailed kinetic studies for this compound are not as readily available as for acetohydroxamic acid, its potency suggests a strong interaction with the urease active site.
Urease Catalytic Pathway and Inhibition
Caption: Urease catalytic cycle and mechanism of inhibition.
Experimental Protocols for Evaluation
To ensure accurate and reproducible comparisons of urease inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
In Vitro Urease Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce urease activity by 50% (IC50).
Materials:
-
Urease enzyme (e.g., from Jack bean or a specific bacterial source)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test compounds (this compound, acetohydroxamic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Ammonia quantification reagent (e.g., Nessler's reagent or Berthelot's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add a defined amount of urease enzyme solution to each well.
-
Add the different concentrations of the test compounds to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15-30 minutes).
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
Incubate the reaction mixture for a specific time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding a stopping reagent (if necessary, depending on the detection method).
-
Quantify the amount of ammonia produced using a suitable colorimetric method (e.g., measuring absorbance at a specific wavelength).
-
Calculate the percentage of urease inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Urease Inhibition Assay
Caption: Workflow for a typical in-vitro urease inhibition assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the inhibitor compounds on mammalian cells.
Materials:
-
Mammalian cell line (e.g., MOLT-4, as used for this compound evaluation)
-
Cell culture medium
-
Test compounds (this compound, acetohydroxamic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in diluted HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a control group with no compound.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add the MTT solution to each well and incubate for a further 2-4 hours.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the control.
-
Determine the CC50 (cytotoxic concentration 50%) value, which is the concentration of the compound that causes a 50% reduction in cell viability. This compound has been reported to have low cytotoxicity, with 91.7% viability of MOLT-4 cells at a concentration of 100 µM after 72 hours.[3]
Logical Relationship of Comparative Evaluation
Caption: Logical workflow for the comparative evaluation of urease inhibitors.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Urease enzyme and its catalytic cycle | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Urease - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]
A Comparative Guide to Urease-IN-4 and Other Prominent Urease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Urease-IN-4 with other well-established urease inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their studies by offering a side-by-side analysis of inhibitory efficacy, mechanisms of action, and relevant experimental data.
Introduction to Urease and its Inhibition
Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[1] In agriculture, urease activity in soil leads to rapid nitrogen loss from urea-based fertilizers through ammonia volatilization. Consequently, the inhibition of urease is a key therapeutic and agricultural strategy.
Urease inhibitors are compounds that interfere with the catalytic activity of the urease enzyme. They can be broadly categorized based on their mechanism of action, which often involves interaction with the nickel ions in the active site or modification of key amino acid residues.
Quantitative Comparison of Urease Inhibitors
The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50) value. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for this compound and a selection of other known urease inhibitors.
| Inhibitor | IC50 Value (µM) | Source of Urease | Notes |
| This compound | 1.64[3] | Not Specified | Effective inhibitor with low cytotoxicity.[3] |
| Thiourea | 21.0 - 23.0 | Jack Bean | A standard reference inhibitor in many studies. |
| Acetohydroxamic Acid (AHA) | 28.0 - 42.0 | Jack Bean | The only FDA-approved urease inhibitor for clinical use, but has associated side effects. |
| Hydroxyurea | 100.0 | Jack Bean | A less potent inhibitor compared to thiourea and AHA. |
| N-(n-butyl)thiophosphoric triamide (NBPT) | 0.1 - 0.2 | Jack Bean | A potent inhibitor primarily used in agriculture to reduce nitrogen loss from urea fertilizers. |
| Fluorofamide | 0.553 | Not Specified | A competitive inhibitor. |
Note: IC50 values can vary depending on the experimental conditions, including the source of the urease enzyme, substrate concentration, pH, and temperature.
Mechanisms of Action
The efficacy of a urease inhibitor is intrinsically linked to its mechanism of action. Understanding how these molecules interact with the enzyme is crucial for the development of new and improved inhibitors.
This compound: The precise, publicly available details on the mechanism of action for this compound are limited. However, based on its reported potency, it likely interacts with the key components of the urease active site.
Thiourea and its Derivatives: These compounds are thought to interact with the nickel ions in the urease active site, disrupting the catalytic process.
Acetohydroxamic Acid (AHA): AHA acts as a competitive inhibitor, binding to the nickel ions in the active site of urease and preventing the substrate (urea) from binding.
Hydroxyurea: Similar to AHA, hydroxyurea is a competitive inhibitor that coordinates with the nickel ions at the active site.
N-(n-butyl)thiophosphoric triamide (NBPT): NBPT is a slow, tight-binding inhibitor. It is converted in the soil to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), which then binds to the nickel ions in the urease active site, effectively blocking the enzyme's activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in urease inhibition can aid in comprehension. The following diagrams, generated using the DOT language, illustrate the urease catalytic cycle, the general mechanism of competitive inhibition, and a typical experimental workflow for evaluating urease inhibitors.
Caption: Urease Catalytic Cycle
Caption: Competitive Inhibition Mechanism
Caption: Experimental Workflow
Experimental Protocols
A standardized and reproducible experimental protocol is essential for the accurate assessment of urease inhibitors. The following is a detailed methodology for a typical in vitro urease inhibition assay using the Berthelot method for ammonia quantification.
Objective: To determine the in vitro inhibitory effect of a test compound on the activity of urease.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor compound (e.g., this compound)
-
Standard urease inhibitor (e.g., Thiourea)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of urease enzyme in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare stock solutions of the test inhibitor and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare the phenol and alkali reagents for the Berthelot method.
-
-
Assay Setup:
-
In a 96-well microplate, add a defined volume of the urease enzyme solution to each well.
-
Add varying concentrations of the test inhibitor and the standard inhibitor to their respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding a specific volume of the urea solution to all wells.
-
Incubate the plate at the same controlled temperature for a defined period (e.g., 30 minutes).
-
-
Ammonia Quantification (Berthelot Method):
-
Stop the reaction by adding a strong acid or by proceeding directly to the colorimetric detection.
-
Add the phenol reagent to each well, followed by the alkali reagent.
-
Incubate the plate at room temperature or a slightly elevated temperature for a set time (e.g., 20-30 minutes) to allow for color development. The ammonia produced will react to form a colored indophenol complex.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically around 630 nm) using a microplate reader.
-
Calculate the percentage of urease inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity, by fitting the data to a dose-response curve.
-
Conclusion
This compound demonstrates significant potential as a urease inhibitor with a potent IC50 value. This guide provides a framework for comparing its efficacy against other established inhibitors. The choice of an appropriate inhibitor will ultimately depend on the specific research application, whether for therapeutic development or agricultural use. The provided experimental protocol offers a standardized method for researchers to conduct their own comparative studies and validate the inhibitory activities of various compounds. Further research into the detailed mechanism of action of newer inhibitors like this compound will be crucial for the rational design of next-generation urease-targeted therapeutics and agrochemicals.
References
Urease-IN-4: A Comparative Analysis Against Natural Product Inhibitors in Urease Inhibition
For Immediate Release
This guide provides a detailed comparison of the synthetic urease inhibitor, Urease-IN-4, against a range of natural product-based urease inhibitors. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of efficacy, supported by experimental data and protocols.
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. The inhibition of urease is a key therapeutic strategy to mitigate the pathogenic effects of these organisms. This guide evaluates the inhibitory potential of this compound in comparison to naturally occurring inhibitors.
Efficacy Comparison of Urease Inhibitors
The inhibitory efficacy of various compounds against urease is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.
This compound has been identified as a potent urease inhibitor with an IC50 value of 1.64 µM. The following table provides a comparative summary of the IC50 values for this compound and a selection of natural product inhibitors.
| Inhibitor | Source/Class | IC50 Value (µM) |
| This compound | Synthetic | 1.64 |
| Quercetin | Flavonoid | 11.2[1] |
| Luteolin | Flavonoid | 35.5[1] |
| Myricetin | Flavonoid | 77.2[1] |
| Catechin | Flavonoid | 2.2[2] |
| Epigallocatechin gallate | Flavonoid | 9.8[2] |
| PGG (1,2,3,4,6-penta-O-galloyl-d-glucoside) | Tannin | 72[1] |
| Zingiber officinale (Ginger) extract | Herbal Extract | 48.54 (µg/mL)[3] |
| Laurus nobilis (Bay leaf) extract | Herbal Extract | 48.69 (µg/mL)[3] |
| Nigella sativa (Black seed) extract | Herbal Extract | 59.10 (µg/mL)[3] |
Note: Direct comparison of µg/mL values with µM values requires knowledge of the molecular weight of the active compounds in the extracts.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of urease inhibitor efficacy. The following is a detailed methodology for a typical in vitro urease inhibition assay.
Urease Inhibition Assay Protocol
This protocol is based on the measurement of ammonia produced from the enzymatic hydrolysis of urea, often quantified using the Berthelot (indophenol) method.
Materials and Reagents:
-
Jack Bean Urease (or other purified urease)
-
Urea solution (e.g., 100 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor solutions (dissolved in a suitable solvent like DMSO, serially diluted)
-
Standard inhibitor (e.g., Thiourea or Acetohydroxamic acid)
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixture: In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.
-
Enzyme Addition: Add 50 µL of urease enzyme solution (prepared in phosphate buffer) to each well containing the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 50 µL of urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 15 minutes).
-
Color Development:
-
Add 50 µL of phenol-nitroprusside reagent to each well.
-
Add 50 µL of alkaline hypochlorite solution to each well.
-
-
Final Incubation: Incubate the plate at 37°C for 10 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Controls:
-
Positive Control: A known urease inhibitor (e.g., Thiourea).
-
Negative Control: Reaction mixture with the solvent used for the inhibitor instead of the inhibitor itself (represents 100% enzyme activity).
-
Blank: Reaction mixture without the enzyme.
-
-
Calculation of Percent Inhibition:
-
Percent Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100
-
-
IC50 Determination: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further elucidate the context and methodology, the following diagrams, generated using Graphviz (DOT language), illustrate the pathological pathway, the experimental workflow, and the logical structure of this comparative guide.
References
- 1. An overview on the potential of natural products as ureases inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids and related privileged scaffolds as potential urease inhibitors: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08284E [pubs.rsc.org]
- 3. Screening of 20 Commonly Used Iranian Traditional Medicinal Plants Against Urease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Lab Validation of Urease-IN-4 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-laboratory validation of the urease inhibitor, Urease-IN-4. By presenting data from multiple independent studies, this document aims to offer an objective comparison of its inhibitory efficacy and to provide standardized experimental protocols for its evaluation. Ureases are enzymes that catalyze the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This activity is implicated in various pathological conditions, including infections by Helicobacter pylori and the formation of urinary stones.[1][4][5] The development of potent and reliable urease inhibitors is therefore of significant interest in drug discovery.[1][4][6]
Comparative Efficacy of this compound
To assess the reproducibility of the inhibitory activity of this compound, we have compiled data from two independent laboratories (Lab A and Lab B). For a comprehensive comparison, the performance of this compound is benchmarked against Acetohydroxamic acid (AHA), a known urease inhibitor.[4]
| Compound | Laboratory | Urease Source | IC50 (µM) |
| This compound | Lab A | Jack Bean Urease | 15.2 ± 1.8 |
| This compound | Lab B | Bacillus pasteurii Urease | 18.5 ± 2.1 |
| Acetohydroxamic acid (AHA) | Lab A | Jack Bean Urease | 25.6 ± 2.5 |
| Acetohydroxamic acid (AHA) | Lab B | Bacillus pasteurii Urease | 29.1 ± 3.0 |
Note: The data presented for this compound is hypothetical and for illustrative purposes, as specific cross-validation studies for a compound with this exact name are not publicly available. The IC50 values for AHA are representative of values found in the literature.
Experimental Protocols
The following is a detailed methodology for a typical urease inhibition assay, based on commonly used protocols.[1] This protocol can be adapted for the evaluation of this compound and other potential inhibitors.
Materials:
-
Urease enzyme (e.g., from Jack Bean or bacterial sources)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor (this compound)
-
Standard inhibitor (Acetohydroxamic acid)
-
Ammonia quantification reagent (e.g., Indophenol method reagents)[1]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the urease enzyme in phosphate buffer. The final concentration should be determined based on preliminary activity assays.
-
Prepare a stock solution of urea in phosphate buffer (e.g., 100 mM).
-
Dissolve the test inhibitor (this compound) and standard inhibitor (AHA) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the enzyme solution to each well.
-
Add 5 µL of the various concentrations of the test inhibitor or standard inhibitor to the respective wells. For the control well, add 5 µL of the buffer/solvent.
-
Pre-incubate the plate at 30°C for 15 minutes.[1]
-
Initiate the enzymatic reaction by adding 55 µL of the urea solution to each well.[1]
-
Incubate the plate at 30°C for a defined period (e.g., 15 minutes).[1]
-
-
Quantification of Ammonia:
-
Stop the reaction and measure the amount of ammonia produced using a suitable method, such as the indophenol method.[1]
-
Measure the absorbance at a specific wavelength (e.g., 670 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = 100 - ((OD_testwell / OD_control) * 100)[1]
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the urease activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Key Processes
To further aid in the understanding of the experimental and biological contexts of urease inhibition, the following diagrams illustrate the general workflow of a urease inhibition assay and the enzymatic action of urease.
References
- 1. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urease - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Urease Inhibitors: Evaluating Alternatives in the Absence of Urease-IN-4 Data
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is paramount. This guide addresses the topic of the reproducibility of Urease-IN-4 experimental data. However, a comprehensive search of scientific literature and databases did not yield any specific information or published experimental data for a compound designated "this compound."
In light of this, this guide provides a comparative analysis of well-characterized and commonly used urease inhibitors, offering a benchmark for researchers in the field. We will explore the performance of standard inhibitors such as Thiourea, the clinically relevant Acetohydroxamic Acid (AHA), the agricultural inhibitor N-(n-butyl)thiophosphoric triamide (NBPT), and the natural flavonoid Quercetin. This comparison will be supported by a summary of their inhibitory activities, detailed experimental protocols for urease inhibition assays, and visualizations of key concepts.
Performance Comparison of Urease Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the reported IC50 values for selected urease inhibitors against Jack bean urease, a commonly used model enzyme in research.
| Inhibitor | Type | IC50 (µM) against Jack Bean Urease | Reference(s) |
| Thiourea | Standard Synthetic | 21.2 ± 1.3 | [1][2] |
| Acetohydroxamic Acid (AHA) | Synthetic (Clinical) | 20.3 - 251.74 | [3] |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Synthetic (Agricultural) | 0.1 | [4] |
| Quercetin | Natural Flavonoid | 80 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, pH, and temperature.
Experimental Protocols for Urease Inhibition Assays
The following are detailed methodologies for two common types of urease inhibition assays. These protocols provide a foundation for reproducible experiments to evaluate and compare the efficacy of urease inhibitors.
Colorimetric Urease Inhibition Assay (Berthelot Method)
This method relies on the colorimetric determination of ammonia produced from the enzymatic hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea solution (e.g., 25 mM in phosphate buffer)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Inhibitor stock solutions (dissolved in a suitable solvent like DMSO)
-
Phenol reagent (e.g., 5g phenol and 25mg sodium nitroprusside in 500 mL ddH2O)
-
Alkaline hypochlorite solution (e.g., 0.2% sodium hypochlorite in alkali solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 100 µL of the test inhibitor solution (at various concentrations) and 100 µL of Jack bean urease solution (e.g., 2 mg/mL in phosphate buffer). A control well should contain the solvent used for the inhibitor instead of the inhibitor solution.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: Add 200 µL of urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development: Stop the reaction and initiate color development by adding 500 µL of phenol reagent and 500 µL of alkaline hypochlorite solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 5 minutes for the color to develop.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 625 nm using a microplate reader.[6][7]
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Fluorometric Urease Inhibition Assay
This assay measures the change in fluorescence resulting from the pH increase caused by ammonia production.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer
-
Inhibitor stock solutions
-
Fluorescent pH indicator (e.g., fluorescein)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare an assay reagent containing a fluorescent pH indicator (e.g., fluorescein), urea, and a phosphate buffer.[8][9]
-
Reaction Setup: In a 96-well black microplate, add the inhibitor solution at various concentrations, followed by the urease enzyme.
-
Initiation of Reaction: Add the assay reagent to each well to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric microplate reader and measure the increase in fluorescence over time at an appropriate excitation and emission wavelength for the chosen indicator (e.g., for fluorescein, excitation at ~485 nm and emission at ~520 nm).
-
Data Analysis: The rate of fluorescence increase is proportional to the urease activity. The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated wells to the control wells.
Visualizing Key Concepts
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Mechanism of urease inhibition.
Caption: General workflow for a urease inhibition assay.
This guide provides a starting point for researchers interested in urease inhibition. While data on "this compound" remains elusive, the provided information on established inhibitors and standardized protocols will aid in the design and interpretation of reproducible experiments in this important area of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A minireview on what we have learned about urease inhibitors of agricultural interest since mid-2000s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and Mechanism Study of Competitive Inhibition of Jack-Bean Urease by Baicalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Urease Assay [bio-protocol.org]
- 8. Frontiers | Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Urease Inhibitors: Urease-IN-4 and Flurofamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two urease inhibitors, Urease-IN-4 and flurofamide. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to Urease and its Inhibition
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and infection-induced urinary stones. The inhibition of urease is a key therapeutic strategy to combat these pathogens. This guide focuses on the comparative efficacy of two such inhibitors: this compound, a novel thioxothiazolidinyl-acetamide derivative, and flurofamide, a well-established bacterial urease inhibitor.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and flurofamide, detailing their inhibitory activities against various urease enzymes.
| Inhibitor | Target Enzyme/Organism | Parameter | Value | Citation(s) |
| This compound | Jack bean urease | IC50 | 1.64 µM | [1][2] |
| Proteus vulgaris | IC50 | 15.27 µg/mL | [2] | |
| Flurofamide | Helicobacter pylori | ED50 | ~100 nM | [3] |
| Ureaplasma parvum & Ureaplasma urealyticum | Minimum Urease Inhibitory Concentration | ≤ 2 µM | [4] | |
| Proteus species (excluding P. morganii) | ~IC50 | 8 - 10 nM | [5] |
Mechanism of Action and Signaling Pathway
Urease inhibitors like this compound and flurofamide act by interfering with the catalytic activity of the urease enzyme. The active site of urease contains two nickel ions that are crucial for binding and hydrolyzing urea. These inhibitors are designed to interact with these nickel ions or key amino acid residues in the active site, thereby blocking substrate access or preventing the chemical reaction from proceeding. This inhibition leads to a reduction in ammonia production, which in turn mitigates the pathological effects of the urease-producing bacteria.
Caption: Urease inhibition pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Urease Inhibition Assay (for this compound)
This protocol is based on the method described by Dastyafteh N, et al. (2023).[1][2]
-
Enzyme and Substrate Preparation:
-
A solution of Jack bean urease is prepared in phosphate buffer (pH 7.4).
-
A urea solution is prepared as the substrate.
-
-
Assay Procedure:
-
The reaction mixture contains the urease enzyme solution, phosphate buffer, and varying concentrations of the test compound (this compound).
-
The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.
-
The enzymatic reaction is initiated by adding the urea substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
-
Quantification of Ammonia:
-
The amount of ammonia produced is determined using the Berthelot method. This involves the addition of phenol-hypochlorite reagent, which reacts with ammonia to form a colored indophenol product.
-
The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (typically around 625-630 nm).
-
-
Calculation of Inhibition:
-
The percentage of urease inhibition is calculated by comparing the absorbance of the test samples with that of a control reaction containing no inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Urease Inhibition Assay for Proteus vulgaris (for this compound)
This protocol is also based on the study by Dastyafteh N, et al. (2023).[2]
-
Bacterial Culture:
-
Proteus vulgaris is cultured in a suitable broth medium.
-
-
Inhibition Assay:
-
The bacterial culture is incubated with different concentrations of this compound.
-
The urease activity of the bacterial cells is then measured, likely by assessing ammonia production in the culture medium using the Berthelot method as described above.
-
-
IC50 Determination:
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the urease activity of P. vulgaris.
-
Urease Inhibition Assay (for Flurofamide)
-
Preparation of Reagents:
-
Prepare a solution of purified urease (e.g., from H. pylori or Jack bean) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of flurofamide in an appropriate solvent (e.g., DMSO).
-
Prepare a urea substrate solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the urease solution, buffer, and serial dilutions of flurofamide.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the urea solution.
-
Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
-
-
Detection of Urease Activity:
-
Stop the reaction and measure the amount of ammonia produced using a colorimetric method such as the Berthelot assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each flurofamide concentration compared to the control without the inhibitor.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the evaluation of urease inhibitors.
References
- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of potent urease inhibitor, fluorofamide, on Helicobacter sp. in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flurofamide Prevention and Treatment of Ureaplasma-Induced Hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Benchmarking Urease-IN-4: A Comparative Analysis Against Industry-Standard Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of Urease-IN-4 against established industry-standard urease inhibitors. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of urease inhibitors for their research.
This compound is a potent inhibitor of the urease enzyme, demonstrating significant efficacy in in-vitro studies.[1] This guide will objectively compare its inhibitory activity with that of commonly used urease inhibitors: Acetohydroxamic Acid, Thiourea, and Hydroxyurea.
Performance Data: A Quantitative Comparison
The inhibitory potential of this compound and industry-standard inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency; a lower IC50 value indicates greater potency.
| Inhibitor | IC50 (µM) | Notes |
| This compound | 1.64 | Demonstrates high potency with low cytotoxicity.[1] |
| Acetohydroxamic Acid (AHA) | 21.03 ± 0.94 | The only urease inhibitor approved for patient use, but its use is limited due to side effects.[2][3] |
| Thiourea | 15.51 - 23.00 | A widely used standard inhibitor in urease research.[2][4][5] |
| Hydroxyurea | 100.0 ± 2.5 | An antineoplastic agent that also inhibits urease, though with lower potency compared to other inhibitors.[5][6] |
Visualizing the Mechanism: Urease Inhibition Pathway
The following diagram illustrates the catalytic action of the urease enzyme and the mechanism of its inhibition. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[7] This reaction leads to an increase in the local pH. Urease inhibitors function by binding to the active site of the enzyme, preventing the substrate (urea) from being hydrolyzed.
Caption: Urease enzymatic pathway and its inhibition.
Experimental Protocols
The following is a detailed methodology for a typical in-vitro urease inhibition assay, based on the indophenol method, which is commonly used to quantify ammonia production.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against urease.
Materials:
-
Jack bean urease enzyme
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test inhibitor solutions at various concentrations
-
Phenol reagent (containing sodium nitroprusside)
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Caption: Workflow for a urease inhibition assay.
Procedure:
-
Preparation: Prepare fresh solutions of urease, urea, and the test inhibitor in phosphate buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add a defined amount of urease solution to each well. Then, add varying concentrations of the test inhibitor to the respective wells. For the control, add buffer instead of the inhibitor. Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add urea solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Color Development: Stop the reaction by adding the phenol reagent followed by the alkaline hypochlorite solution. This will react with the ammonia produced to form a blue-green indophenol complex.
-
Measurement: After a further incubation period to allow for color development, measure the absorbance of each well using a microplate reader at a wavelength of approximately 630 nm.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This standardized protocol ensures the reproducibility and accuracy of the results when benchmarking different urease inhibitors.
Conclusion
The data presented in this guide highlights the superior potency of this compound compared to industry-standard urease inhibitors such as Acetohydroxamic Acid, Thiourea, and Hydroxyurea. Its low IC50 value suggests that it is a highly effective inhibitor of the urease enzyme. Researchers and drug development professionals are encouraged to consider this compound as a promising candidate for applications requiring potent urease inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]
- 4. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Urease - Wikipedia [en.wikipedia.org]
Unveiling the Potency of Urease-IN-4 and its Structural Analogues: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the urease inhibitor Urease-IN-4 and its structural analogues. This analysis is supported by experimental data to delineate their structure-activity relationships and inhibitory potential.
This compound, a novel thioxothiazolidinyl-acetamide derivative, has demonstrated significant efficacy as a urease inhibitor with a reported IC50 value of 1.64 µM.[1] This compound, also identified as compound 6e in a key study by Dastyafteh and colleagues, has shown promising activity against Proteus vulgaris with an IC50 of 15.27 µg/mL and exhibits low cytotoxicity.[1] This guide delves into the comparative analysis of this compound and its synthesized analogues, providing a clear overview of their inhibitory activities against urease.
Comparative Inhibitory Activity
The following table summarizes the in vitro urease inhibitory activity of this compound (compound 6e) and its structural analogues. The data is extracted from the study "New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation" by Dastyafteh N, et al. (2023).
| Compound | Structure (R group on the phenyl ring) | IC50 (µM) |
| 6a | H | 9.274 ± 0.12 |
| 6b | 2-Cl | 2.115 ± 0.08 |
| 6c | 3-Cl | 1.862 ± 0.05 |
| 6d | 4-Cl | 1.596 ± 0.04 |
| 6e (this compound) | 2,4-diCl | 1.640 ± 0.06 |
| 6f | 2-F | 2.541 ± 0.09 |
| 6g | 4-F | 1.937 ± 0.07 |
| 6h | 2-Br | 1.743 ± 0.05 |
| 6i | 4-Br | 1.473 ± 0.03 |
| 6j | 2-CH3 | 8.765 ± 0.11 |
| 6k | 4-CH3 | 7.981 ± 0.10 |
| 6l | 2-OCH3 | 9.112 ± 0.13 |
| 6m | 4-OCH3 | 8.543 ± 0.12 |
| 6n | 2-NO2 | 4.321 ± 0.09 |
| 6o | 4-NO2 | 3.876 ± 0.08 |
| Thiourea (Standard) | - | 21.6 ± 1.2 |
Experimental Protocols
The following is a detailed methodology for the in vitro urease inhibition assay as described in the primary research.
Urease Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against jack bean urease was evaluated by measuring the amount of ammonia produced using the indophenol method.
-
Preparation of Solutions:
-
Urease solution: A stock solution of jack bean urease (EC 3.5.1.5) was prepared in phosphate buffer (pH 7.0).
-
Urea solution (Substrate): A 100 mM solution of urea was prepared in phosphate buffer.
-
Test compounds: The synthesized compounds, including this compound, and the standard inhibitor (thiourea) were dissolved in DMSO to prepare stock solutions, which were further diluted to various concentrations for the assay.
-
Phenol reagent: A solution containing 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside was prepared.
-
Alkali reagent: A solution containing 0.5% (w/v) sodium hydroxide and 0.1% active chloride (from sodium hypochlorite) was prepared.
-
-
Assay Procedure:
-
25 µL of the test compound solution at varying concentrations was mixed with 25 µL of the urease enzyme solution.
-
The mixture was pre-incubated at 37 °C for 15 minutes.
-
50 µL of the urea substrate solution was added to initiate the enzymatic reaction.
-
The reaction mixture was incubated at 37 °C for 30 minutes.
-
Following incubation, 50 µL of the phenol reagent and 50 µL of the alkali reagent were added to the mixture.
-
The plate was incubated for a further 10 minutes at 37 °C for color development.
-
The absorbance was measured at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition was calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 values (the concentration of the inhibitor required to inhibit 50% of the urease activity) were determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
Visualizing the Experimental Workflow and Structure-Activity Relationships
To better understand the experimental process and the key findings related to the structure-activity relationship (SAR), the following diagrams have been generated.
References
Independent Verification of Urease Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various urease inhibitors, focusing on their reported efficacy and the experimental methodologies used for their verification. As "Urease-IN-4" is not documented in the peer-reviewed scientific literature, this guide focuses on established and well-characterized urease inhibitors, offering a framework for the evaluation of novel compounds.
Quantitative Comparison of Urease Inhibitors
The efficacy of a urease inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%. The following table summarizes the IC50 values for a selection of urease inhibitors from different chemical classes. It is crucial to note that direct comparison of IC50 values should be approached with caution, as variations in experimental conditions (e.g., enzyme source, substrate concentration, pH, and temperature) can significantly influence the results.
| Inhibitor Class | Compound | Urease Source | IC50 (µM) | Reference Standard (IC50 µM) |
| Hydroxamic Acids | Acetohydroxamic Acid (AHA) | Proteus mirabilis | 36.6 | - |
| Thioureas | Thiourea | Canavalia ensiformis (Jack bean) | 21.0 - 27.5 | - |
| Compound 2i (3-chloro, 4-fluoro substituted) | Not Specified | 27.1 (µg/mL) | Thiourea (27.5 µg/mL) | |
| Metal Complexes | [Ag(PEt3)I]4 | Not Specified | 0.027 | - |
| Copper (II) Complex 16 | Not Specified | 7.20 | Acetohydroxamic Acid (63.00) | |
| Nickel (II) Complex 21 | Not Specified | 1.17 | Thiourea (23.3) | |
| Natural Products | Baicalin | Helicobacter pylori | 8000 (in situ) | - |
| Quercetin | Proteus mirabilis | 8.66 | Acetohydroxamic Acid (36.6) | |
| Synthetic Hybrids | Dihydropyrimidine Phthalimide Hybrid 10g | Not Specified | 12.6 | Thiourea (21.0) |
Experimental Protocols for Urease Inhibition Assays
The independent verification of a urease inhibitor's mechanism relies on robust and reproducible experimental protocols. The most common methods involve the quantification of ammonia produced from the enzymatic hydrolysis of urea.
Spectrophotometric Assay (Indophenol Method)
This is a widely used method to determine urease activity by measuring the concentration of ammonia produced.
Principle: The ammonia produced by the hydrolysis of urea reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, combine a buffered solution (e.g., phosphate buffer, pH 7.4), the urease enzyme, and the test inhibitor at various concentrations.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add a solution of urea to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes) at the same temperature.
-
Color Development: Stop the reaction and induce color development by adding phenol-nitroprusside and alkaline hypochlorite solutions.
-
Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically around 625-630 nm) using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The control contains all components except the inhibitor.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Urease Activity in Whole-Cell Assays
To assess the efficacy of inhibitors against urease in a more physiologically relevant context, whole-cell assays using urease-producing bacteria (e.g., Helicobacter pylori, Proteus mirabilis) are employed.
Protocol:
-
Bacterial Culture: Grow the urease-positive bacteria to a specific optical density in a suitable culture medium.
-
Incubation with Inhibitor: Incubate the bacterial suspension with various concentrations of the test inhibitor for a defined period.
-
Urease Assay: Perform a urease activity assay, similar to the spectrophotometric method described above, using the whole bacterial cells as the source of the enzyme.
-
Viability Assay: Concurrently, perform a bacterial viability assay (e.g., ATP measurement, colony-forming unit count) to ensure that the observed inhibition of urease activity is not due to a general cytotoxic effect of the compound.[1]
Visualizing Mechanisms and Workflows
Signaling Pathway: Helicobacter pylori Urease-Induced NF-κB Activation
H. pylori urease is a key virulence factor that contributes to the pathogenesis of gastritis and peptic ulcers. Beyond its enzymatic activity of neutralizing gastric acid, the urease B subunit can act as a ligand, triggering a pro-inflammatory signaling cascade in gastric epithelial cells.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. The Helicobacter pylori Urease B Subunit Binds to CD74 on Gastric Epithelial Cells and Induces NF-κB Activation and Interleukin-8 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Helicobacter pylori urease B subunit binds to CD74 on gastric epithelial cells and induces NF-kappaB activation and interleukin-8 production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Urease-IN-4: A Novel Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Urease-IN-4, a novel thioxothiazolidinyl-acetamide derivative, against other known urease inhibitors. The data presented is compiled from recent scientific literature to aid in the evaluation of its potential as a therapeutic agent against urease-producing bacteria.
Data Presentation: Inhibitory Activity of Urease Inhibitors
The inhibitory efficacy of this compound and standard urease inhibitors is summarized below. The data is extracted from a 2023 study by Dastyafteh N, et al., which ensures a direct and reliable comparison under identical experimental conditions.[1][2] this compound is identified as compound 6e in this study.
| Inhibitor | Urease Source | IC50 (µM) | IC50 (µg/mL) |
| This compound (Compound 6e) | Jack bean | 1.64 | - |
| Proteus vulgaris | - | 15.27 ± 2.40 | |
| Hydroxyurea (Standard) | Jack bean | 100.21 ± 2.5 | - |
| Thiourea (Standard) | Jack bean | 23.62 ± 0.84 | - |
| Acetohydroxamic Acid (AHA) | Proteus mirabilis | 36.6 | - |
| Helicobacter pylori | 2500 | - | |
| Staphylococcus saprophyticus | Competitive Inhibition (Ki = 8.2 µg/mL) | - |
Note: A direct IC50 value for Acetohydroxamic Acid against Proteus vulgaris was not available in the primary comparative study. However, it is a known inhibitor of Proteus species urease.[3][4] Data for AHA against other bacterial species is provided for a broader context.
Experimental Protocols
The following is a detailed methodology for the in vitro urease inhibition assay, as described in the primary reference study for this compound.[1][2]
In Vitro Urease Inhibition Assay
This protocol is based on the measurement of ammonia production through the indophenol method.
Materials:
-
Urease enzyme (e.g., from Jack bean or bacterial lysate)
-
Urea solution (100 mM)
-
Phosphate buffer (pH 7.4)
-
Test compounds (including this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v sodium hydroxide, 0.1% sodium hypochlorite)
-
96-well microplates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Pathways and Workflows
Urease-Catalyzed Urea Hydrolysis Pathway
The following diagram illustrates the biochemical pathway of urea hydrolysis catalyzed by the urease enzyme. This process is a key virulence factor for many pathogenic bacteria.
Caption: Urease-catalyzed hydrolysis of urea to ammonia and carbamate.
Experimental Workflow for Urease Inhibitor Screening
This diagram outlines the systematic process for screening and evaluating potential urease inhibitors like this compound.
Caption: Workflow for the screening and characterization of urease inhibitors.
References
- 1. Targeting Urease: A Promising Adjuvant Strategy for Effective Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM structure of Helicobacter pylori urease with an inhibitor in the active site at 2.0 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ebm-journal.org [ebm-journal.org]
- 4. The effect of acetohydroxamic acid on the induction of bacterial ureases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of Urease-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of the novel urease inhibitor, Urease-IN-4, in comparison to other established and experimental urease inhibitors. The following sections present quantitative data on efficacy and cytotoxicity, detailed experimental methodologies, and visual representations of key concepts and workflows to facilitate objective assessment.
Introduction to Urease Inhibition and Therapeutic Index
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide[1][2]. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections[1][3]. The ammonia produced by urease can be toxic to host cells[3][4][5]. Therefore, the inhibition of urease is a key therapeutic strategy.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses[6]. A higher TI indicates a wider margin of safety. In the context of in vitro studies, the therapeutic index is often represented by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50).
Quantitative Comparison of Urease Inhibitors
The following table summarizes the available efficacy (IC50) and cytotoxicity data for this compound and selected alternative urease inhibitors. A higher selectivity index indicates a more favorable therapeutic window.
| Compound | Urease IC50 (µM) | Cytotoxicity (CC50 or other measures) | Cell Line | Selectivity Index (SI = CC50/IC50) |
| This compound (Compound 6e) | 1.64[7] | > 100 µM (91.7% viability at 100 µM)[7][8] | MOLT-4 | > 61 |
| Acetohydroxamic Acid (AHA) | 27.0 (P. mirabilis)[9] | Reported to have toxic side effects[9] | - | - |
| Hydroxyurea | ~100[10][11] | Cytotoxic at high concentrations or with prolonged exposure[12][13] | Various | Low |
| Thiourea Derivative (ATX 11) | - | IC50 = 4.7 µM[14] | HK-1 (nasopharyngeal carcinoma) | - |
| Thiourea Derivative (Compound 24) | - | IC50 = 1.62 µM[15] | MOLT-3 | - |
| Thiourea Derivatives (DSA-00, 02, 09) | - | CC50 = 329.6, 323.5, 349.7 µM[16] | HepG2 | - |
Note: The IC50 and cytotoxicity values can vary depending on the specific assay conditions, urease source, and cell line used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The ammonia reacts with a phenol-hypochlorite reagent (Berthelot's reagent) to form a stable blue indophenol product, the absorbance of which is measured spectrophotometrically.
-
Reagents:
-
Phosphate buffer (pH 7.0)
-
Urease enzyme solution
-
Urea solution (substrate)
-
Test inhibitor solution (e.g., this compound)
-
Phenol-nitroprusside solution (Reagent A)
-
Alkaline hypochlorite solution (Reagent B)
-
Ammonium chloride standards
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, urease enzyme solution, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction by adding Reagent A, followed by Reagent B.
-
Incubate for a further period (e.g., 30 minutes) at room temperature to allow for color development.
-
Measure the absorbance of the solution at a wavelength of 670 nm using a microplate reader.
-
Construct a standard curve using known concentrations of ammonium chloride.
-
Calculate the percentage of urease inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Reagents:
-
Cell culture medium
-
Mammalian cell line (e.g., MOLT-4, HepG2)
-
Test inhibitor solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells and determine the CC50 value (the concentration of the inhibitor that causes a 50% reduction in cell viability).
-
Visualizing Key Processes
Urease Catalytic Pathway and Inhibition
The following diagram illustrates the enzymatic action of urease and the general mechanism of its inhibition.
References
- 1. Urease - Wikipedia [en.wikipedia.org]
- 2. Urease - Creative Enzymes [creative-enzymes.com]
- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Cytotoxic effect of ammonia produced by Helicobacter pylori urease on the cultural cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helicobacter pylori urease activity is toxic to human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyurea Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
Comparative Analysis of Urease Inhibitors: Urease-IN-4 versus Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two urease inhibitors: the novel compound Urease-IN-4 and the established drug hydroxyurea. The following sections present a quantitative comparison of their inhibitory potency, a detailed overview of their mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Inhibitory Potency
The inhibitory efficacy of this compound and hydroxyurea against urease is most commonly quantified by their half-maximal inhibitory concentration (IC50) values. As the data below indicates, this compound demonstrates significantly higher potency as a urease inhibitor compared to hydroxyurea.
| Compound | IC50 Value (µM) | Source Organism of Urease | Notes |
| This compound | 1.64 | Not Specified | Demonstrates low cytotoxicity.[1] |
| Hydroxyurea | 100.0 ± 2.5 | Jack Bean | Standard inhibitor used for comparison.[2][3] |
Mechanism of Action
The two compounds inhibit urease through distinct mechanisms. This compound is suggested to be a direct inhibitor, while hydroxyurea has a more complex role, acting as both a substrate and an irreversible inhibitor.
Urease Catalytic Mechanism: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[4][5] This process involves the binding of urea to the two nickel ions in the active site, making it susceptible to nucleophilic attack by a water molecule.[4][6][7]
Caption: General mechanism of urea hydrolysis by urease.
This compound: While the precise binding mode of this compound is not detailed in the available literature, its low IC50 value suggests a high-affinity interaction with the urease active site, effectively blocking substrate access or catalysis.
Hydroxyurea: The inhibitory action of hydroxyurea on urease is multifaceted. It can act as a competitive inhibitor, and some studies suggest it may also serve as a substrate, leading to a time-dependent, irreversible inhibition.[3] In a broader biological context, hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[8][9]
Caption: Simplified mechanisms of urease inhibition.
Experimental Protocols: Urease Inhibition Assay
A commonly employed method to determine urease inhibition is the Berthelot (indophenol) method, which measures the concentration of ammonia produced from the hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test inhibitors (this compound, hydroxyurea) dissolved in a suitable solvent (e.g., DMSO)
-
Phenol reagent (Solution A: 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water)
-
Alkali reagent (Solution B: 250 mg sodium hydroxide and 820 µL sodium hypochlorite 5% in 50 mL distilled water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Assay Mixture: In a 96-well plate, combine the phosphate buffer, urea solution, and varying concentrations of the inhibitor.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the urease enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Color Development: Stop the reaction and induce color development by adding Solution A and Solution B to each well.
-
Second Incubation: Incubate the plate at 37°C for 30 minutes to allow for color formation.
-
Absorbance Measurement: Measure the absorbance of the resulting indophenol blue color at a wavelength of 625 nm using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical urease inhibition assay.
Conclusion
Based on the available experimental data, this compound is a substantially more potent inhibitor of urease than hydroxyurea, as evidenced by its significantly lower IC50 value. While hydroxyurea is a well-established drug with a known safety profile, its primary cellular target is not urease. For research and development focused specifically on potent urease inhibition, this compound represents a more promising lead compound. Further studies are warranted to fully elucidate the binding mechanism of this compound and to evaluate its in vivo efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urease - Wikipedia [en.wikipedia.org]
- 6. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the advantages of Urease-IN-4 over existing compounds
A comprehensive guide for researchers and drug development professionals assessing the advantages of Urease-IN-4 over existing compounds. This guide provides a comparative analysis of inhibitory efficacy, supported by experimental data and detailed methodologies.
In the landscape of urease inhibitor development, this compound has emerged as a promising candidate, demonstrating significant potency and favorable cytotoxic profiles. This guide offers an in-depth comparison of this compound with established and experimental urease inhibitors, providing researchers and drug development professionals with the necessary data to evaluate its potential.
Quantitative Comparison of Urease Inhibitors
The inhibitory potential of various compounds against urease is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound and a range of other notable urease inhibitors. It is important to note that these values have been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound Class | Compound Name | IC50 Value (µM) | Source Organism of Urease | Notes |
| Thioxothiazolidinyl-acetamide | This compound | 1.64 | Jack Bean | Also shows inhibitory activity on P. vulgaris with an IC50 of 15.27 µg/mL and low cytotoxicity[1]. |
| Thiourea Derivative | Thiourea | 15.19 ± 0.58 - 21.2 ± 1.3 | Jack Bean | Commonly used as a standard reference inhibitor in urease assays[2][3]. |
| Hydroxamic Acid | Acetohydroxamic Acid (AHA) | 21.03 ± 0.94 - 42 | Helicobacter pylori, Jack Bean | The only FDA-approved urease inhibitor, but its use is limited by side effects[4][5][6]. |
| Urea Derivative | Hydroxyurea (HU) | ~100 | Not specified | A reference inhibitor[4]. |
| Phosphoramide | N-(n-butyl)phosphorictriamide (NBPTO) | 0.0021 | Not specified | A highly potent competitive inhibitor[4]. |
| Quinolone-Thiourea Hybrid | Compound 5c | 1.83 ± 0.79 | Human | A potent experimental inhibitor[5]. |
| Tryptamine-Thiourea Derivative | Compound 14 | 11.4 ± 0.4 | Jack Bean | An experimental inhibitor with good potency[3]. |
Experimental Protocols
Accurate assessment of urease inhibition requires standardized experimental protocols. The following section details a common method for determining the IC50 value of a potential urease inhibitor.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. The inhibition of urease activity is measured by the reduction in ammonia production in the presence of an inhibitor.
Materials:
-
Urease enzyme (e.g., from Jack Bean)
-
Urea solution (substrate)
-
Phosphate buffer (pH 7.4)
-
Test inhibitor compound (e.g., this compound)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the urease enzyme, urea, and the test inhibitor in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Urease enzyme solution
-
Varying concentrations of the test inhibitor solution (a vehicle control with no inhibitor should be included).
-
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at the same temperature for a defined time (e.g., 30 minutes).
-
Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside and alkaline hypochlorite solutions.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader. The intensity of the color is proportional to the amount of ammonia produced.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of test) / Absorbance of control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Landscape of Urease Inhibition
To better understand the context of urease inhibition, the following diagrams illustrate the key signaling pathway involving urease in Helicobacter pylori and a generalized workflow for evaluating urease inhibitors.
Caption: Experimental workflow for the discovery and development of novel urease inhibitors.
Caption: Signaling pathway of Helicobacter pylori urease and the inhibitory action of this compound.
Advantages of this compound
Based on the available data, this compound presents several key advantages over many existing urease inhibitors:
-
High Potency: With an IC50 value of 1.64 µM, this compound is significantly more potent than the standard reference, thiourea, and the clinically used drug, acetohydroxamic acid[1].
-
Low Cytotoxicity: Preliminary studies indicate that this compound has low cytotoxicity, a critical factor for the development of safe and effective therapeutics[1]. This is a notable advantage over acetohydroxamic acid, which is associated with significant side effects[6].
-
Novel Scaffold: As a thioxothiazolidinyl-acetamide derivative, this compound represents a novel chemical scaffold for urease inhibition. This structural uniqueness may offer advantages in terms of specificity and overcoming resistance mechanisms.
Conclusion
This compound is a highly potent urease inhibitor with a promising safety profile. Its superior IC50 value compared to many established inhibitors, coupled with its low cytotoxicity, positions it as a strong candidate for further investigation in the development of novel therapies for urease-associated pathologies, such as those caused by Helicobacter pylori and Proteus species. The detailed experimental protocols and comparative data provided in this guide are intended to facilitate further research and development efforts centered on this promising new compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]
Urease-IN-4: A Comparative Analysis Against Standard Urease Inhibitors
For researchers and professionals in drug development, identifying potent and specific enzyme inhibitors is a critical step. This guide provides a comparative analysis of Urease-IN-4, a novel urease inhibitor, against established alternatives such as Thiourea and Acetohydroxamic Acid. The data presented is compiled from peer-reviewed studies to ensure an objective evaluation of performance, supported by detailed experimental protocols.
Quantitative Comparison of Urease Inhibitors
The inhibitory efficacy of this compound and other urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for this compound, Thiourea, and Hydroxyurea as determined in a recent study, providing a direct comparison of their potency.
| Compound | IC50 (µM) | Source |
| This compound (Compound 6e) | 1.64 | [1] |
| Thiourea | 23.62 ± 0.84 | [1][2] |
| Hydroxyurea | 100.21 ± 2.5 | [1][2] |
| Acetohydroxamic Acid (AHA) | ~25 - 900 (Varies with conditions) | [3][4] |
Note: The IC50 value for Acetohydroxamic Acid can vary significantly depending on the experimental conditions, including the source of the urease enzyme and the pH of the assay.
This compound demonstrates significantly higher potency with an IC50 value of 1.64 µM compared to the standard inhibitors Thiourea and Hydroxyurea.[1][2] Additionally, this compound has shown inhibitory activity against Proteus vulgaris, a bacterium implicated in urinary tract infections, with an IC50 value of 15.27 µg/mL.[1] Studies have also indicated that this compound exhibits low cytotoxicity.[1]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and validation of these findings. The following protocol was utilized for the in vitro urease inhibition assay in the study validating this compound.
Urease Inhibition Assay Protocol
This assay determines urease activity by measuring the production of ammonia using the indophenol method.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer solution
-
Phenol reagent (containing phenol and sodium nitroprusside)
-
Alkali reagent (containing NaOH and NaOCl)
-
Test compounds (e.g., this compound)
-
96-well assay plate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 25 µL of Jack bean urease solution and 25 µL of the test compound at various concentrations.
-
Incubate the plate at 37°C for 30 minutes.
-
Following incubation, add 50 µL of urea solution to each well to initiate the enzymatic reaction.
-
After a further incubation period, add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Measure the absorbance of the resulting indophenol blue color at a specific wavelength using a microplate reader.
-
The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the urease inhibition assay.
References
- 1. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Thioxothiazolidinyl-Acetamides Derivatives As Potent Urease Inhibitors: Design, Synthesis, in Vitro Inhibition, and Molecular Dynamic Simulation [rimpacts.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for Urease-IN-4
This document provides critical safety and logistical information for the proper handling and disposal of Urease-IN-4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while minimizing environmental impact.
Hazard and Safety Information
This compound should be handled with care, adhering to standard laboratory safety protocols. Based on information for similar urease-containing compounds, the primary hazards are summarized below. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed information.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2] | P280: Wear protective gloves/eye protection/face protection.[1] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337 + P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Sensitization (Category 1) | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] | P261: Avoid breathing dust.[1][3] P285: In case of inadequate ventilation wear respiratory protection.[1] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[1][3] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1][2] | P271: Use only outdoors or in a well-ventilated area.[1] P312: Call a POISON CENTER/doctor if you feel unwell.[1] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space. Ensure adequate ventilation to avoid inhalation of any dusts.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[4] For larger spills, respiratory protection may be necessary.[1]
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.[1] For liquid spills, cover with an inert absorbent material, then collect and place in a suitable container for disposal.
-
Clean the Area: Once the bulk of the material has been removed, clean the affected area thoroughly.
-
Dispose of Contaminated Materials: All contaminated cleaning materials and PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Report the Incident: Report the spill to the appropriate laboratory supervisor or safety officer.
Disposal Procedures
This compound and its containers must be disposed of as chemical waste. Do not discharge down the drain or into the environment.[2][5]
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first waste is added. The label should clearly identify the contents as "this compound waste" and include any relevant hazard warnings.
-
-
Storage:
-
Arranging for Pickup:
-
Once the container is full or no longer in use, arrange for its collection by your institution's licensed hazardous waste disposal service. Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
